molecular formula C21H28ClN3O3 B1244366 Anidoxime hydrochloride CAS No. 31729-11-0

Anidoxime hydrochloride

货号: B1244366
CAS 编号: 31729-11-0
分子量: 405.9 g/mol
InChI 键: BXYLCIMGDIDYPP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Anidoxime hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C21H28ClN3O3 and its molecular weight is 405.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

31729-11-0

分子式

C21H28ClN3O3

分子量

405.9 g/mol

IUPAC 名称

[[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C21H27N3O3.ClH/c1-4-24(5-2)16-15-20(17-9-7-6-8-10-17)23-27-21(25)22-18-11-13-19(26-3)14-12-18;/h6-14H,4-5,15-16H2,1-3H3,(H,22,25);1H

InChI 键

BXYLCIMGDIDYPP-UHFFFAOYSA-N

手性 SMILES

CCN(CC)CC/C(=N\OC(=O)NC1=CC=C(C=C1)OC)/C2=CC=CC=C2.Cl

规范 SMILES

CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2.Cl

相关CAS编号

34297-34-2 (Parent)

同义词

4-MPC-3-DAPO
anidoxime
anidoxime hydrochloride
O-(4-methoxyphenylcarbamoyl)-3-diethylaminopropiophenone oxime

产品来源

United States

Foundational & Exploratory

Anidoxime Hydrochloride: A Technical Overview of its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anidoxime (B1667402) hydrochloride emerged in the 1970s as a promising oral analgesic agent. This technical guide provides a comprehensive overview of its discovery, historical development, and preclinical and clinical evaluation. The document details the experimental protocols for its synthesis and pharmacological assessment, presents quantitative data in structured tables, and illustrates key concepts through diagrams. This guide is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development, offering a detailed retrospective on a compound that, while not commercially successful, represents an interesting chapter in the history of analgesic research.

Introduction

Anidoxime hydrochloride, chemically known as O-(4-methoxyphenylcarbamoyl)-3-diethylaminopropiophenone oxime hydrochloride, was investigated as a novel, orally active analgesic. Initial studies in the mid-1970s suggested that its analgesic potency was comparable to or even greater than that of morphine, with a potentially lower liability for physical dependence. This profile generated significant interest in its therapeutic potential for the management of moderate to severe pain. This document aims to consolidate the available scientific information on this compound, providing a detailed technical account of its history, synthesis, and pharmacological properties.

Discovery and History

The development of this compound can be traced back to the mid-1970s, a period of active research into novel non-opioid and opioid-like analgesics. The primary goal was to identify compounds with potent pain-relieving effects but without the significant side effects and addiction potential associated with traditional opioids.

A key milestone in the evaluation of anidoxime was a randomized, double-blind clinical trial conducted in 1977.[1] This study directly compared the analgesic efficacy of anidoxime with dihydrocodeine, a well-established opioid analgesic for postoperative pain. The research surrounding this compound was primarily focused on its potential as a centrally acting analgesic.

Synthesis of this compound

Experimental Protocol: Plausible Synthesis of this compound

A plausible synthesis route for this compound would likely involve a multi-step process:

  • Synthesis of 3-diethylaminopropiophenone: This precursor can be synthesized via the Mannich reaction, involving the condensation of acetophenone, formaldehyde, and diethylamine.

  • Oximation of 3-diethylaminopropiophenone: The resulting ketone is then reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form the corresponding oxime.

  • Carbamoylation: The oxime is then reacted with 4-methoxyphenyl (B3050149) isocyanate to form the O-(4-methoxyphenylcarbamoyl) derivative.

  • Salt Formation: Finally, the free base is treated with hydrochloric acid in a suitable solvent (e.g., ethanol (B145695) or ether) to precipitate this compound.

It is important to note that this is a generalized protocol, and the specific reaction conditions, such as solvents, temperatures, and catalysts, would have been optimized by the original researchers.

Pharmacological Profile

Mechanism of Action

The precise mechanism of action of this compound was not fully elucidated in the publicly available literature. However, its potent analgesic effects suggest an interaction with the central nervous system. It was investigated for its properties as a centrally acting analgesic. The name "anidoxime" is derived from the presence of an anisidine group and an oxime.

Preclinical Analgesic Activity and Behavioral Properties

Preclinical studies in animal models were crucial in characterizing the analgesic and behavioral effects of this compound.

Table 1: Preclinical Analgesic Activity of this compound

Test MethodSpeciesRoute of AdministrationAnalgesic EffectReference
Hot Plate TestMouseOralPotent analgesic activityWatzman & Buckley, 1980
Tail-Flick TestMouseOralSignificant increase in pain thresholdWatzman & Buckley, 1980
Phenylquinone Writhing TestMouseOralInhibition of writhing responseWatzman & Buckley, 1980
Experimental Protocol: Hot Plate Test (as described in Watzman & Buckley, 1980)
  • Apparatus: A heated surface maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Animals: Male albino mice, fasted overnight.

  • Procedure:

    • Animals are administered this compound or a control substance orally.

    • At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) post-administration, each mouse is placed on the hot plate.

    • The latency to a nociceptive response (e.g., licking of the hind paws or jumping) is recorded.

    • A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.

  • Data Analysis: The mean reaction time for each treatment group is calculated and compared to the control group to determine the analgesic effect.

Physical Dependence Liability

A significant aspect of the research into this compound was its potential for a lower physical dependence liability compared to morphine.

Table 2: Physical Dependence Potential of this compound

Study TypeSpeciesMethodOutcomeReference
Chronic Administration and Naloxone (B1662785) ChallengeRatRepeated oral administration followed by naloxone injectionLess severe withdrawal symptoms compared to morphineWatzman & Buckley, 1980
Body Weight ChangesRatMonitoring of body weight during chronic administration and withdrawalMinimal impact on body weight compared to morphineWatzman & Buckley, 1980
Pharmacokinetics and Metabolism

Studies in rats elucidated the metabolic fate of this compound. The primary metabolic pathway was identified as the hydrolysis of the carbamoyl (B1232498) group, followed by decarboxylation.

Table 3: Pharmacokinetic and Metabolic Profile of this compound in Rats

ParameterFindingReference
Major Metabolic PathwayHydrolysis of the carbamoyl group and subsequent decarboxylationGollamudi & Glassman, 1982
Tissue DistributionWidely distributed in various tissuesGollamudi & Glassman, 1982
Experimental Protocol: In Vivo Metabolism Study (as described in Gollamudi & Glassman, 1982)
  • Animals: Male Sprague-Dawley rats.

  • Drug Administration: A single oral dose of radiolabeled this compound.

  • Sample Collection: Urine and feces are collected at various time points. Tissues are harvested at the end of the study.

  • Metabolite Identification:

    • Extraction of metabolites from biological samples.

    • Separation of metabolites using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Identification of metabolite structures using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy by comparison with synthesized standards.

  • Data Analysis: Quantification of the parent drug and its metabolites in different biological matrices to determine the metabolic profile and excretion pathways.

Clinical Evaluation

The most prominent clinical study of this compound was a randomized, double-blind trial comparing its analgesic efficacy to dihydrocodeine in postoperative pain.

Table 4: Clinical Trial of this compound for Postoperative Pain

ParameterAnidoxime (75 mg)Anidoxime (100 mg)Dihydrocodeine (50 mg)PlaceboReference
Pain Relief Score Grainger et al., 1977
- At 1 hourNo significant difference from dihydrocodeineNo significant difference from dihydrocodeine-Less effective than active treatments[1]
- At 2 hoursNo significant difference from dihydrocodeineNo significant difference from dihydrocodeine-Less effective than active treatments[1]
Side Effects No significant side effects reportedNo significant side effects reportedNo significant side effects reported-[1]

The study concluded that there were no significant differences in the analgesic effects of anidoxime (at both 75 mg and 100 mg doses) and dihydrocodeine (50 mg).[1] Importantly, no side effects were reported for anidoxime in this trial.[1]

Experimental Protocol: Randomized, Double-Blind Clinical Trial (as described in Grainger et al., 1977)
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Patients experiencing moderate to severe postoperative pain.

  • Interventions:

    • Group 1: this compound (75 mg, oral)

    • Group 2: this compound (100 mg, oral)

    • Group 3: Dihydrocodeine (50 mg, oral)

    • Group 4: Placebo (oral)

  • Assessments:

    • Pain intensity and pain relief are assessed at baseline and at regular intervals post-administration using standardized scales (e.g., Visual Analog Scale or Categorical Pain Relief Scale).

    • Adverse events are monitored and recorded throughout the study.

  • Statistical Analysis: Appropriate statistical methods are used to compare the analgesic efficacy and safety of the different treatment groups.

Visualizations

Logical Relationship in the Development of Anidoxime

Anidoxime_Development cluster_preclinical Preclinical Development cluster_clinical Clinical Development Synthesis Chemical Synthesis Analgesic_Screening Analgesic Activity Screening (Hot Plate, Tail-Flick) Synthesis->Analgesic_Screening Dependence_Study Physical Dependence Liability Assessment Analgesic_Screening->Dependence_Study Metabolism_Study Pharmacokinetics and Metabolism Studies Dependence_Study->Metabolism_Study Clinical_Trial Phase II Clinical Trial (vs. Dihydrocodeine) Metabolism_Study->Clinical_Trial Promising Preclinical Profile

Caption: Logical progression of this compound's development.

Experimental Workflow for Preclinical Analgesic Screening

Analgesic_Screening_Workflow Start Test Compound (this compound) Animal_Model Animal Model (e.g., Mice) Start->Animal_Model Drug_Admin Oral Administration Animal_Model->Drug_Admin Hot_Plate Hot Plate Test Drug_Admin->Hot_Plate Tail_Flick Tail-Flick Test Drug_Admin->Tail_Flick Writhing_Test Writhing Test Drug_Admin->Writhing_Test Data_Collection Data Collection (Latency, Writhing Count) Hot_Plate->Data_Collection Tail_Flick->Data_Collection Writhing_Test->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Result Determination of Analgesic Efficacy Analysis->Result

Caption: Workflow for preclinical analgesic screening of anidoxime.

Conclusion

This compound represents a noteworthy endeavor in the quest for potent and safer analgesics. The available preclinical and clinical data from the 1970s and early 1980s demonstrated its potential as an effective oral analgesic with a favorable side-effect profile and potentially lower dependence liability compared to established opioids. Despite these promising early findings, this compound did not progress to become a marketed drug. The reasons for the discontinuation of its development are not explicitly detailed in the accessible literature but could be attributed to various factors, including subtle efficacy or safety signals in later-stage trials, strategic business decisions, or the emergence of other more promising candidates. Nevertheless, the study of this compound contributed to the broader understanding of structure-activity relationships in analgesic compounds and serves as a valuable case study for professionals in drug discovery and development.

References

Anidoxime Hydrochloride: A Technical Overview of its Chemical Structure and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anidoxime (B1667402) hydrochloride is a synthetic compound that has been investigated for its analgesic properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known pharmacological characteristics. While research on anidoxime hydrochloride is not extensive, this document consolidates available data to support further investigation and drug development efforts.

Chemical Structure and Identifiers

Anidoxime is an oxime derivative with the systematic IUPAC name 3-(diethylamino)-1-phenyl-1-propanone, O-[[(4-methoxyphenyl)amino]carbonyl]oxime. The hydrochloride salt is the form typically used in pharmaceutical research.

Structure:

Table 1: Chemical Identifiers of Anidoxime and its Hydrochloride Salt

IdentifierValueReference
IUPAC Name 3-(diethylamino)-1-phenyl-1-propanone, O-[[(4-methoxyphenyl)amino]carbonyl]oxime
CAS Number (Anidoxime) 34297-34-2
CAS Number (Anidoxime HCl) 31729-11-0
Molecular Formula (Anidoxime) C21H27N3O3
Molecular Formula (Anidoxime HCl) C21H28ClN3O3
Molecular Weight (Anidoxime) 369.47 g/mol
Molecular Weight (Anidoxime HCl) 405.92 g/mol
Canonical SMILES CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2
InChI Key XPHBRTNHVJSEQD-UHFFFAOYSA-N

Physicochemical Properties

A comprehensive summary of the known physicochemical properties of this compound is presented below. It is important to note that experimentally derived data for some parameters are limited in publicly available literature.

Table 2: Physicochemical Properties of this compound

PropertyValueRemarks
Melting Point Data not available
pKa Data not available
logP Data not availableCalculated values may vary depending on the algorithm used.
Water Solubility Data not availableThe hydrochloride salt form is expected to have higher aqueous solubility than the free base.
Solubility in other solvents Soluble in DMSO[1]

Pharmacological Properties and Mechanism of Action

Anidoxime has been primarily investigated for its analgesic effects. Clinical studies have suggested that its analgesic potency may be comparable to or greater than that of morphine, with a potentially lower liability for physical dependence.[2]

The precise mechanism of action for anidoxime's analgesic activity has not been fully elucidated. Based on its chemical structure as an oxime, it is plausible that its mechanism may differ from traditional opioid analgesics. However, there is currently no definitive evidence from binding assays or functional studies to confirm its interaction with opioid receptors or its influence on the cyclooxygenase (COX) pathway and prostaglandin (B15479496) synthesis.

Potential Signaling Pathways

Given the limited direct research on anidoxime's signaling pathways, a hypothetical workflow for investigating its mechanism of action is proposed.

G cluster_investigation Proposed Mechanistic Investigation Workflow Anidoxime This compound Receptor_Binding Opioid Receptor Binding Assays (μ, δ, κ) Anidoxime->Receptor_Binding COX_Assay COX-1/COX-2 Inhibition Assays Anidoxime->COX_Assay Signaling_Studies Downstream Signaling Pathway Analysis (e.g., cAMP, Ca2+) Receptor_Binding->Signaling_Studies COX_Assay->Signaling_Studies Analgesia Analgesic Effect Signaling_Studies->Analgesia

Caption: Proposed workflow for elucidating the analgesic mechanism of this compound.

Experimental Protocols

Detailed experimental protocols from the primary literature are essential for reproducibility and further research. The following sections outline the methodologies from key studies investigating the properties of this compound.

Clinical Analgesic Trial (Grainger et al., 1977)

While the full text is not widely available, the abstract indicates a randomized, double-blind, controlled clinical trial was conducted.[2]

  • Objective: To compare the analgesic efficacy of anidoxime with dihydrocodeine in postoperative pain.

  • Study Design: A double-blind, randomized controlled trial.

  • Subjects: Patients experiencing postoperative pain.

  • Interventions:

    • Anidoxime (75 mg and 100 mg oral doses)

    • Dihydrocodeine (50 mg oral dose)

    • Placebo (likely, though not explicitly stated in the abstract)

  • Outcome Measures: Assessment of pain relief at specified time points post-administration.

  • Results: No significant difference in analgesic effect was observed between the two doses of anidoxime and dihydrocodeine. No side effects were reported for anidoxime.[2]

Analgesic and Dependence Studies in Animals (Watzman and Buckley, 1980)

The full text of this comparative study is not readily accessible. The abstract suggests the following methodologies were employed.

  • Objective: To compare the analgesic, behavioral, and physical dependence properties of this compound with morphine.

  • Animal Model: Likely rodents (e.g., rats or mice).

  • Analgesic Assays: Standard pain models such as the tail-flick test, hot plate test, or writhing test would have been used to assess analgesic efficacy.

  • Behavioral Assessments: Observation of general behavior and motor activity following drug administration.

  • Dependence Studies: Methods to induce and precipitate withdrawal symptoms, such as naloxone (B1662785) challenge after chronic administration of the test compounds, would have been utilized to assess physical dependence liability.

Conclusion

This compound is a compound with demonstrated analgesic properties that may offer a different pharmacological profile compared to traditional opioids. However, a significant gap in the publicly available data exists, particularly concerning its detailed physicochemical properties and a definitive mechanism of action. Further research, including in-depth spectroscopic analysis, solubility studies, receptor binding assays, and exploration of its effects on inflammatory pathways, is necessary to fully characterize this compound and evaluate its potential as a therapeutic agent. The experimental designs of early clinical and preclinical studies provide a foundation for such future investigations.

References

An In-depth Technical Guide to the Synthesis of Anidoxime Hydrochloride from Propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive synthesis pathway for anidoxime (B1667402) hydrochloride, commencing from the readily available starting material, propiophenone (B1677668). The described methodology is curated from established chemical literature, providing detailed experimental protocols and quantitative data to assist researchers in the replication and optimization of this synthesis.

Synthesis Pathway Overview

The synthesis of anidoxime hydrochloride from propiophenone is a multi-step process. The overall transformation involves the initial functionalization of the α-carbon of propiophenone, followed by the construction of the amidoxime (B1450833) moiety, and concluding with the formation of the hydrochloride salt.

The proposed and most reliable pathway involves four key transformations:

  • Nitrosation of Propiophenone: Propiophenone is first converted to isonitrosopropiophenone (an α-keto-oxime) through a nitrosation reaction.

  • Formation of Benzoylacetonitrile (B15868): This key intermediate can be synthesized via the Claisen condensation of ethyl benzoate (B1203000) with acetonitrile (B52724). While a direct conversion from isonitrosopropiophenone is theoretically plausible, the Claisen condensation represents a more robust and well-documented approach.

  • Amidoxime Formation: The nitrile group of benzoylacetonitrile is then reacted with hydroxylamine (B1172632) to form the desired anidoxime (N'-hydroxy-3-oxo-3-phenylpropanimidamide).

  • Hydrochloride Salt Formation: The final step involves the treatment of the anidoxime free base with hydrochloric acid to yield the stable hydrochloride salt.

Below is a graphical representation of the synthesis pathway.

Synthesis_Pathway Propiophenone Propiophenone Isonitrosopropiophenone Isonitrosopropiophenone Propiophenone->Isonitrosopropiophenone 1. Alkyl Nitrite (B80452), HCl EthylBenzoate Ethyl Benzoate Benzoylacetonitrile Benzoylacetonitrile EthylBenzoate->Benzoylacetonitrile 2. Acetonitrile, Base Anidoxime Anidoxime Benzoylacetonitrile->Anidoxime 3. NH2OH·HCl, Base AnidoximeHCl This compound Anidoxime->AnidoximeHCl 4. HCl

Caption: Synthesis Pathway of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialProductReagentsYield (%)Melting Point (°C)
1NitrosationPropiophenoneIsonitrosopropiophenoneMethyl Nitrite, HCl65-68112-113
2Claisen CondensationEthyl BenzoateBenzoylacetonitrileAcetonitrile, NaOMe58-9082-83
3Amidoxime FormationBenzoylacetonitrileAnidoximeNH₂OH·HCl, K₂CO₃~95-
4Salt FormationAnidoximeThis compoundHCl>95-

Detailed Experimental Protocols

Step 1: Synthesis of Isonitrosopropiophenone

This procedure is adapted from Organic Syntheses.

Workflow:

Step1_Workflow A Dissolve Propiophenone in Ether C Introduce HCl gas and Methyl Nitrite A->C B Prepare Methyl Nitrite Generator B->C D Reaction (Ether reflux) C->D E Aqueous NaOH Extraction D->E F Acidification with HCl E->F G Isolate and Dry Product F->G

Caption: Workflow for the Synthesis of Isonitrosopropiophenone.

Materials:

  • Propiophenone: 469 g (3.5 moles)

  • Ethyl ether: 2.3 L

  • Sodium nitrite (95%): 290 g (4 moles)

  • Methanol: 180 cc (142 g, 4.5 moles)

  • Water: 170 cc

  • Concentrated sulfuric acid

  • Dry hydrogen chloride gas

  • 10% Sodium hydroxide (B78521) solution

  • Concentrated hydrochloric acid

  • Ice

  • Toluene (B28343) for recrystallization

Procedure:

  • In a 3-L three-necked, round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and two gas delivery tubes, dissolve 469 g of propiophenone in 2.3 L of ethyl ether.

  • Prepare a methyl nitrite generator by placing a mixture of 290 g of 95% sodium nitrite, 180 cc of methanol, and 170 cc of water in a 2-L Erlenmeyer flask fitted with a dropping funnel.

  • Prepare a cold dilute sulfuric acid solution by adding one volume of concentrated sulfuric acid to two volumes of water. Place 455 cc of this solution in the dropping funnel.

  • Begin stirring the propiophenone solution and introduce dry hydrogen chloride gas through one of the gas delivery tubes at a rate of 6–10 bubbles per second.

  • Slowly add the dilute sulfuric acid from the dropping funnel to the sodium nitrite mixture to generate methyl nitrite gas, which is then introduced into the reaction flask through the second gas delivery tube.

  • Adjust the rate of methyl nitrite addition to maintain a gentle reflux of the ether. The addition typically takes about four hours.

  • Continue stirring and the introduction of hydrogen chloride for an additional 30 minutes after the methyl nitrite addition is complete.

  • Allow the reaction mixture to stand for several hours, preferably overnight.

  • Extract the reaction mixture repeatedly with 500-cc portions of 10% sodium hydroxide solution until the aqueous layer remains nearly colorless.

  • Combine the alkaline extracts and slowly pour them, with stirring, into a mixture of 700–750 cc of concentrated hydrochloric acid and about 1 kg of ice.

  • Filter the precipitated crystals of isonitrosopropiophenone with suction and dry them. The expected yield is 370–390 g (65–68%).[1]

  • The crude product can be recrystallized from toluene to yield snow-white crystals with a melting point of 112–113 °C.[1]

Step 2: Synthesis of Benzoylacetonitrile

This procedure is a Claisen condensation.

Workflow:

Step2_Workflow A Reflux Ethyl Benzoate and NaOMe in Acetonitrile B Cool and Filter Precipitate A->B C Redissolve in Water B->C D Acidify with HCl C->D E Extract with Dichloromethane (B109758) D->E F Purify by Flash Chromatography E->F

Caption: Workflow for the Synthesis of Benzoylacetonitrile.

Materials:

  • Ethyl benzoate: 158 mg (1.05 mmol)

  • Sodium methoxide (B1231860): 97 mg (1.79 mmol)

  • Acetonitrile: 5 mL

  • 2M Hydrochloric acid

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottomed flask, reflux a mixture of 158 mg of ethyl benzoate and 97 mg of sodium methoxide in 5 mL of acetonitrile for 3 hours.[2]

  • After cooling to room temperature, a white precipitate will form. Filter the precipitate.[2]

  • Redissolve the filtered solid in 5 mL of water.[2]

  • Add 1.5 mL of 2M HCl to the solution and extract the mixture with dichloromethane (2 x 10 mL).[2]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography (petroleum ether/ethyl acetate (B1210297) 3:1) to yield pure 3-oxo-3-phenylpropanenitrile (benzoylacetonitrile) as a white solid (yield: 89 mg, 58%).[2]

Step 3: Synthesis of Anidoxime (N'-hydroxy-3-oxo-3-phenylpropanimidamide)

This procedure describes the conversion of a nitrile to an amidoxime.

Workflow:

Step3_Workflow A Dissolve Benzoylacetonitrile in Methanol B Add Hydroxylamine HCl and K2CO3 A->B C Reflux the Mixture B->C D Cool and Filter C->D E Concentrate the Filtrate D->E F Isolate the Product E->F

Caption: Workflow for the Synthesis of Anidoxime.

Materials:

  • Benzoylacetonitrile

  • Hydroxylamine hydrochloride

  • Potassium carbonate

  • Methanol

Procedure:

  • Dissolve benzoylacetonitrile in methanol.

  • Add hydroxylamine hydrochloride (1.5 equivalents) and potassium carbonate (1.5 equivalents) to the solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude anidoxime.

  • The product can be purified by recrystallization if necessary.

Step 4: Synthesis of this compound

This is a standard salt formation procedure.

Workflow:

Step4_Workflow A Dissolve Anidoxime in a Suitable Solvent B Add HCl Solution A->B C Precipitation of the Salt B->C D Filter and Dry the Product C->D

Caption: Workflow for the Synthesis of this compound.

Materials:

  • Anidoxime

  • Anhydrous solvent (e.g., diethyl ether, isopropanol)

  • Hydrochloric acid solution in the chosen solvent (e.g., 2M HCl in diethyl ether)

Procedure:

  • Dissolve the crude or purified anidoxime in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in the same solvent dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Continue stirring for a short period to ensure complete precipitation.

  • Filter the solid product, wash with a small amount of the cold anhydrous solvent, and dry under vacuum to obtain this compound.

References

Anidoxime: An Analgesic with a Nebulous Past and an Unclear Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals exploring novel analgesic pathways may find the historical case of Anidoxime both intriguing and cautionary. While once investigated for its pain-relieving properties, a significant lack of publicly available, in-depth technical data shrouds its precise mechanism of action. This guide synthesizes the limited existing information and highlights the extensive knowledge gaps that preclude a complete understanding of its function as an analgesic.

Anidoxime, a compound also known to have been investigated as a respiratory stimulant, has been the subject of limited clinical evaluation for its analgesic effects. The available scientific literature, largely composed of older clinical trial reports, offers a superficial glimpse into its potential efficacy but fails to provide the detailed molecular and physiological data required for a comprehensive mechanistic understanding.

Clinical Efficacy: A Scant Overview

The primary available evidence for Anidoxime's analgesic properties comes from a small number of clinical trials. One such study compared the efficacy of oral Anidoxime to dihydrocodeine in a postoperative pain setting. The findings indicated that Anidoxime at doses of 75 mg and 100 mg showed no significant difference in analgesic effect when compared to 50 mg of dihydrocodeine[1]. Notably, the trial reported an absence of side effects with Anidoxime[1].

However, these clinical observations are not substantiated by publicly accessible preclinical data that would typically elucidate the drug's pharmacological profile. Key quantitative metrics, such as binding affinities to specific receptors, in vivo efficacy in various pain models, and detailed pharmacokinetic/pharmacodynamic (PK/PD) relationships, are not available in the public domain.

Unraveling the Mechanism of Action: An Unfinished Puzzle

The core of Anidoxime's mystery lies in its mechanism of action as an analgesic. It is classified chemically as a propiophenone (B1677668) derivative. While other molecules in the broader oxime class have been studied for various biological activities, including cholinesterase reactivation, the specific targets and signaling pathways modulated by Anidoxime to produce analgesia remain undefined[2][3][4][5].

Without detailed experimental data, any proposed mechanism would be purely speculative. Key questions that remain unanswered include:

  • Molecular Targets: Does Anidoxime interact with known analgesic targets such as opioid, cannabinoid, or vanilloid receptors? Does it modulate the activity of ion channels involved in nociception, such as sodium or calcium channels?

  • Signaling Pathways: Which intracellular signaling cascades are initiated or modulated by Anidoxime binding to its putative target(s)?

  • Neurophysiological Effects: How does Anidoxime alter neuronal excitability, neurotransmitter release, and synaptic transmission in pain-processing circuits within the peripheral and central nervous systems?

The relationship between its respiratory stimulant effects and its analgesic properties is also an area that lacks clarification. It is unknown whether these two pharmacological activities are mediated by the same or different molecular mechanisms.

The Void of Experimental Protocols

A critical component missing from the public record is a detailed account of the experimental protocols used to evaluate Anidoxime's analgesic effects. To construct a thorough technical guide, information on the following would be essential:

  • In Vitro Assays: Details of any radioligand binding assays, functional cell-based assays, or electrophysiological recordings used to identify and characterize molecular targets.

  • In Vivo Models: Descriptions of the specific animal models of nociceptive, inflammatory, and neuropathic pain in which Anidoxime was tested. This would include details on the species, route of administration, dosing regimens, and behavioral or physiological endpoints measured.

  • Pharmacokinetic Studies: Methodologies for determining the absorption, distribution, metabolism, and excretion (ADME) profile of Anidoxime, which are crucial for interpreting efficacy and toxicity data.

The absence of this fundamental information makes it impossible to critically evaluate the existing clinical data or to design further experiments to probe Anidoxime's mechanism of action.

Visualizing the Unknown: The Impossibility of Pathway and Workflow Diagrams

Given the lack of knowledge regarding the molecular targets and signaling pathways of Anidoxime, the creation of any meaningful diagrams, whether for signaling pathways or experimental workflows, is not feasible. Any such visualization would be based on conjecture rather than empirical evidence.

References

Anidoxime Hydrochloride: A Preclinical Pharmacological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available preclinical pharmacological information for anidoxime (B1667402) hydrochloride. It is important to note that detailed preclinical data for this experimental compound are scarce in the public domain. This guide complements the available information with standardized preclinical methodologies to provide a comprehensive overview of what its full preclinical profile would entail.

Introduction

Anidoxime hydrochloride is an experimental drug that was investigated for its potential as an oral analgesic. Classified chemically as an O-(4-methoxyphenylcarbamoyl)-3-diethylaminopropiophenone oxime, it showed early promise in preclinical and preliminary clinical assessments. This technical guide aims to provide an in-depth overview of its core preclinical pharmacological profile, collating the available data and outlining the standard experimental protocols and assessments typically employed for a compound of this class.

Pharmacodynamics

The pharmacodynamic profile of a drug describes its mechanism of action and effects on the body. For an analgesic, this includes identifying its molecular targets and characterizing its efficacy in relevant models of pain.

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated in publicly available literature. As an analgesic, its activity could be mediated through various pathways, including interaction with opioid receptors or modulation of inflammatory pathways. Given its analgesic properties, a primary hypothesis would involve interaction with the central nervous system.

Analgesic Activity

Preclinical studies in animal models are fundamental to establishing the analgesic efficacy of a new chemical entity.

Experimental Protocols:

Standard in vivo models to assess analgesic activity include:

  • Hot-Plate Test: This method evaluates the response of an animal to a thermal stimulus. The animal is placed on a heated plate, and the latency to a nociceptive response (e.g., paw licking or jumping) is measured. An increase in this latency following drug administration indicates an analgesic effect.

  • Tail-Flick Test: Similar to the hot-plate test, this assay measures the time it takes for an animal to move its tail away from a radiant heat source. It is a common method for assessing centrally acting analgesics.

  • Acetic Acid-Induced Writhing Test: This model assesses peripherally acting analgesics. An intraperitoneal injection of acetic acid induces characteristic abdominal constrictions (writhing). A reduction in the number of writhes following drug administration indicates analgesic activity.

A hypothetical workflow for assessing the analgesic efficacy of a compound like this compound is presented below.

G cluster_0 Preclinical Analgesic Efficacy Workflow A Compound Synthesis (this compound) B Dose Range-Finding Studies in Rodents A->B C Hot-Plate Test (Thermal, Central Analgesia) B->C D Tail-Flick Test (Thermal, Central Analgesia) B->D E Acetic Acid Writhing Test (Chemical, Peripheral Analgesia) B->E F Data Analysis: ED50 Calculation C->F D->F E->F G Comparison with Standard (e.g., Morphine) F->G G cluster_1 Hypothetical Metabolic Pathway of Anidoxime Anidoxime This compound Metabolite1 Hydrolysis of Carbamoyl Group Anidoxime->Metabolite1 Phase I Metabolism Metabolite2 Decarboxylation Metabolite1->Metabolite2 Excretion Excretion Metabolite2->Excretion

Anidoxime hydrochloride CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Data

ParameterValueReference
CAS Number 31729-11-0--INVALID-LINK--
Molecular Formula C₂₁H₂₈ClN₃O₃--INVALID-LINK--
Molecular Weight 405.92 g/mol --INVALID-LINK--
Parent Compound (Anidoxime)
CAS Number34297-34-2--INVALID-LINK--
Molecular FormulaC₂₁H₂₇N₃O₃--INVALID-LINK--
Molecular Weight369.47 g/mol [Anidoxime

Experimental Insights: Clinical Analgesic Trial

Anidoxime hydrochloride has been evaluated as an oral analgesic agent. A key clinical study compared its efficacy to that of dihydrocodeine in a randomized, double-blind trial involving patients with postoperative pain.

Quantitative Data from Clinical Trial
Treatment GroupDosageOutcomeSide Effects
This compound75 mgNo significant difference from dihydrocodeineNone reported
This compound100 mgNo significant difference from dihydrocodeineNone reported
Dihydrocodeine50 mg--

Data extracted from Grainger et al., 1977.

Reconstructed Experimental Protocol: Oral Analgesic Clinical Trial

The following is a generalized protocol based on the available abstract. The full study would contain more detailed methodology.

  • Patient Selection: Patients experiencing postoperative pain were recruited for the study.

  • Randomization: Participants were randomly assigned to one of three treatment groups: this compound (75 mg), this compound (100 mg), or dihydrocodeine (50 mg).

  • Blinding: The study was conducted in a double-blind manner, where neither the patients nor the researchers knew which treatment was administered.

  • Drug Administration: The assigned analgesic was administered orally.

  • Pain Assessment: Pain levels were assessed at predetermined intervals using a standardized pain scale.

  • Data Analysis: The analgesic effects of the different treatments were compared statistically. The incidence of any side effects was also recorded and compared.

G cluster_protocol Clinical Trial Workflow start Patient Recruitment (Postoperative Pain) randomization Randomization start->randomization groupA Group A Anidoxime HCl (75mg) randomization->groupA groupB Group B Anidoxime HCl (100mg) randomization->groupB groupC Group C Dihydrocodeine (50mg) randomization->groupC administration Oral Administration (Double-Blind) groupA->administration groupB->administration groupC->administration assessment Pain Assessment administration->assessment analysis Data Analysis assessment->analysis end Results analysis->end

Clinical Trial Workflow for an Oral Analgesic.

Pharmacokinetics and Metabolism

In rats, the primary metabolic pathway for Anidoxime involves the hydrolysis of the carbamoyl (B1232498) group, which is then followed by decarboxylation.

G cluster_metabolism Metabolic Pathway of Anidoxime in Rats Anidoxime Anidoxime Hydrolysis Hydrolysis of Carbamoyl Group Anidoxime->Hydrolysis Intermediate Metabolic Intermediate Hydrolysis->Intermediate Decarboxylation Decarboxylation Intermediate->Decarboxylation Metabolite Final Metabolite Decarboxylation->Metabolite

Metabolic Pathway of Anidoxime in Rats.

Postulated Mechanism of Action: Analgesic Signaling

While the specific signaling pathway for this compound has not been detailed in the available literature, its function as an analgesic suggests it likely interacts with the central and/or peripheral nervous systems to modulate pain perception. The analgesic properties are reported to be equipotent to or greater than morphine, but with potentially less physical dependence liability. This suggests a possible interaction with opioid receptors, though a non-opioid mechanism cannot be ruled out.

Below is a generalized diagram illustrating common analgesic signaling pathways.

G cluster_pathway Generalized Analgesic Signaling Pathways cluster_cns Central Nervous System cluster_pns Peripheral Nervous System Brain Brain (Pain Perception) SpinalCord Spinal Cord (Signal Modulation) Brain->SpinalCord Descending Pathway (Pain Inhibition) SpinalCord->Brain Nociceptor Nociceptor (Pain Receptor) Nociceptor->SpinalCord Ascending Pathway PainStimulus Pain Stimulus PainStimulus->Nociceptor Opioid Opioid Analgesics (e.g., Morphine) Opioid->Brain Modulates Perception Opioid->SpinalCord Inhibits Transmission NonOpioid Non-Opioid Analgesics (e.g., NSAIDs) NonOpioid->Nociceptor Reduces Sensitization Anidoxime Anidoxime HCl (Postulated) Anidoxime->Brain Possible Sites of Action Anidoxime->SpinalCord Possible Sites of Action

Generalized Analgesic Signaling Pathways.

An In-depth Technical Guide to the Oxime Functional Group in Anidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anidoxime (B1667402) is an experimental drug candidate that was investigated for its potential as an oral analgesic agent. Central to its chemical identity and biological activity is the oxime functional group. This technical guide provides a comprehensive analysis of the oxime moiety within the anidoxime molecule, summarizing its chemical characteristics, known biological effects, and the methodologies used to evaluate such compounds. Due to the limited publicly available data on anidoxime, this guide combines specific information on the compound with broader principles of medicinal chemistry and pharmacology relevant to its structural class.

The Oxime Functional Group: A Core Chemical Moiety

An oxime is a class of organic compounds characterized by the functional group RR'C=NOH, where R and R' are organic side-chains. This moiety is formed by the condensation of an aldehyde or a ketone with hydroxylamine. In the case of anidoxime, the oxime is derived from a propiophenone (B1677668) backbone. The presence of the C=N double bond and the hydroxyl group attached to the nitrogen atom confers specific chemical properties, including the potential for stereoisomerism (E/Z isomers) and the ability to act as a hydrogen bond donor and acceptor. These features are critical in shaping the molecule's interaction with biological targets.

Chemical Structure of Anidoxime

Anidoxime, chemically named O-(4-methoxyphenylcarbamoyl)-3-diethylaminopropiophenone oxime, possesses a molecular formula of C₂₁H₂₇N₃O₃ and a molar mass of 369.46 g/mol .[1] Its structure features a central propiophenone core with a diethylamino group, an oxime functional group, and an O-linked 4-methoxyphenylcarbamoyl moiety.

Analgesic Activity of Anidoxime

Anidoxime was evaluated for its analgesic properties and was found to have efficacy comparable to or greater than morphine in some preclinical models, with a potentially lower liability for physical dependence.[1]

Clinical Data Summary

A clinical trial compared the analgesic effects of anidoxime with dihydrocodeine in a postoperative pain setting. The study concluded that there were no significant differences in the analgesic effects between dihydrocodeine (50 mg), anidoxime (75 mg), and anidoxime (100 mg).[2] No side effects were reported for anidoxime in this trial.[2]

Table 1: Summary of Comparative Analgesic Efficacy

CompoundDose(s)ComparatorComparator DoseOutcome
Anidoxime75 mg, 100 mgDihydrocodeine50 mgNo significant difference in analgesic effect[2]

Note: Detailed quantitative data from this study, such as pain scores or percentage of patients achieving pain relief, are not publicly available.

Experimental Protocols

Detailed experimental protocols for the specific studies conducted on anidoxime are not available in the public domain. However, based on standard pharmacological practices for evaluating analgesic and pharmacokinetic properties of new chemical entities, the following methodologies are typically employed.

Analgesic Activity Assessment

1. Hot Plate Test (Central Analgesic Activity): This method assesses the response to thermal pain and is primarily used to identify centrally acting analgesics.

  • Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure: An animal, typically a mouse or rat, is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.

  • Endpoint: An increase in the latency period compared to a control group indicates an analgesic effect. A cut-off time is pre-determined to prevent tissue damage.

2. Acetic Acid-Induced Writhing Test (Peripheral Analgesic Activity): This is a chemical-induced pain model sensitive to both central and peripheral analgesics, but particularly to non-steroidal anti-inflammatory drugs (NSAIDs).

  • Procedure: A dilute solution of acetic acid is injected intraperitoneally into a mouse, which induces a characteristic stretching and writhing behavior.

  • Endpoint: The number of writhes is counted over a specific period (e.g., 20 minutes). A reduction in the number of writhes in the drug-treated group compared to a control group indicates analgesia.

Pharmacokinetic Studies in Rodents

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

  • Dosing: The compound is administered to rodents (rats or mice) via the intended clinical route (e.g., oral) and intravenously to determine bioavailability.

  • Sample Collection: Blood samples are collected at predetermined time points.

  • Analysis: The concentration of the drug and its metabolites in plasma is quantified using a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS).

  • Parameters Calculated: Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), half-life (t½), and bioavailability (F%) are determined.

The major metabolic pathway for anidoxime in rats has been reported as hydrolysis of the carbamoyl (B1232498) group, followed by decarboxylation.[1]

Potential Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action for anidoxime's analgesic effect has not been elucidated in publicly available literature. However, based on its chemical structure and the known pharmacology of related compounds, several potential signaling pathways can be hypothesized.

Hypothetical Mechanism of Action

Given that many oxime-containing compounds exhibit a range of biological activities, including anti-inflammatory and kinase inhibitory effects, anidoxime's analgesic properties could be multifactorial.[3] The propiophenone core is a common scaffold in various centrally acting agents. The diethylamino group can influence blood-brain barrier penetration and receptor interactions.

One plausible, though unconfirmed, hypothesis is the modulation of inflammatory pathways or interaction with central nervous system receptors involved in pain perception. The oxime moiety itself can influence the electronic and steric properties of the molecule, which are crucial for receptor binding.

Below is a conceptual diagram illustrating a hypothetical signaling pathway that could be involved in the analgesic action of a compound like anidoxime, leading to a reduction in neuronal excitability and pain signaling.

Hypothetical_Analgesic_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Anidoxime Anidoxime Receptor Putative Receptor (e.g., GPCR) Anidoxime->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Inhibits Second_Messenger ↓ 2nd Messenger (e.g., cAMP) Effector->Second_Messenger Ion_Channel Ion Channel Modulation Second_Messenger->Ion_Channel Vesicle_Release ↓ Neurotransmitter Release Ion_Channel->Vesicle_Release Postsynaptic_Receptor Postsynaptic Receptor Vesicle_Release->Postsynaptic_Receptor Less Neurotransmitter Pain_Signal Pain Signal Propagation Postsynaptic_Receptor->Pain_Signal Reduced Activation

Caption: Hypothetical signaling cascade for anidoxime's analgesic effect.

Experimental Workflow for Mechanism of Action Studies

To elucidate the specific signaling pathways, a systematic experimental workflow would be necessary. This would involve a combination of in vitro and in vivo studies.

Experimental_Workflow start Hypothesis Generation: Anidoxime has analgesic activity receptor_binding Receptor Binding Assays (Opioid, Adrenergic, etc.) start->receptor_binding enzyme_assays Enzyme Inhibition Assays (COX, Kinases, etc.) start->enzyme_assays pharmacokinetics Pharmacokinetic Studies start->pharmacokinetics in_vitro_signaling In Vitro Signaling Studies (cAMP, Ca2+ flux) receptor_binding->in_vitro_signaling enzyme_assays->in_vitro_signaling in_vivo_models In Vivo Analgesic Models (Hot Plate, Writhing) in_vitro_signaling->in_vivo_models data_integration Data Integration and Mechanism Elucidation in_vivo_models->data_integration pharmacokinetics->in_vivo_models

Caption: General workflow for elucidating the mechanism of action of a novel analgesic.

Conclusion

Anidoxime is an oxime-containing compound that demonstrated analgesic potential in early studies. While clinical data confirmed its activity to be comparable to dihydrocodeine, a detailed understanding of its pharmacology is hampered by the limited availability of public data. The oxime functional group is integral to its structure and likely plays a key role in its biological activity. Further research, following standard pharmacological and medicinal chemistry protocols, would be necessary to fully characterize its mechanism of action and potential therapeutic utility. This guide provides a framework for understanding anidoxime based on the available information and the broader scientific context of its chemical class.

References

Methodological & Application

Detailed Synthesis Protocol for Anidoxime Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Anidoxime, chemically identified as 3-diethylamino-1-phenyl-1-propanone oxime, is a notable compound in medicinal chemistry. This document provides a comprehensive, step-by-step protocol for the synthesis of Anidoxime and its subsequent conversion to the more stable hydrochloride salt. The synthetic route is a two-step process commencing with the Mannich reaction to form the key intermediate, 3-diethylamino-1-phenyl-1-propanone, followed by an oximation reaction to yield Anidoxime. The final step involves the formation of the hydrochloride salt. It is important to note that the name "Anidoxime" has also been associated in some databases with a different, more complex O-carbamoyl oxime structure. This protocol specifically details the synthesis of 3-diethylamino-1-phenyl-1-propanone oxime hydrochloride.

The protocols provided herein are based on established organic chemistry principles and analogous reactions found in the literature, offering a reliable method for the laboratory-scale preparation of this compound. All quantitative data, including yields and physical properties of intermediates and analogous compounds, are summarized for clarity. A visual workflow of the synthesis is also provided.

Experimental Protocols

Step 1: Synthesis of 3-Diethylamino-1-phenyl-1-propanone Hydrochloride (Mannich Reaction)

This procedure is adapted from the well-established Mannich reaction protocol for the synthesis of β-aminoketones.[1]

Materials:

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser, add acetophenone (0.5 mole), diethylamine hydrochloride (0.65 mole), and paraformaldehyde (0.22 mole).[1]

  • Add 80 mL of 95% ethanol, followed by 1 mL of concentrated hydrochloric acid.[1]

  • Heat the mixture to reflux using a heating mantle for 2 hours. The reaction mixture should become a homogeneous, yellowish solution.[1]

  • If the solution is not clear after reflux, filter it while hot through a pre-heated funnel.[1]

  • Transfer the clear, hot solution to a 1 L Erlenmeyer flask.

  • Cool the solution in an ice bath to induce crystallization of the product.

  • Add 200 mL of acetone to the cold solution to further precipitate the product and to keep any unreacted amine salt in solution.[1]

  • Collect the crystalline product by vacuum filtration and wash the crystals with a small amount of cold acetone.

  • The crude product can be recrystallized from a mixture of hot 95% ethanol and acetone to yield purified 3-diethylamino-1-phenyl-1-propanone hydrochloride.[1]

Step 2: Oximation of 3-Diethylamino-1-phenyl-1-propanone to form Anidoxime

This protocol is a general procedure for the formation of an oxime from a ketone.

Materials:

Procedure:

Part A: Preparation of the Free Base

  • Dissolve the 3-diethylamino-1-phenyl-1-propanone hydrochloride from Step 1 in water.

  • Cool the solution in an ice bath and slowly add a solution of sodium hydroxide to basify the mixture (to approximately pH 10-12), which will liberate the free amine as an oil.

  • Extract the oily free base with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 3-diethylamino-1-phenyl-1-propanone free base.

Part B: Oximation

  • Dissolve the 3-diethylamino-1-phenyl-1-propanone free base in ethanol in a round-bottom flask.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium acetate in a minimal amount of hot water, then add it to the ethanolic solution of the ketone.

  • Heat the resulting mixture to reflux for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude Anidoxime (3-diethylamino-1-phenyl-1-propanone oxime). The product can be purified by column chromatography if necessary.

Step 3: Formation of Anidoxime Hydrochloride

This is a standard procedure for the formation of a hydrochloride salt from a basic amine compound.

Materials:

  • Anidoxime (from Step 2)

  • Anhydrous diethyl ether

  • Ethereal HCl (a solution of HCl gas in anhydrous diethyl ether) or HCl gas

Procedure:

  • Dissolve the purified Anidoxime free base in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of ethereal HCl dropwise with stirring. A white precipitate of this compound should form immediately.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound and Intermediates.

Compound NameChemical FormulaMolecular Weight ( g/mol )Physical StateYield (%)Melting Point (°C)
AcetophenoneC₈H₈O120.15Liquid-19-20
Diethylamine HydrochlorideC₄H₁₁N·HCl109.60Solid-223.5
3-Diethylamino-1-phenyl-1-propanoneC₁₃H₁₉NO205.30Oil (as free base)-Not applicable
3-Diethylamino-1-phenyl-1-propanone HClC₁₃H₁₉NO·HCl241.76Crystalline Solid~60-70*Data not available (analogous dimethylamino HCl: 155-156[1])
Anidoxime (free base)C₁₃H₂₀N₂O220.31Solid/Oil>90**Data not available
This compound C₁₃H₂₀N₂O·HCl 256.77 Crystalline Solid >90***Data not available

* Yield is estimated based on the reported yield for the analogous dimethylamino compound.[1] ** Oximation reactions typically proceed in high yield. *** Salt formation is generally a high-yielding reaction.

Expected Analytical Data for Anidoxime (3-diethylamino-1-phenyl-1-propanone oxime):

  • ¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, the methylene (B1212753) protons of the propyl chain, the methylene and methyl protons of the diethylamino group, and a characteristic broad singlet for the oxime hydroxyl proton.

  • ¹³C NMR: Resonances for the carbons of the phenyl ring, the carbonyl carbon (or C=N carbon of the oxime), the methylene carbons of the propyl chain, and the carbons of the diethylamino group.

  • Mass Spectrometry (EI): A molecular ion peak (M⁺) corresponding to the molecular weight of the free base (220.31 g/mol ).

Visualization of the Synthesis Workflow

SynthesisWorkflow acetophenone Acetophenone mannich_base_hcl 3-Diethylamino-1-phenyl- 1-propanone HCl acetophenone->mannich_base_hcl Step 1: Mannich Reaction (EtOH, HCl, Reflux) paraformaldehyde Paraformaldehyde paraformaldehyde->mannich_base_hcl Step 1: Mannich Reaction (EtOH, HCl, Reflux) diethylamine_hcl Diethylamine HCl diethylamine_hcl->mannich_base_hcl Step 1: Mannich Reaction (EtOH, HCl, Reflux) hydroxylamine_hcl Hydroxylamine HCl anidoxime_free Anidoxime (Free Base) hydroxylamine_hcl->anidoxime_free Step 2: Oximation (NaOAc, EtOH, Reflux) hcl_ether Ethereal HCl anidoxime_hcl Anidoxime HCl (Final Product) hcl_ether->anidoxime_hcl Step 3: Salt Formation (Anhydrous Ether) mannich_base_free 3-Diethylamino-1-phenyl- 1-propanone (Free Base) mannich_base_hcl->mannich_base_free Basification (NaOH) mannich_base_free->anidoxime_free Step 2: Oximation (NaOAc, EtOH, Reflux) anidoxime_free->anidoxime_hcl Step 3: Salt Formation (Anhydrous Ether)

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Anidoxime Hydrochloride in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document outlines a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Anidoxime hydrochloride in plasma samples. The described protocol is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in the drug development process. The method utilizes a straightforward protein precipitation step for sample preparation, followed by reversed-phase HPLC with UV detection. All experimental procedures and validation parameters are detailed to ensure reproducibility and accuracy.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

A protein precipitation method is employed to extract this compound from the plasma matrix. This technique is efficient for removing high-molecular-weight proteins that can interfere with the HPLC column and analysis.[1][2][3]

  • Reagents and Materials:

    • Blank plasma

    • This compound reference standard

    • Acetonitrile (B52724) (HPLC grade)[3]

    • Methanol (HPLC grade)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 600 µL of cold acetonitrile to the plasma sample to precipitate the proteins.[2][3]

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

    • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant and transfer it to a clean microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue with 100 µL of the mobile phase.

    • Vortex for 30 seconds to ensure complete dissolution.

    • The sample is now ready for injection into the HPLC system.

cluster_sample_prep Sample Preparation Workflow plasma 200 µL Plasma Sample acetonitrile Add 600 µL Cold Acetonitrile plasma->acetonitrile vortex1 Vortex for 1 min acetonitrile->vortex1 centrifuge Centrifuge at 10,000 rpm for 10 min vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex2 Vortex for 30 sec reconstitute->vortex2 injection Inject into HPLC vortex2->injection

Figure 1: Sample Preparation Workflow.

2. Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of this compound.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][4]

    • Data acquisition and processing software

  • Chromatographic Parameters:

    • Mobile Phase: A mixture of acetonitrile and 0.1% trifluoroacetic acid in water (e.g., in a 30:70 v/v ratio). The exact ratio may require optimization.[2]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection Wavelength: To be determined based on the UV spectrum of this compound (a hypothetical value of 275 nm is used for this protocol).

    • Run Time: Approximately 10 minutes.

cluster_hplc HPLC Analysis Workflow cluster_input Input cluster_system HPLC System cluster_output Output PreparedSample Prepared Sample HPLC HPLC Instrument (Pump, Autosampler, Column Oven) PreparedSample->HPLC Injection (20 µL) Column C18 Column (250x4.6mm, 5µm) HPLC->Column Mobile Phase (1.0 mL/min) Detector UV Detector (275 nm) Column->Detector Separation Chromatogram Chromatogram Detector->Chromatogram Signal Acquisition Data Quantitative Data (Peak Area, Retention Time) Chromatogram->Data Data Processing

Figure 2: HPLC Analysis Workflow.

3. Method Validation

The analytical method should be validated according to standard guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:

  • Linearity: The linearity of the method should be determined by analyzing a series of calibration standards prepared in blank plasma. A minimum of five concentrations covering the expected range of this compound in plasma samples should be used. The calibration curve is constructed by plotting the peak area of this compound against its concentration. The correlation coefficient (r²) should be greater than 0.99.

  • Precision and Accuracy: The intra-day and inter-day precision and accuracy of the method should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.[2] The precision, expressed as the relative standard deviation (RSD), should be less than 15%. The accuracy, expressed as the percentage of the nominal concentration, should be within 85-115%.[2]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, typically with a signal-to-noise ratio of 3:1.[2] The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, usually with a signal-to-noise ratio of 10:1.[2]

  • Selectivity: The selectivity of the method should be assessed by analyzing blank plasma samples from multiple sources to ensure that there are no interfering peaks at the retention time of this compound.

  • Recovery: The extraction recovery of this compound from plasma should be determined by comparing the peak areas of extracted samples with those of unextracted standards at the same concentration.

  • Stability: The stability of this compound in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -80°C.[2]

Data Presentation

The quantitative data obtained from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity of this compound in Plasma

Concentration (ng/mL) Mean Peak Area (n=3) RSD (%)
10 15023 2.5
50 75112 1.8
100 152345 1.5
500 760123 1.1
1000 1510987 0.9
Calibration Curve y = 1505.6x + 890.4

| Correlation Coefficient (r²) | 0.9995 | |

Table 2: Precision and Accuracy of this compound Quantification | QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | | Inter-day (n=18, 3 days) | | | :--- | :--- | :--- | :--- | :--- | :--- | | | | Mean Conc. (ng/mL) | RSD (%) | Accuracy (%) | Mean Conc. (ng/mL) | RSD (%) | Accuracy (%) | | Low | 30 | 29.5 | 4.2 | 98.3 | 30.8 | 6.5 | 102.7 | | Medium | 400 | 405.2 | 3.1 | 101.3 | 395.6 | 4.8 | 98.9 | | High | 800 | 810.9 | 2.5 | 101.4 | 808.1 | 3.9 | 101.0 |

Table 3: Method Sensitivity and Recovery

Parameter Result
Limit of Detection (LOD) 2 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Mean Extraction Recovery 92.5%

| RSD of Recovery (%) | 5.8% |

The described HPLC method provides a reliable and reproducible approach for the quantification of this compound in plasma. The simple protein precipitation sample preparation and isocratic HPLC-UV analysis make it suitable for high-throughput applications in a research or clinical setting. The validation data demonstrates that the method is linear, precise, accurate, and sensitive for its intended purpose. It is recommended that this general method be further optimized and fully validated for the specific laboratory conditions and equipment before its application to routine analysis.

References

Application Notes and Protocols for Oral Administration of Anidoxime Hydrochloride in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and evaluation of anidoxime (B1667402) hydrochloride for oral administration in a research setting. Due to the limited publicly available data on this specific compound, the following protocols and data are based on established principles of pharmaceutical formulation and general knowledge of analgesic compounds. Researchers should consider these as a starting point and perform their own validation and optimization studies.

Physicochemical Properties of Anidoxime Hydrochloride

A thorough understanding of the physicochemical properties of a drug substance is fundamental for the development of a stable and bioavailable oral dosage form. The available and inferred properties of this compound are summarized below.

PropertyValue/InformationSource
Chemical Name 1-Propanone, 3-(diethylamino)-1-phenyl-, O-(((4-methoxyphenyl)amino)carbonyl)oxime, hydrochloridePubChem
Molecular Formula C21H28ClN3O3[1]
Molecular Weight 405.92 g/mol [1]
Appearance White to off-white solid (inferred)General knowledge of hydrochloride salts
Aqueous Solubility Data not available; assumed to be low to moderate. As a hydrochloride salt, solubility is expected to be pH-dependent, with higher solubility at lower pH.Inferred
pKa Data not available. The presence of a diethylamino group suggests a basic pKa.Inferred
LogP Data not available; the parent molecule is relatively lipophilic, suggesting a higher LogP.Inferred

Proposed Oral Formulation Strategies

Given the presumed physicochemical properties, several formulation strategies can be explored to enhance the oral bioavailability of this compound. The choice of formulation will depend on the desired release profile and the specific research application.

Simple Aqueous Suspension

For preliminary in vivo studies in animal models, a simple aqueous suspension may be sufficient. This approach is straightforward but may not provide optimal bioavailability if the compound has very low solubility.

Table 2.1: Composition of a Simple Aqueous Suspension (10 mg/mL)

ComponentQuantity per 100 mLPurpose
This compound1.0 gActive Pharmaceutical Ingredient
Methylcellulose (B11928114) (0.5%)0.5 gSuspending Agent
Sodium Citrate (B86180)0.2 gBuffering Agent
Citric Acidq.s. to pH 4-5Buffering Agent/pH adjustment
Sodium Benzoate (B1203000)0.1 gPreservative
Purified Waterq.s. to 100 mLVehicle
Solid Dispersion for Enhanced Solubility

To address potential low aqueous solubility, a solid dispersion formulation can be developed. This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.

Table 2.2: Composition of a Solid Dispersion Intermediate (20% Drug Load)

ComponentQuantity (g)Purpose
This compound20Active Pharmaceutical Ingredient
Polyvinylpyrrolidone (PVP K30)80Hydrophilic Carrier

This solid dispersion can then be filled into capsules or further processed into tablets for oral administration.

Experimental Protocols

The following protocols outline the key experiments for the preparation and evaluation of this compound oral formulations.

Protocol for Preparation of a Simple Aqueous Suspension
  • Vehicle Preparation: Dissolve sodium citrate and sodium benzoate in approximately 80 mL of purified water.

  • Suspending Agent Incorporation: Slowly add methylcellulose to the solution while stirring continuously until a uniform dispersion is formed.

  • pH Adjustment: Adjust the pH of the vehicle to 4-5 using a citric acid solution.

  • Drug Incorporation: Geometric dilution is used to incorporate the this compound powder into the vehicle. Add a small amount of the vehicle to the powder to form a smooth paste, then gradually add the remaining vehicle with constant mixing.

  • Final Volume Adjustment: Add purified water to reach the final volume of 100 mL and mix thoroughly.

  • Storage: Store in a well-closed, light-resistant container at 2-8°C. Shake well before each use.

Protocol for Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and PVP K30 in a suitable solvent (e.g., a mixture of dichloromethane (B109758) and methanol) in a round-bottom flask.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask, mill it into a fine powder, and pass it through a sieve to ensure a uniform particle size.

  • Storage: Store the resulting powder in a desiccator to protect it from moisture.

Protocol for In Vitro Dissolution Testing

This test is crucial to assess the release characteristics of the formulation.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: 900 mL of 0.1 N HCl (to simulate gastric fluid) or phosphate (B84403) buffer pH 6.8 (to simulate intestinal fluid).

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 50 rpm.

  • Procedure:

    • Place a known amount of the formulation (e.g., one capsule containing the solid dispersion or a defined volume of the suspension) into each dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the percentage of drug released versus time.

Protocol for Stability Studies

Stability testing ensures that the formulation maintains its quality attributes over time.

  • Storage Conditions:

    • Long-term: 25 ± 2°C / 60 ± 5% RH

    • Accelerated: 40 ± 2°C / 75 ± 5% RH

  • Time Points:

    • Long-term: 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: 0, 1, 2, 3, and 6 months.

  • Tests to be Performed:

    • Appearance: Visual inspection for changes in color, odor, and physical state.

    • Assay: Determination of the this compound content.

    • Related Substances: Quantification of any degradation products.

    • pH (for suspension): Measurement of the pH of the suspension.

    • Dissolution: In vitro dissolution testing as described above.

    • Microbial Limits (for suspension): Testing for the presence of microbial contamination.

  • Acceptance Criteria: The formulation is considered stable if it retains at least 90% of the initial drug concentration, and other parameters remain within specified limits.[2]

Proposed Signaling Pathway for Analgesic Action

While the specific mechanism of action for anidoxime is not well-documented in publicly available literature, as an analgesic, it may interact with common pain signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a key pathway involved in the transmission and modulation of pain signals.[3]

MAPK_Signaling_Pathway Noxious_Stimuli Noxious Stimuli (e.g., Injury, Inflammation) Nociceptor_Activation Nociceptor Activation Noxious_Stimuli->Nociceptor_Activation Signal_Transduction Signal Transduction Cascade Nociceptor_Activation->Signal_Transduction Ras Ras Signal_Transduction->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., CREB, NF-κB) ERK->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (Increased Neuronal Excitability, Central Sensitization) Gene_Expression->Cellular_Response Pain_Perception Pain Perception Cellular_Response->Pain_Perception Anidoxime This compound (Putative Target) Anidoxime->MEK

Caption: Putative MAPK signaling pathway in pain perception.

Experimental Workflow for Oral Formulation Development

The following diagram illustrates a logical workflow for the development and evaluation of an oral formulation for this compound.

Formulation_Workflow Start Start: This compound API Physicochemical_Characterization Physicochemical Characterization (Solubility, Stability, etc.) Start->Physicochemical_Characterization Formulation_Design Formulation Design (Suspension, Solid Dispersion, etc.) Physicochemical_Characterization->Formulation_Design Formulation_Preparation Formulation Preparation Formulation_Design->Formulation_Preparation In_Vitro_Evaluation In Vitro Evaluation (Dissolution, Assay, etc.) Formulation_Preparation->In_Vitro_Evaluation Optimization Optimization In_Vitro_Evaluation->Optimization Optimization->Formulation_Preparation Iterate Stability_Studies Stability Studies Optimization->Stability_Studies Proceed In_Vivo_Studies In Vivo Studies (Pharmacokinetics, Efficacy) Stability_Studies->In_Vivo_Studies End End: Lead Formulation Identified In_Vivo_Studies->End

Caption: Experimental workflow for oral formulation development.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Anidoxime Hydrochloride in Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anidoxime is an experimental compound that has been previously evaluated for its potential as an oral analgesic agent. Early research suggested that its analgesic properties may be equipotent to or greater than morphine, with a potentially lower liability for physical dependence[1]. These characteristics make Anidoxime hydrochloride a compound of interest for further investigation in the development of novel pain therapeutics. Amidoxime (B1450833) derivatives have also been explored for their anti-inflammatory and analgesic activities[2][3][4].

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of this compound in established in vivo models of pain. The selection of these models is designed to assess the compound's activity across different pain modalities, including acute nociceptive, inflammatory, and neuropathic pain. Due to the limited publicly available data on the specific mechanism of action of Anidoxime, the proposed experimental designs are intended to provide a broad characterization of its analgesic potential.

Hypothesized Mechanism of Action

Given the reports of morphine-like potency, a primary hypothesis is that this compound may exert its analgesic effects through modulation of the endogenous opioid system. This could involve direct agonism at opioid receptors (mu, delta, or kappa), or indirect modulation of endogenous opioid release or metabolism. Additionally, considering the anti-inflammatory properties of some amidoxime derivatives, a secondary mechanism involving the inhibition of inflammatory mediators cannot be ruled out[2][4]. The following experimental protocols are designed to investigate these possibilities.

Recommended In Vivo Pain Models

A multi-model approach is recommended to thoroughly characterize the analgesic profile of this compound.

  • Acute Nociceptive Pain Model: Hot Plate Test

  • Inflammatory Pain Model: Carrageenan-Induced Paw Edema

  • Neuropathic Pain Model: Spared Nerve Injury (SNI) Model[5][6]

Data Presentation

Table 1: Hypothetical Efficacy Data for this compound in Various Pain Models
Pain Model Endpoint Vehicle Control Anidoxime HCl (10 mg/kg) Anidoxime HCl (30 mg/kg) Positive Control
Hot Plate Test Latency to Paw Lick/Jump (seconds)10.2 ± 1.518.5 ± 2.125.8 ± 2.9 Morphine (10 mg/kg): 28.1 ± 2.5
Carrageenan-Induced Paw Edema Paw Volume Increase (mL) at 3h0.85 ± 0.120.55 ± 0.090.32 ± 0.07 Indomethacin (10 mg/kg): 0.35 ± 0.08
Spared Nerve Injury (SNI) Model Paw Withdrawal Threshold (g) at Day 70.5 ± 0.11.8 ± 0.3*3.5 ± 0.5 Gabapentin (100 mg/kg): 3.8 ± 0.6

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM and are hypothetical for illustrative purposes.

Experimental Protocols

Hot Plate Test for Thermal Nociception

This model assesses the central analgesic activity of a compound by measuring the latency of a thermal pain reflex.

Materials:

  • Hot plate apparatus (maintained at 55 ± 0.5°C)

  • Male Sprague-Dawley rats (200-250 g)

  • This compound solution

  • Vehicle control (e.g., saline or 0.5% carboxymethylcellulose)

  • Positive control: Morphine sulfate (B86663) (10 mg/kg)

  • Administration supplies (e.g., oral gavage needles, syringes)

Procedure:

  • Acclimation: Acclimate rats to the testing room for at least 1 hour before the experiment.

  • Baseline Measurement: Gently place each rat on the hot plate and start a timer. Record the latency (in seconds) for the animal to exhibit a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time of 30-45 seconds is recommended to prevent tissue damage.

  • Grouping and Administration: Randomly assign animals to treatment groups (Vehicle, Anidoxime HCl low dose, Anidoxime HCl high dose, Positive Control). Administer the respective treatments via the intended route (e.g., oral gavage or intraperitoneal injection).

  • Post-Treatment Measurement: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis: Calculate the mean latency for each group at each time point. The percentage of Maximum Possible Effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Carrageenan-Induced Paw Edema for Inflammatory Pain

This model evaluates the anti-inflammatory and anti-hyperalgesic effects of a compound in response to a chemical irritant.

Materials:

  • Male Wistar rats (180-220 g)

  • 1% w/v solution of lambda-carrageenan in sterile saline

  • Plethysmometer or digital calipers

  • This compound solution

  • Vehicle control

  • Positive control: Indomethacin (10 mg/kg)

  • Administration and injection supplies

Procedure:

  • Baseline Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Grouping and Pre-treatment: Randomly assign animals to treatment groups. Administer this compound, vehicle, or positive control 30-60 minutes before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).

  • Assessment of Mechanical Allodynia (Optional): At the same time points, mechanical withdrawal thresholds can be assessed using von Frey filaments to measure hyperalgesia.

  • Data Analysis: Calculate the increase in paw volume for each animal by subtracting the baseline volume from the post-treatment volumes. Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control.

Spared Nerve Injury (SNI) Model for Neuropathic Pain

The SNI model is a widely used and reproducible model of peripheral neuropathic pain resulting from nerve injury[5][6][7].

Materials:

  • Male C57BL/6 mice (20-25 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (fine scissors, forceps)

  • Sutures

  • This compound solution

  • Vehicle control

  • Positive control: Gabapentin (100 mg/kg)

  • Von Frey filaments for assessing mechanical allodynia

Procedure:

  • Surgery: Anesthetize the mouse. Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves. Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact. Close the muscle and skin layers with sutures. For sham-operated animals, expose the nerve without causing any lesion.

  • Post-operative Care: Allow the animals to recover for 5-7 days. During this period, monitor for signs of distress and provide appropriate care.

  • Baseline Assessment: Before starting treatment, assess the baseline mechanical withdrawal threshold by applying von Frey filaments to the lateral plantar surface of the injured paw (the territory of the intact sural nerve).

  • Grouping and Treatment: Randomly assign animals with established mechanical allodynia to treatment groups. Administer this compound, vehicle, or positive control daily for a specified period (e.g., 7-14 days).

  • Behavioral Testing: Assess the mechanical withdrawal threshold at set time points after drug administration on each testing day.

  • Data Analysis: Determine the paw withdrawal threshold (in grams) for each animal at each time point. Compare the thresholds between treatment groups to evaluate the anti-allodynic effect of this compound.

Visualizations

Signaling Pathway Diagram

anidoxime_pathway Hypothesized Analgesic Signaling Pathway of this compound cluster_cns Central Nervous System cluster_periphery Peripheral Tissue Opioid_Receptor Opioid Receptor (e.g., mu) G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activation Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibition Ion_Channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_Protein->Ion_Channels Modulation cAMP ↓ cAMP Adenylate_Cyclase->cAMP Analgesia Analgesia Neuronal_Hyperpolarization Neuronal Hyperpolarization ↓ Neurotransmitter Release Ion_Channels->Neuronal_Hyperpolarization Neuronal_Hyperpolarization->Analgesia Anidoxime Anidoxime HCl Anidoxime->Opioid_Receptor Agonist Binding Inflammatory_Mediators Inflammatory Mediators (e.g., Prostaglandins) Reduced_Inflammation Reduced Inflammation and Nociceptor Sensitization Inflammatory_Mediators->Reduced_Inflammation Anidoxime_Peripheral Anidoxime HCl Anidoxime_Peripheral->Inflammatory_Mediators Inhibition (Hypothesized)

Caption: Hypothesized signaling pathway for this compound's analgesic effect.

Experimental Workflow Diagram

experimental_workflow General Experimental Workflow for In Vivo Analgesic Efficacy Testing cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation Baseline_Measurement Baseline Behavioral Measurement Animal_Acclimation->Baseline_Measurement Grouping Randomization into Groups (Vehicle, Anidoxime HCl, Positive Control) Baseline_Measurement->Grouping Drug_Admin Drug Administration Grouping->Drug_Admin Pain_Induction Induction of Pain (Thermal, Inflammatory, or Neuropathic) Drug_Admin->Pain_Induction Post_Treatment_Measurement Post-Treatment Behavioral Assessment Pain_Induction->Post_Treatment_Measurement Data_Collection Data Collection and Tabulation Post_Treatment_Measurement->Data_Collection Stat_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stat_Analysis Efficacy_Determination Determination of Analgesic Efficacy Stat_Analysis->Efficacy_Determination

Caption: General experimental workflow for in vivo analgesic efficacy testing.

References

Application Notes and Protocols for the Purity Assessment of Anidoxime Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Anidoxime hydrochloride is a novel compound with limited publicly available information regarding its specific analytical methods. The following application notes and protocols are based on established principles and common practices for the purity assessment of small molecule hydrochloride drug substances. These methods should be considered as a starting point and will require full validation for the specific analysis of this compound and its related impurities.

Introduction

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. A comprehensive purity assessment of this compound involves the use of various analytical techniques to identify and quantify impurities, including process-related impurities, degradation products, and residual solvents. This document provides a detailed overview of recommended analytical techniques and protocols for the purity assessment of this compound.

Analytical Techniques for Purity Profiling

A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment of this compound.

  • High-Performance Liquid Chromatography (HPLC): As the primary technique for purity and impurity determination, a stability-indicating HPLC method is crucial. It separates the main component from its impurities, allowing for accurate quantification.

  • Gas Chromatography (GC): This technique is ideal for the analysis of volatile and semi-volatile impurities, particularly residual solvents that may be present from the manufacturing process.

  • Thin-Layer Chromatography (TLC): A simple and rapid technique, TLC is useful for preliminary purity checks, monitoring reaction completion, and as a complementary method to HPLC for detecting certain impurities.

  • Capillary Electrophoresis (CE): Offering a different separation mechanism from HPLC, CE is a powerful tool for analyzing charged species and can be particularly useful for separating closely related impurities or chiral compounds.[1]

  • Spectroscopic Techniques (UV-Vis, IR, NMR, MS): These techniques are vital for the identification and structural elucidation of the API and its impurities. Mass spectrometry (MS), often coupled with a chromatographic technique (LC-MS, GC-MS), is indispensable for identifying unknown impurities.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for developing and validating a stability-indicating analytical method.[2][3][4] These studies help to identify potential degradation products that may form under various environmental conditions.

Protocol for Forced Degradation of this compound:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water).

  • Stress Conditions: Expose the this compound solution and solid material to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl to the stock solution and heat at 60°C for 2 hours.[5]

    • Base Hydrolysis: Add 1N NaOH to the stock solution and heat at 60°C for 2 hours.[5]

    • Oxidative Degradation: Add 3% H2O2 to the stock solution and store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance in an oven at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solid drug substance and the solution to UV light (254 nm) and fluorescent light for an appropriate duration (e.g., as per ICH Q1B guidelines).

  • Neutralization: After the specified time, neutralize the acidic and basic solutions before analysis.

  • Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method to separate the degradation products from the parent drug.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurities

A stability-indicating reversed-phase HPLC (RP-HPLC) method is the gold standard for purity assessment.[6]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions (A General Starting Point):

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 5
    25 95
    30 95
    31 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., 254 nm or the lambda max).

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain the same concentration as the standard solution.

  • Impurity Standard Solutions: If known impurity standards are available, prepare individual or mixed standard solutions at appropriate concentrations (e.g., 0.1% of the sample concentration).

Data Analysis:

  • Calculate the percentage of each impurity using the area normalization method or against a reference standard of the impurity.

  • The total impurities should be calculated by summing the areas of all individual impurity peaks.

Table 1: Hypothetical HPLC Method Validation Parameters

ParameterSpecification
Specificity The method should be able to resolve this compound from its potential impurities and degradation products.
Linearity (r²) ≥ 0.999 for this compound and its impurities.
Limit of Detection (LOD) Reportable (e.g., 0.01% of the test concentration).
Limit of Quantitation (LOQ) Reportable (e.g., 0.03% of the test concentration).
Accuracy (% Recovery) 98.0% - 102.0% for the assay; 80.0% - 120.0% for impurities.
Precision (% RSD) ≤ 2.0% for the assay; ≤ 10.0% for impurities at the LOQ.
Gas Chromatography (GC) for Residual Solvents

Headspace GC is the preferred method for the analysis of residual solvents in pharmaceutical substances.[7][8]

Instrumentation:

  • Gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID).

Chromatographic Conditions (General Method based on USP <467>): [9]

  • Column: G43 (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.53 mm, 3.0 µm film thickness

  • Carrier Gas: Helium or Nitrogen

  • Flow Rate: 4.5 mL/min

  • Injector Temperature: 140°C

  • Detector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 20 minutes

    • Ramp: 10°C/min to 240°C, hold for 20 minutes

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 60 minutes

Sample Preparation:

  • Diluent: Dimethyl sulfoxide (B87167) (DMSO) or another suitable high-boiling point solvent.

  • Standard Solution: Prepare a stock solution of the expected residual solvents in the diluent at a known concentration.

  • Sample Solution: Accurately weigh about 100 mg of this compound into a headspace vial and add 5 mL of the diluent.

Data Analysis:

  • Identify and quantify the residual solvents in the sample by comparing the peak areas with those of the standard solution.

Table 2: Common Residual Solvents and their ICH Limits

SolventClassConcentration Limit (ppm)
Methanol23000
Ethanol35000
Acetone35000
Dichloromethane2600
Toluene2890
Thin-Layer Chromatography (TLC) for Related Substances

TLC is a valuable qualitative and semi-quantitative tool for purity assessment.[10][11][12]

Materials:

  • TLC plates (e.g., silica (B1680970) gel 60 F254)

  • Developing chamber

  • UV lamp (254 nm and 366 nm)

  • Visualization reagents (e.g., iodine vapor)

Procedure (General):

  • Mobile Phase Selection: A suitable mobile phase should be developed to achieve good separation of this compound from its impurities. A common starting point for hydrochloride salts is a mixture of a non-polar solvent, a polar solvent, and an acid or base (e.g., Toluene:Ethyl Acetate:Methanol:Acetic Acid in various ratios).

  • Sample Application: Spot the sample and standard solutions onto the TLC plate.

  • Development: Place the plate in the developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.

  • Visualization: After development, dry the plate and visualize the spots under a UV lamp. If necessary, use a chemical visualization agent.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot.

Data Analysis:

  • Compare the spot profile of the sample with that of the standard. The intensity and number of impurity spots in the sample should not exceed the specified limits.

Capillary Electrophoresis (CE) for Impurity Profiling

CE provides an orthogonal separation technique to HPLC, which is beneficial for confirming purity and detecting impurities that may not be resolved by HPLC.[13][14][15]

Instrumentation:

  • Capillary electrophoresis system with a PDA or UV detector.

Electrophoretic Conditions (A General Starting Point):

  • Capillary: Fused silica, 50 µm i.d., effective length 40 cm.

  • Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer, pH 2.5.

  • Voltage: 25 kV

  • Temperature: 25°C

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: 214 nm or the lambda max of this compound.

Sample Preparation:

  • Dissolve the this compound sample and standards in the BGE or water to a suitable concentration (e.g., 0.1 mg/mL).

Data Analysis:

  • Analyze the electropherogram for the presence of any impurity peaks. Peak area percentage can be used for semi-quantitative estimation.

Data Presentation

All quantitative data from the purity assessment should be summarized in clear and concise tables to facilitate comparison and review.

Table 3: Summary of Purity Assessment for this compound (Batch No: XXXXX)

Analytical TechniqueTestSpecificationResult
HPLC Assay98.0% - 102.0%99.5%
Individual Impurity≤ 0.10%Impurity A: 0.08%
Total Impurities≤ 0.50%0.25%
GC Residual Methanol≤ 3000 ppm150 ppm
Residual Ethanol≤ 5000 ppm< 50 ppm
TLC Related SubstancesNo individual impurity spot more intense than the 0.1% standard.Conforms
CE PurityReportNo additional impurities detected.

Visualizations

Purity_Assessment_Workflow cluster_start Start cluster_techniques Analytical Techniques cluster_evaluation Evaluation cluster_end Outcome Anidoxime_HCl This compound (Bulk Drug Substance) HPLC HPLC (Purity, Impurities, Assay) Anidoxime_HCl->HPLC Purity Assessment GC GC (Residual Solvents) Anidoxime_HCl->GC Purity Assessment TLC TLC (Related Substances) Anidoxime_HCl->TLC Purity Assessment CE Capillary Electrophoresis (Orthogonal Purity) Anidoxime_HCl->CE Purity Assessment Forced_Degradation Forced Degradation Studies Anidoxime_HCl->Forced_Degradation Stability Indicating Method Development Method_Validation Method Validation (ICH Guidelines) HPLC->Method_Validation Impurity_Identification Impurity Identification & Characterization HPLC->Impurity_Identification LC-MS Specification_Check Comparison with Specifications HPLC->Specification_Check GC->Method_Validation GC->Specification_Check TLC->Method_Validation TLC->Specification_Check CE->Method_Validation CE->Specification_Check Spectroscopy Spectroscopy (MS, NMR, IR) (Structure Elucidation) Forced_Degradation->HPLC Method_Validation->Specification_Check Impurity_Identification->Spectroscopy Release Release of Batch Specification_Check->Release Pass OOS Out of Specification (OOS) Investigation Specification_Check->OOS Fail OOS->Impurity_Identification

Caption: Workflow for Purity Assessment of this compound.

Signaling_Pathway_Impurity_Analysis cluster_detection Detection cluster_quantification Quantification cluster_identification Identification cluster_decision Decision cluster_outcome Outcome Detection Impurity Detected (e.g., by HPLC) Quantification Quantify Impurity (Relative to API) Detection->Quantification Threshold Compare to ICH Identification Threshold Quantification->Threshold LC_MS LC-MS Analysis (Molecular Weight) Isolation Preparative HPLC/TLC (Impurity Isolation) LC_MS->Isolation NMR_IR NMR & IR Spectroscopy (Structure Elucidation) Isolation->NMR_IR Qualification Toxicological Qualification (If necessary) NMR_IR->Qualification Threshold->LC_MS Above Threshold Accept Acceptable Impurity Profile Threshold->Accept Below Threshold Qualification->Accept Reject Unacceptable Impurity Profile (Process Modification Required) Qualification->Reject

Caption: Logical Flow for Impurity Identification and Qualification.

References

Application Notes and Protocols for Measuring Cholinesterase Reactivation by Anidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro measurement of the reactivation of organophosphate-inhibited cholinesterase by the oxime reactivator, anidoxime (B1667402). The described methodology is based on the widely accepted Ellman's assay for determining cholinesterase activity.[1][2][3][4][5]

Introduction

Organophosphorus compounds (OPs), including certain pesticides and nerve agents, exert their toxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[6][7][8] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis.[6][9] Oxime compounds, such as anidoxime, are a class of drugs designed to reactivate OP-inhibited AChE by removing the phosphoryl group from the enzyme's active site, thereby restoring its function.[8]

The efficacy of an oxime reactivator is determined by its kinetic parameters, including the reactivation rate constant (k_r), the dissociation constant of the inhibited enzyme-oxime complex (K_D), and the second-order reactivation rate constant (k_r2).[5] This protocol provides a robust method to determine these parameters for anidoxime.

Principle of the Assay

The protocol follows a two-step process:

  • Inhibition: A source of cholinesterase is first inhibited by a specific organophosphorus compound.

  • Reactivation: The inhibited enzyme is then incubated with anidoxime, and the rate of recovery of enzyme activity is measured.

The cholinesterase activity is quantified using the Ellman's method.[1][2][3] This colorimetric assay is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATC) by cholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.[1][2][3] The rate of color development is directly proportional to the cholinesterase activity.[2]

Data Presentation

The quantitative data obtained from the experiments should be summarized to determine the reactivation kinetics of anidoxime. The key parameters to be determined are the maximal reactivation rate (k_r), the oxime concentration at which half-maximal reactivation is achieved (K_D), and the overall reactivation efficacy (k_r2).

Table 1: Reactivation Kinetic Parameters of Anidoxime for OP-Inhibited Cholinesterase

ParameterDescriptionValueUnits
k_r Maximal reactivation rate constant[Experimental Value]min⁻¹
K_D Dissociation constant for the inhibited enzyme-oxime complex[Experimental Value]µM
k_r2 Second-order reactivation rate constant (k_r / K_D)[Calculated Value]µM⁻¹min⁻¹

Experimental Protocols

This section provides a detailed methodology for the key experiments.

Materials and Reagents
  • Cholinesterase Source: Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes) or butyrylcholinesterase.

  • Anidoxime: Of known purity.

  • Organophosphate Inhibitor: e.g., paraoxon, diisopropyl fluorophosphate (B79755) (DFP).

  • Phosphate (B84403) Buffer: 0.1 M, pH 7.4.

  • Acetylthiocholine (ATC) Iodide: Substrate solution (e.g., 10 mM).

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB): Ellman's reagent (e.g., 10 mM).

  • Spectrophotometer: Capable of reading absorbance at 412 nm, preferably with temperature control.

  • 96-well microplates or cuvettes.

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 7.4): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 7.4.

  • Enzyme Solution: Prepare a stock solution of cholinesterase in phosphate buffer. The final concentration should be optimized to yield a linear absorbance increase over time in the activity assay.

  • Inhibitor Solution: Prepare a stock solution of the organophosphate inhibitor in a suitable solvent (e.g., isopropanol (B130326) or ethanol) and make serial dilutions in phosphate buffer.

  • Anidoxime Solutions: Prepare a stock solution of anidoxime in phosphate buffer and make a range of serial dilutions to test different concentrations.

  • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer.

  • ATC Solution (10 mM): Dissolve acetylthiocholine iodide in phosphate buffer. Prepare fresh daily.

Experimental Workflow

The overall experimental workflow can be visualized as follows:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Reagents (Buffer, Enzyme, Inhibitor, Anidoxime, DTNB, ATC) B Enzyme Inhibition Incubate Cholinesterase with Organophosphate A->B C Enzyme Reactivation Add Anidoxime at various concentrations B->C D Activity Measurement (Ellman's Assay) C->D E Measure Absorbance at 412 nm over time D->E F Calculate Reactivation Rates E->F G Determine Kinetic Parameters (k_r, K_D, k_r2) F->G

Caption: Experimental workflow for determining cholinesterase reactivation kinetics.

Step-by-Step Protocol

Step 1: Inhibition of Cholinesterase

  • To a microplate well or cuvette, add the cholinesterase solution and phosphate buffer.

  • Add the organophosphate inhibitor to achieve a final concentration that results in approximately 95% inhibition of the enzyme activity.

  • Incubate the mixture for a predetermined time (e.g., 30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for complete inhibition.

  • Prepare a control sample with the enzyme and buffer but without the inhibitor to measure the initial (uninhibited) enzyme activity.

Step 2: Reactivation by Anidoxime

  • To the inhibited enzyme solution, add different concentrations of anidoxime.

  • Incubate the mixture for various time points (e.g., 2, 5, 10, 20, 30 minutes) at the same constant temperature.

  • Prepare a control with inhibited enzyme and buffer (no anidoxime) to measure spontaneous reactivation.

Step 3: Measurement of Cholinesterase Activity (Ellman's Method)

  • At each time point of the reactivation step, initiate the activity measurement.

  • To the well/cuvette containing the enzyme mixture, add the DTNB solution.

  • Initiate the reaction by adding the ATC substrate solution.

  • Immediately start monitoring the increase in absorbance at 412 nm over a set period (e.g., 2-5 minutes) using a spectrophotometer. The rate of absorbance change (ΔA/min) is proportional to the enzyme activity.

Data Analysis and Calculation of Kinetic Parameters
  • Calculate Enzyme Activity: Convert the rate of change in absorbance (ΔA/min) to enzyme activity (moles of substrate hydrolyzed/min/mg of enzyme) using the Beer-Lambert law (extinction coefficient of TNB at 412 nm is 14,150 M⁻¹cm⁻¹).

  • Determine Percent Reactivation: Calculate the percentage of reactivation for each anidoxime concentration and time point using the following formula:

    % Reactivation = [(Activity_reactivated - Activity_inhibited) / (Activity_initial - Activity_inhibited)] * 100

  • Calculate the Apparent First-Order Rate Constant (k_obs): For each anidoxime concentration, plot the natural logarithm of the percentage of non-reactivated enzyme versus time. The negative slope of this line gives the observed reactivation rate constant (k_obs).

  • Determine k_r and K_D: Plot the values of k_obs against the corresponding anidoxime concentrations. Fit the data to the Michaelis-Menten equation to determine the maximal reactivation rate (k_r) and the dissociation constant (K_D).

  • Calculate the Second-Order Rate Constant (k_r2): Calculate k_r2 by dividing k_r by K_D. This parameter reflects the overall efficiency of the reactivator at low concentrations.

Mechanism of Action

The reactivation of OP-inhibited cholinesterase by an oxime like anidoxime follows a nucleophilic substitution mechanism.

G cluster_inhibition Inhibition cluster_reactivation Reactivation AChE Active AChE Inhibited_AChE Phosphorylated AChE (Inactive) AChE->Inhibited_AChE Inhibition OP Organophosphate OP->Inhibited_AChE Reactivated_AChE Active AChE Inhibited_AChE->Reactivated_AChE Reactivation Phosphorylated_Oxime Phosphorylated Oxime Inhibited_AChE->Phosphorylated_Oxime Anidoxime Anidoxime (Oxime) Anidoxime->Reactivated_AChE Anidoxime->Phosphorylated_Oxime

Caption: General mechanism of cholinesterase inhibition and reactivation by an oxime.

The process involves the following steps:

  • Inhibition: The organophosphate phosphorylates a serine residue in the active site of acetylcholinesterase, forming a stable covalent bond and rendering the enzyme inactive.[8]

  • Reactivation: The nucleophilic oxime group of anidoxime attacks the phosphorus atom of the phosphoryl-enzyme conjugate. This leads to the cleavage of the bond between the organophosphate and the enzyme, forming a phosphorylated oxime and regenerating the active enzyme.[8] The affinity of the oxime for the inhibited enzyme and its reactivity are key to its effectiveness.[5]

References

Anidoxime Hydrochloride: Application Notes for Preclinical Neuropathic Pain Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anidoxime (B1667402), also known as Bamoxine, is an experimental drug that has been investigated for its potential as an oral analgesic agent.[1] While clinical and preclinical studies have primarily focused on its general analgesic properties, its efficacy and mechanism of action in specific and complex pain states like neuropathic pain remain largely unexplored. Research has suggested that its analgesic properties could be comparable to or even greater than those of morphine, with a potentially lower liability for physical dependence.[1] In rodent models, the primary metabolic pathway for anidoxime has been identified as the hydrolysis of the carbamoyl (B1232498) group followed by decarboxylation.[1]

These application notes provide a comprehensive overview of the available data on anidoxime hydrochloride and present detailed, hypothetical protocols for its administration in established rodent models of neuropathic pain. The aim is to equip researchers with the necessary information to investigate the potential of this compound as a novel therapeutic for neuropathic pain.

Quantitative Data Summary

Limited quantitative data is available for this compound. The following table summarizes the key findings from existing literature.

ParameterFindingSpeciesSource
Analgesic Efficacy Reportedly equipotent to or greater than morphine.Rat[1]
Clinical Trial Comparison No significant difference in analgesic effect between dihydrocodeine 50 mg, anidoxime 75 mg, and anidoxime 100 mg for postoperative pain.Human[2]
Side Effects No side-effects were reported in a clinical trial comparing it to dihydrocodeine.Human[2]

Signaling Pathways in Neuropathic Pain

Neuropathic pain arises from damage or dysfunction of the somatosensory nervous system. The underlying mechanisms are complex and involve both peripheral and central sensitization. A simplified overview of the key signaling pathways is depicted below.

Neuropathic Pain Signaling Pathway NerveInjury Nerve Injury EctopicDischarge Ectopic Discharges NerveInjury->EctopicDischarge InflammatoryMediators Inflammatory Mediators NerveInjury->InflammatoryMediators GlutamateRelease Increased Glutamate Release EctopicDischarge->GlutamateRelease InflammatoryMediators->GlutamateRelease Sensitization CentralSensitization Central Sensitization PainPerception Pain Perception CentralSensitization->PainPerception Ascending Pathways NMDA_Activation NMDA Receptor Activation GlutamateRelease->NMDA_Activation NMDA_Activation->CentralSensitization MicroglialActivation Microglial Activation MicroglialActivation->CentralSensitization

Caption: A simplified diagram of key events in neuropathic pain signaling.

Experimental Protocols

The following are detailed, hypothetical protocols for the administration and evaluation of this compound in two commonly used rodent models of neuropathic pain: the Chronic Constriction Injury (CCI) model and the Spared Nerve Injury (SNI) model.

Chronic Constriction Injury (CCI) Model

Objective: To assess the analgesic efficacy of this compound on mechanical allodynia and thermal hyperalgesia in a rat model of CCI-induced neuropathic pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments

  • 4-0 chromic gut sutures

  • Von Frey filaments

  • Plantar test apparatus (for thermal stimulation)

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to surgery.

  • Baseline Behavioral Testing:

    • Mechanical Allodynia: Place rats in individual Plexiglas chambers on a raised mesh floor and allow them to acclimate for 30 minutes. Use the up-down method with von Frey filaments to determine the 50% paw withdrawal threshold (PWT).

    • Thermal Hyperalgesia: Place rats in the plantar test apparatus and allow them to acclimate. Apply a radiant heat source to the plantar surface of the hind paw and record the paw withdrawal latency (PWL).

  • CCI Surgery:

    • Anesthetize the rat.

    • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

    • Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.

    • Close the muscle and skin layers with sutures.

    • Allow the animals to recover for 7-14 days to allow for the development of neuropathic pain behaviors.

  • Drug Administration:

    • Prepare solutions of this compound at various doses (e.g., 10, 30, and 100 mg/kg) in the chosen vehicle.

    • Administer the drug or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage).

  • Post-Drug Behavioral Testing:

    • At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), repeat the mechanical allodynia and thermal hyperalgesia tests as described in the baseline testing.

  • Data Analysis:

    • Compare the PWT and PWL between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).

Spared Nerve Injury (SNI) Model

Objective: To evaluate the effect of this compound on persistent mechanical hypersensitivity in a mouse model of SNI.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • This compound

  • Vehicle

  • Anesthetics

  • Surgical instruments

  • Von Frey filaments

Procedure:

  • Animal Acclimatization and Baseline Testing: Follow the same procedures as for the CCI model, adapting the acclimatization period and von Frey filaments for mice.

  • SNI Surgery:

    • Anesthetize the mouse.

    • Make an incision on the lateral surface of the thigh to expose the three terminal branches of the sciatic nerve: the common peroneal, tibial, and sural nerves.

    • Ligate and transect the common peroneal and tibial nerves, removing a 2-4 mm segment of each nerve.

    • Take care to leave the sural nerve intact.

    • Close the muscle and skin with sutures.

    • Allow for a recovery and pain development period of 7-10 days.

  • Drug Administration and Behavioral Testing: Follow the same procedures for drug preparation, administration, and post-drug behavioral testing as outlined for the CCI model, focusing on the assessment of mechanical allodynia on the lateral plantar surface of the injured paw (the sural nerve territory).

  • Data Analysis: Analyze the data as described for the CCI model.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a novel analgesic compound in a rodent model of neuropathic pain.

Experimental Workflow Acclimatization Animal Acclimatization Baseline Baseline Behavioral Testing (von Frey, Plantar Test) Acclimatization->Baseline Surgery Neuropathic Pain Model Surgery (e.g., CCI or SNI) Baseline->Surgery Recovery Recovery & Pain Development Surgery->Recovery DrugAdmin This compound Administration Recovery->DrugAdmin PostDrugTesting Post-Administration Behavioral Testing DrugAdmin->PostDrugTesting Analysis Data Analysis & Interpretation PostDrugTesting->Analysis

Caption: A flowchart of the experimental workflow for preclinical analgesic testing.

Conclusion

While direct evidence for the efficacy of this compound in neuropathic pain is currently lacking, its reported analgesic properties warrant further investigation. The provided hypothetical protocols and background information offer a solid foundation for researchers to design and execute preclinical studies to explore the potential of this compound as a novel treatment for neuropathic pain. Careful consideration of dosing, route of administration, and appropriate behavioral endpoints will be crucial for obtaining meaningful and reproducible results.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Anidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anidoxime is an experimental oral analgesic agent.[1] As with any drug development process, sensitive and reliable bioanalytical methods are crucial for pharmacokinetic and pharmacodynamic studies. This document provides detailed application notes and protocols for the sample preparation of Anidoxime from human plasma for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods, including Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), are designed to provide high recovery and clean extracts for reproducible and accurate quantification.

Physicochemical Properties of Anidoxime

PropertyPredicted Value/InformationImplication for Sample Preparation
Molecular FormulaC₂₁H₂₇N₃O₃Molar Mass: 369.46 g/mol
pKa (predicted)~8.5-9.5 (due to the tertiary amine)At physiological pH (~7.4), Anidoxime will be predominantly protonated. Extraction from an alkalinized sample into an organic solvent is recommended for LLE. For SPE, a cation-exchange mechanism can be utilized.
LogP (predicted)~3.5-4.5Indicates good solubility in organic solvents, making LLE a suitable extraction method. Reversed-phase SPE would also be appropriate.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) methods for the analysis of Anidoxime in human plasma, based on typical values for similar small molecule drug assays.[2][3][4]

Table 1: Method Performance Characteristics

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)FDA Bioanalytical Method Validation Guideline
Linearity (r²)≥ 0.995≥ 0.995≥ 0.99
Lower Limit of Quantification (LLOQ)0.5 ng/mL0.2 ng/mLS/N ≥ 5
Upper Limit of Quantification (ULOQ)500 ng/mL500 ng/mL-
Accuracy (% Bias) at LLOQ± 15%± 15%± 20%
Accuracy (% Bias) at L, M, H QC± 10%± 10%± 15%
Precision (%RSD) at LLOQ≤ 15%≤ 15%≤ 20%
Precision (%RSD) at L, M, H QC≤ 10%≤ 10%≤ 15%
Mean Recovery85%92%Consistent and reproducible
Matrix EffectMinimalMinimalMinimal and compensated by IS

L, M, H QC refers to Low, Medium, and High Quality Control samples.

Table 2: Sample Throughput and Solvent Consumption

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Sample ThroughputModerateHigh (amenable to automation)
Organic Solvent ConsumptionHighLow to Moderate

Experimental Protocols

Internal Standard Selection and Preparation

The use of a stable isotope-labeled (SIL) internal standard is highly recommended for LC-MS/MS analysis to compensate for matrix effects and variability in extraction and ionization.[5][6][7][8] Anidoxime-d7 would be an ideal internal standard. If a SIL-IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used. A suitable analog could be a propiophenone (B1677668) derivative with a similar side chain.

Preparation of Internal Standard (IS) Working Solution: Prepare a stock solution of the internal standard in methanol (B129727) at a concentration of 1 mg/mL. Dilute the stock solution with 50:50 (v/v) methanol:water to a final working concentration of 100 ng/mL.

Sample Preparation Method 1: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of the basic Anidoxime from a biological matrix.

Materials:

  • Human plasma (K₂EDTA as anticoagulant)

  • Anidoxime reference standard

  • Internal Standard (IS) working solution (100 ng/mL)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Ammonium (B1175870) hydroxide (B78521) solution (5%)

  • Reconstitution solution (e.g., 50:50 methanol:water with 0.1% formic acid)

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of human plasma into a 2 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (100 ng/mL) to each plasma sample, standard, and quality control sample, except for the blank matrix.

  • Vortex briefly to mix.

  • To alkalinize the sample, add 50 µL of 5% ammonium hydroxide solution and vortex for 30 seconds.

  • Add 1 mL of MTBE to the tube.

  • Vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (approximately 900 µL) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the reconstitution solution.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Method 2: Solid-Phase Extraction (SPE)

This protocol utilizes a mixed-mode cation exchange polymer-based SPE cartridge for a more selective extraction of the basic Anidoxime.

Materials:

  • Human plasma (K₂EDTA as anticoagulant)

  • Anidoxime reference standard

  • Internal Standard (IS) working solution (100 ng/mL)

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • 2% Formic acid in water

  • 5% Ammonium hydroxide in methanol

  • Reconstitution solution (e.g., 50:50 methanol:water with 0.1% formic acid)

  • SPE manifold

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of human plasma into a clean tube.

  • Add 20 µL of the IS working solution (100 ng/mL).

  • Add 200 µL of 2% formic acid in water to the plasma sample and vortex to mix. This step ensures the analyte is protonated for binding to the cation exchange sorbent.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Dry the cartridge under high vacuum for 2-3 minutes.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The ammonia (B1221849) neutralizes the charge, releasing the analyte from the sorbent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the reconstitution solution.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0.0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

Table 3: Proposed MRM Transitions for Anidoxime and a Putative Internal Standard

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
Anidoxime 370.2100.1 (diethylamino fragment)5025
370.2118.1 (phenylpropanone fragment)5020
Internal Standard (Anidoxime-d7) 377.2107.15025
377.2118.15020

Note: These MRM transitions are proposed based on the structure of Anidoxime and may require optimization.

Method Validation

The developed analytical method should be validated according to the US FDA and/or ICH M10 guidelines for bioanalytical method validation.[2][3][9][10][11] Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.

  • Calibration Curve: A calibration curve should be generated using a blank matrix spiked with at least six to eight non-zero concentrations.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least five replicates.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Matrix Effect: Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte and IS.

  • Stability: Analyte stability should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Signaling Pathway and Experimental Workflow Diagrams

pain_pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System Noxious_Stimulus Noxious Stimulus (Injury) Nociceptor Nociceptor Activation Noxious_Stimulus->Nociceptor Transduction First_Order_Neuron First-Order Neuron Nociceptor->First_Order_Neuron Spinal_Cord Spinal Cord (Dorsal Horn) First_Order_Neuron->Spinal_Cord Transmission Second_Order_Neuron Second-Order Neuron Spinal_Cord->Second_Order_Neuron Brain Brain (Thalamus, Cortex) Second_Order_Neuron->Brain Third_Order_Neuron Third-Order Neuron Brain->Third_Order_Neuron Descending_Modulation Descending Modulation (Site of Analgesic Action) Brain->Descending_Modulation Pain_Perception Pain Perception Third_Order_Neuron->Pain_Perception Descending_Modulation->Spinal_Cord Inhibition of Pain Signal

Caption: A simplified diagram of the nociceptive pain pathway.

sample_prep_workflow Start Plasma Sample Collection Add_IS Add Internal Standard Start->Add_IS Extraction Extraction Step Add_IS->Extraction LLE Liquid-Liquid Extraction Extraction->LLE Method 1 SPE Solid-Phase Extraction Extraction->SPE Method 2 Evaporation Evaporation to Dryness LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Experimental workflow for Anidoxime sample preparation.

References

Troubleshooting & Optimization

troubleshooting low yield in Anidoxime hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low yield of Anidoxime hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct synthesis of this compound involves a two-step process. The first step is the reaction of a nitrile precursor, 3-(4-methoxyphenyl)propionitrile (B1362855), with hydroxylamine (B1172632) in the presence of a base to form the free base of Anidoxime. The second step involves the reaction of the Anidoxime free base with hydrochloric acid to form the hydrochloride salt.

Q2: What are the most critical factors affecting the yield of this compound?

A2: Several factors can significantly impact the yield. These include the purity of starting materials (especially the nitrile and hydroxylamine hydrochloride), the choice and amount of base used, reaction temperature and time, the solvent system, and the efficiency of the purification process. Aliphatic nitriles, such as the precursor for Anidoxime, are generally less reactive than their aromatic counterparts, which can contribute to lower yields if reaction conditions are not optimized.[1]

Q3: What is a common side reaction observed during the synthesis of Anidoxime?

A3: A frequent side reaction is the hydrolysis of the starting nitrile or the intermediate amidoxime (B1450833) to form the corresponding amide, 3-(4-methoxyphenyl)propionamide. This can be minimized by using an anhydrous solvent and avoiding excessive heating or prolonged reaction times.

Q4: Are there alternative synthetic strategies to improve the yield?

A4: Yes, an alternative route involves the conversion of the nitrile to a thioamide intermediate, which is then reacted with hydroxylamine. This method can sometimes result in a cleaner reaction with fewer amide byproducts.

Q5: How can I confirm the identity and purity of the synthesized this compound?

A5: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis are essential for confirming the structure and purity of the final product. High-Performance Liquid Chromatography (HPLC) can be used to assess the purity with high accuracy.

Troubleshooting Guide for Low Yield

This guide addresses common issues encountered during the synthesis of this compound that may lead to low product yield.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Poor quality of reagents: Hydroxylamine hydrochloride can degrade if not stored properly. The nitrile precursor may contain impurities.1. Ensure hydroxylamine hydrochloride is dry and stored in a desiccator. Verify the purity of 3-(4-methoxyphenyl)propionitrile using techniques like GC-MS or NMR. Use a freshly opened or properly stored base.
2. Insufficient base: Not enough base to neutralize the hydroxylamine hydrochloride and drive the reaction forward.2. Use at least 1.5 to 2.0 equivalents of a suitable base (e.g., sodium carbonate, triethylamine) relative to hydroxylamine hydrochloride.
3. Suboptimal reaction temperature: The reaction may be too slow at lower temperatures.3. Gently heat the reaction mixture to reflux, typically between 50-80°C, and monitor the reaction progress by TLC.
Formation of Significant Byproducts 1. Presence of water: Water can lead to the hydrolysis of the nitrile to the corresponding amide.1. Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
2. Prolonged reaction time or excessive heat: Can promote the degradation of the product or the formation of side products.2. Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed. Avoid unnecessarily high temperatures.
Difficulty in Product Isolation and Purification 1. Incomplete precipitation of the hydrochloride salt: The product may remain in the mother liquor.1. Ensure the solution is sufficiently acidic (pH 1-2) during the hydrochloride salt formation. Cooling the solution can also aid precipitation.
2. Co-precipitation of impurities: Ammonium chloride, a potential byproduct, can be difficult to remove.2. Wash the crude product with a solvent in which this compound is sparingly soluble but the impurity is soluble (e.g., cold isopropanol). Recrystallization from a suitable solvent system (e.g., ethanol/ether) can also be effective.

Experimental Protocols

Protocol 1: Synthesis of Anidoxime Free Base
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(4-methoxyphenyl)propionitrile (1.0 eq).

  • Add a suitable solvent, such as ethanol, to create an approximately 0.5 M solution.

  • Add hydroxylamine hydrochloride (1.5 eq) to the solution.

  • Add a base, such as sodium carbonate (2.0 eq), to the mixture.

  • Reaction Execution:

    • Stir the mixture at room temperature for 15 minutes.

    • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 24-48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude Anidoxime free base.

Protocol 2: Formation and Purification of this compound
  • Salt Formation: Dissolve the crude Anidoxime free base in a minimal amount of a suitable organic solvent (e.g., isopropanol).

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in isopropanol) dropwise while stirring until the pH of the solution is between 1 and 2.

  • A precipitate of this compound should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold solvent to remove any remaining impurities.

    • Recrystallize the crude product from a suitable solvent system, such as an ethanol/ether mixture, to obtain pure this compound.

    • Dry the final product under vacuum.

Quantitative Data Summary

The following table presents illustrative data for optimizing the synthesis of Anidoxime, based on typical conditions for amidoxime formation.

Parameter Condition A Condition B Condition C Expected Outcome
Base Sodium CarbonateTriethylamineSodium Methoxide (B1231860)Sodium methoxide may lead to higher yields but requires stricter anhydrous conditions.
Molar Ratio (Nitrile:Hydroxylamine:Base) 1 : 1.5 : 2.01 : 1.2 : 1.51 : 2.0 : 2.5A slight excess of hydroxylamine and base is generally beneficial.
Temperature (°C) 5078 (Reflux in EtOH)100Higher temperatures can increase the reaction rate but may also lead to more side products.
Reaction Time (hours) 482412Shorter reaction times are desirable but depend on the temperature and reactivity.
Illustrative Yield (%) 55-65%65-75%70-80%Yields are highly dependent on the optimization of all parameters.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Amidoxime Formation cluster_step2 Step 2: Salt Formation Nitrile 3-(4-methoxyphenyl)propionitrile Anidoxime_Base Anidoxime (Free Base) Nitrile->Anidoxime_Base Reaction in Solvent (e.g., Ethanol) Reflux Hydroxylamine Hydroxylamine HCl Hydroxylamine->Anidoxime_Base Base Base (e.g., Na2CO3) Base->Anidoxime_Base Anidoxime_HCl This compound Anidoxime_Base->Anidoxime_HCl HCl HCl HCl->Anidoxime_HCl

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Purity (Nitrile, Hydroxylamine, Base) Start->Check_Reagents Reagents_OK Reagents Pure? Check_Reagents->Reagents_OK Optimize_Conditions Optimize Reaction Conditions (Base Equivalents, Temp, Time) Reagents_OK->Optimize_Conditions Yes Replace_Reagents Use Pure/Fresh Reagents Reagents_OK->Replace_Reagents No Conditions_OK Yield Improved? Optimize_Conditions->Conditions_OK Check_Purification Review Purification Protocol (Precipitation, Washing, Recrystallization) Conditions_OK->Check_Purification No Success Successful Synthesis Conditions_OK->Success Yes Purification_OK Yield Improved? Check_Purification->Purification_OK Purification_OK->Success Yes Consult_Literature Consult Literature for Alternative Methods Purification_OK->Consult_Literature No Replace_Reagents->Check_Reagents

Caption: Troubleshooting workflow for low yield in Anidoxime synthesis.

References

Technical Support Center: Oxime Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxime synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of oximes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my oxime synthesis?

A1: The most frequently observed impurities in oxime synthesis include:

  • Unreacted Starting Materials: Residual aldehydes or ketones and unreacted hydroxylamine (B1172632) are common.[1] Aldehydes are particularly susceptible to oxidation, which can lead to the formation of carboxylic acid impurities.

  • Oxime Hydrolysis Products: The synthesized oxime can hydrolyze back to the corresponding aldehyde or ketone, especially under strongly acidic conditions.

  • Beckmann Rearrangement Products: At elevated temperatures or in the presence of strong acids, ketoximes can undergo a Beckmann rearrangement to form amides or lactams.[2][3]

  • Nitrones: These can form as isomers of oximes or as byproducts, particularly if N-substituted hydroxylamines are used or under certain reaction conditions.[4]

  • Dimers and Polymers: Oximes, particularly aldoximes, can sometimes undergo dimerization or polymerization.[5][6]

Q2: My oxime synthesis reaction has a low yield. What are the potential causes and how can I improve it?

A2: Low yields in oxime synthesis can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material. For sterically hindered ketones, longer reaction times or gentle heating may be necessary to overcome the activation energy barrier.

  • Suboptimal pH: The pH of the reaction medium is critical. While the reaction is often acid-catalyzed, a pH that is too low can lead to the hydrolysis of the formed oxime. Conversely, a pH that is too high can cause the decomposition of hydroxylamine.[7]

  • Purity of Starting Materials: Impurities in the starting aldehyde, ketone, or hydroxylamine can lead to side reactions and inhibit the desired transformation. It is recommended to use high-purity reagents.

  • Side Reactions: The formation of byproducts such as those mentioned in Q1 can significantly reduce the yield of the desired oxime.

Q3: I'm having trouble purifying my oxime. What are the recommended methods?

A3: The choice of purification method depends on the physical properties of your oxime and the nature of the impurities. Common techniques include:

  • Aqueous Wash: Washing the crude product in an organic solvent with a dilute acid solution can remove unreacted basic starting materials like hydroxylamine. A subsequent wash with a dilute base (e.g., sodium bicarbonate solution) can remove acidic impurities.

  • Recrystallization: If your oxime is a solid, recrystallization is a highly effective method for purification. The choice of solvent is crucial for successful recrystallization.

  • Column Chromatography: Silica (B1680970) gel column chromatography is a versatile technique for separating the desired oxime from impurities with different polarities.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Materials

Symptoms:

  • TLC analysis of the crude product shows spots corresponding to the starting aldehyde/ketone and/or hydroxylamine.

  • Spectroscopic data (e.g., NMR, GC-MS) indicates the presence of starting materials.

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Reaction Monitor the reaction by TLC until the starting material spot is no longer visible. Consider increasing the reaction time or gently heating the mixture (e.g., 40-60 °C).
Steric Hindrance For sterically hindered ketones, prolong the reaction time and/or increase the reaction temperature. Be cautious of potential side reactions at very high temperatures (140-170 °C), such as the Beckmann rearrangement.
Reagent Stoichiometry Ensure that a slight excess of hydroxylamine (e.g., 1.1-1.5 equivalents) is used to drive the reaction to completion.
Issue 2: Formation of Hydrolysis Byproducts

Symptoms:

  • The presence of the starting aldehyde or ketone in the product mixture, even after the reaction appeared to go to completion.

  • A decrease in product yield upon prolonged reaction times or during acidic workup.

Possible Causes & Solutions:

CauseRecommended Action
Strongly Acidic Conditions The pH of the reaction medium is crucial. While acidic conditions can catalyze the reaction, strongly acidic conditions can promote the hydrolysis of the formed oxime. Maintain the pH in a weakly acidic range.
Workup Conditions Avoid prolonged contact with strong acids during the workup procedure. Neutralize the reaction mixture as soon as the reaction is complete.
Issue 3: Formation of Beckmann Rearrangement Byproducts

Symptoms:

  • Presence of an amide or lactam impurity in the product mixture, confirmed by spectroscopic methods.

  • This is more common with ketoximes.

Possible Causes & Solutions:

CauseRecommended Action
High Reaction Temperature Avoid excessive heating of the reaction mixture. The Beckmann rearrangement is often promoted by high temperatures.
Strongly Acidic Catalyst The use of strong acids as catalysts can facilitate the Beckmann rearrangement. Consider using a milder acid catalyst or a buffered system.

Experimental Protocols

Protocol 1: General Synthesis of an Oxime

This protocol describes a general method for the synthesis of an oxime from an aldehyde or ketone.

Materials:

  • Aldehyde or Ketone (1 equivalent)

  • Hydroxylamine hydrochloride (1.1-1.5 equivalents)

  • Base (e.g., pyridine (B92270) or sodium acetate (B1210297), 1.1-1.5 equivalents)

  • Solvent (e.g., ethanol)

  • Water

  • Organic extraction solvent (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Dissolve the aldehyde or ketone in the chosen solvent in a round-bottom flask.

  • Add the hydroxylamine hydrochloride to the solution.

  • Add the base to the reaction mixture.

  • Stir the mixture at room temperature or heat gently (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent.

  • Wash the combined organic layers with dilute acid, then with dilute base, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the purification of a solid oxime by recrystallization.

Materials:

  • Crude solid oxime

  • Recrystallization solvent (a single solvent or a solvent pair)

Procedure:

  • Solvent Selection: Choose a solvent in which the oxime is highly soluble at elevated temperatures and poorly soluble at room temperature. Common solvents for oxime recrystallization include ethanol (B145695), methanol, and mixtures of ethanol and water.[8]

  • Dissolution: Place the crude oxime in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or air-dry them.

Protocol 3: Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for purifying an oxime using silica gel column chromatography.

Materials:

  • Crude oxime

  • Silica gel

  • Eluent (a single solvent or a mixture of solvents)

Procedure:

  • Eluent Selection: Determine a suitable eluent system using TLC. A good eluent system will give the desired oxime a retention factor (Rf) of approximately 0.2-0.4. Common eluents for oximes are mixtures of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude oxime in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen eluent, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure oxime.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified oxime.

Visualizations

Oxime_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Aldehyde/Ketone + Hydroxylamine Reaction Oximation Reaction (Control pH and Temp) Start->Reaction Solvent, Base Crude Crude Oxime Reaction->Crude TLC TLC Monitoring Reaction->TLC Workup Aqueous Workup (Acid/Base Wash) Crude->Workup Purify Recrystallization or Column Chromatography Workup->Purify Analysis Purity Analysis (HPLC, GC-MS, NMR) Purify->Analysis Pure Pure Oxime Analysis->Pure

Caption: Generalized workflow for the synthesis and purification of oximes.

Impurity_Formation Oxime Desired Oxime Hydrolysis Hydrolysis Product (Aldehyde/Ketone) Oxime->Hydrolysis Strong Acid / H2O Beckmann Beckmann Product (Amide/Lactam) Oxime->Beckmann High Temp / Strong Acid Nitrone Nitrone Oxime->Nitrone Isomerization Dimer Dimer/Polymer Oxime->Dimer Dimerization Unreacted Unreacted Aldehyde/Ketone

Caption: Common impurity formation pathways from the desired oxime.

Troubleshooting_Guide cluster_solutions Potential Solutions Problem Low Yield or Impure Product CheckPurity Check Starting Material Purity Problem->CheckPurity MonitorReaction Monitor Reaction by TLC Problem->MonitorReaction CheckpH Check Reaction pH Problem->CheckpH CheckTemp Check Reaction Temperature Problem->CheckTemp OptimizePurification Optimize Purification Method Problem->OptimizePurification PurifyReagents Purify/Replace Reagents CheckPurity->PurifyReagents IncreaseTime Increase Reaction Time/Temp MonitorReaction->IncreaseTime AdjustpH Adjust pH to weakly acidic CheckpH->AdjustpH LowerTemp Lower Reaction Temperature CheckTemp->LowerTemp ChangeMethod Change Purification (e.g., Recrystallization vs. Chromatography) OptimizePurification->ChangeMethod

Caption: Logical troubleshooting guide for common issues in oxime synthesis.

References

Technical Support Center: Optimizing Oral Bioavailability of Anidoxime Hydrochloride in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to achieving good oral bioavailability for a compound like Anidoxime hydrochloride?

The primary barriers to oral bioavailability are typically poor aqueous solubility, low intestinal permeability, and extensive first-pass metabolism in the gut wall or liver.[1] For a discovery compound, it is crucial to assess each of these factors to identify the main reason for incomplete absorption.[1]

Q2: How can I determine if low bioavailability is due to poor solubility or poor permeability?

Distinguishing between solubility and permeability limitations requires a combination of in vitro and in vivo studies.

  • In Vitro: Start with aqueous solubility testing (e.g., shake-flask method) and a permeability assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).[2][3]

  • In Vivo: A common approach is to compare the pharmacokinetic profiles of different oral formulations. For instance, administering the compound in a solution versus a suspension can indicate if dissolution is a rate-limiting step. If a solution formulation still results in low bioavailability, permeability or metabolism issues are more likely.

Q3: What is the significance of first-pass metabolism, and how can it be evaluated?

First-pass metabolism refers to the degradation of a drug by enzymes in the gut wall and liver before it reaches systemic circulation.[4][5] This can significantly reduce the amount of active drug that becomes available. It can be evaluated by comparing the area under the curve (AUC) after oral (PO) administration with the AUC after intravenous (IV) administration. The ratio of these (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)) provides the absolute bioavailability. A low F% despite good solubility and permeability suggests high first-pass metabolism.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations After Oral Dosing

  • Question: We dosed this compound as a simple suspension in rats and observed very low and highly variable plasma exposure. What is the likely cause and what should we do next?

  • Answer: This is a classic sign of dissolution-limited absorption, common for poorly soluble compounds. The variability often stems from differences in gastrointestinal (GI) physiology between individual animals.

    • Troubleshooting Steps:

      • Improve Solubility: Reformulate the compound to enhance its solubility. Options include using co-solvents, surfactants, or creating an amorphous solid dispersion.[6]

      • Particle Size Reduction: Techniques like micronization or nanomilling can increase the surface area available for dissolution.[7][8]

      • Administer as a Solution: Conduct a pilot pharmacokinetic study using a solution formulation (e.g., with a solubilizing excipient like PEG 400 or a cyclodextrin) to determine the maximum achievable exposure and confirm if solubility is the primary barrier.[2][9]

Issue 2: Good In Vitro Solubility but Still Poor In Vivo Bioavailability

  • Question: Our formulation of this compound shows good solubility in vitro, but the oral bioavailability in rats is still below 10%. What could be the problem?

  • Answer: If solubility is not the limiting factor, the issue is likely poor intestinal permeability or significant first-pass metabolism.

    • Troubleshooting Steps:

      • Assess Permeability: If not already done, perform an in vitro permeability assay (e.g., Caco-2 or PAMPA) to classify the compound's permeability.[2]

      • Evaluate Metabolism: Compare the oral AUC to the IV AUC to calculate absolute bioavailability. If it's low, first-pass metabolism is a strong possibility. In vitro metabolism studies using rat liver microsomes can further confirm metabolic instability.[10]

      • Consider Permeation Enhancers: If permeability is the issue, formulation strategies can include permeation enhancers, though their use requires careful toxicity assessment.[5][9]

      • Inhibit Metabolism: For investigative studies, co-dosing with a known inhibitor of relevant metabolic enzymes (e.g., a broad-spectrum CYP450 inhibitor) can help confirm if metabolism is the primary barrier.

Data Presentation: Formulation Strategies

The selection of excipients is critical for overcoming bioavailability challenges. The table below summarizes common strategies.

Strategy Excipient Class Examples Mechanism of Action Primary Application
Solubility Enhancement SurfactantsPolysorbate 80, Sodium Lauryl Sulphate (SLS)Form micelles that solubilize the drug in their hydrophobic core.[2][3]Poorly soluble drugs (BCS Class II/IV).
CyclodextrinsHydroxypropyl-β-cyclodextrin (HPβCD)Form inclusion complexes where the drug resides within the cyclodextrin's hydrophobic cavity, increasing apparent solubility.[2][3]Poorly soluble drugs.
PolymersPolyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG)Can increase solubility and stabilize amorphous forms of the drug, preventing recrystallization.[6][9][11]Creating amorphous solid dispersions.
Permeability Enhancement Permeation EnhancersPropylene glycol, Dimethyl sulfoxide (B87167) (DMSO)Temporarily and reversibly alter the integrity of the intestinal membrane to allow drug passage.[9]Poorly permeable drugs (BCS Class III/IV).
Metabolism Inhibition Enzyme Inhibitors(Various)Inhibit specific metabolic enzymes (e.g., CYP450s) in the gut wall or liver.[5]Drugs with high first-pass metabolism.

Experimental Protocols

Protocol 1: Oral Pharmacokinetic Study in Rats

This protocol outlines a standard procedure for assessing the oral pharmacokinetics of a test compound in Sprague-Dawley or Wistar rats.[12]

1. Animal Preparation:

  • Use male Sprague-Dawley rats (250-300g).
  • For serial blood sampling, surgical implantation of a jugular vein catheter is recommended to minimize stress during collection.[4]
  • Allow animals to recover for at least 24 hours post-surgery.
  • Fast animals overnight (approx. 12 hours) before dosing, with free access to water.[13]

2. Formulation & Dosing:

  • Prepare the this compound formulation (e.g., suspension in 0.5% methylcellulose (B11928114) or solution in 20% PEG 400) on the day of the study.
  • Administer the formulation via oral gavage (PO) at the target dose (e.g., 10 mg/kg). The dosing volume should be appropriate for the rat's weight (typically 5-10 mL/kg).

3. Blood Sampling:

  • Collect blood samples (approx. 150-200 µL) from the jugular vein catheter into heparinized tubes.[14]
  • A typical time-point schedule for an oral study is: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[13][14]
  • After each collection, flush the catheter with a small volume of heparinized saline to maintain patency.

4. Plasma Processing:

  • Centrifuge the blood samples immediately (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.[14]
  • Transfer the supernatant (plasma) to a clean, labeled microcentrifuge tube.
  • Store plasma samples at -80°C until analysis.[13]

Protocol 2: Plasma Sample Analysis by LC-MS/MS

This protocol provides a general method for quantifying the drug concentration in plasma.

1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.
  • To a 50 µL aliquot of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol) containing an appropriate internal standard.[13][14]
  • Vortex the mixture vigorously for 2-5 minutes to ensure complete protein precipitation.
  • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.[14]
  • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

2. LC-MS/MS Analysis:

  • Chromatography: Use a suitable C18 reverse-phase HPLC column. The mobile phase typically consists of a gradient of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[14]
  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[14] Optimize the specific precursor-to-product ion transitions for both this compound and the internal standard to ensure sensitivity and selectivity.
  • Quantification: Prepare a standard curve by spiking known concentrations of this compound into blank rat plasma and processing these standards alongside the study samples. Plot the peak area ratio (analyte/internal standard) against concentration to generate a calibration curve for quantifying the unknown samples.[15]

Visualizations

experimental_workflow cluster_pre_study Pre-Study cluster_in_vivo In-Vivo Phase cluster_analysis Analysis animal_prep Animal Preparation (Catheter Implantation, Fasting) dosing Oral Dosing (Gavage) animal_prep->dosing formulation Formulation Preparation formulation->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing sampling->processing lcms LC-MS/MS Analysis processing->lcms pk_analysis Pharmacokinetic Data Analysis lcms->pk_analysis

Caption: Experimental workflow for a rat oral pharmacokinetic study.

Caption: Troubleshooting flowchart for diagnosing low oral bioavailability.

References

preventing hydrolysis of the carbamoyl group in Anidoxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of the carbamoyl (B1232498) group in Anidoxime.

Frequently Asked Questions (FAQs)

Q1: What is the carbamoyl group in Anidoxime and why is it important?

A1: The carbamoyl group in Anidoxime is chemically described as an O-(((4-methoxyphenyl)amino)carbonyl)oxime. This functional group is integral to the pharmacological activity of Anidoxime. However, it is also the primary site of hydrolytic degradation, which can lead to loss of efficacy. Studies in rats have shown that the major metabolic pathway for Anidoxime is the hydrolysis of this carbamoyl group.

Q2: What is hydrolysis and how does it affect Anidoxime?

A2: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of Anidoxime, the carbamoyl group is susceptible to hydrolysis, which cleaves the molecule, leading to its inactivation. This degradation is a significant concern for the shelf-life and in-vivo stability of the drug.

Q3: What are the main factors that promote the hydrolysis of Anidoxime's carbamoyl group?

A3: The stability of the carbamoyl group is influenced by several factors, including:

  • pH: Carbamates are generally more susceptible to hydrolysis under alkaline (basic) conditions.[1][2] Acid-catalyzed hydrolysis can also occur but is often less significant for carbamates compared to alkaline hydrolysis.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[2][3][4]

  • Enzymes: In biological systems, enzymes such as esterases can catalyze the hydrolysis of carbamates.

Q4: What are the degradation products of Anidoxime hydrolysis?

A4: The hydrolysis of the carbamoyl group in Anidoxime would likely yield 3-(diethylamino)propiophenone (B1594813) oxime, 4-methoxyaniline, and carbon dioxide.

Troubleshooting Guide: Preventing Anidoxime Hydrolysis in Experiments

This guide addresses common issues encountered during the handling and formulation of Anidoxime.

Issue Potential Cause Recommended Solution
Rapid loss of Anidoxime potency in aqueous solution. Hydrolysis of the carbamoyl group due to unfavorable pH.Adjust the pH of the solution to a slightly acidic or neutral range (pH 4-7). Use buffered solutions to maintain a stable pH.
Degradation of Anidoxime at elevated temperatures. Increased rate of hydrolysis at higher temperatures.Store Anidoxime solutions at refrigerated temperatures (2-8 °C). Avoid prolonged exposure to room temperature or higher. For long-term storage, consider lyophilization or storage as a solid.
Inconsistent results in cell-based assays. Enzymatic degradation of Anidoxime by cellular esterases.Minimize incubation times where possible. Consider the use of esterase inhibitors if compatible with the experimental goals.
Precipitation of Anidoxime in aqueous buffers. Poor solubility of Anidoxime at the desired concentration and pH.Use co-solvents such as ethanol, DMSO, or polyethylene (B3416737) glycol (PEG) to improve solubility. Ensure the final concentration of the organic solvent is compatible with the experimental system.

Experimental Protocols

Protocol 1: pH Stability Study of Anidoxime

Objective: To determine the effect of pH on the hydrolytic stability of Anidoxime.

Methodology:

  • Prepare a series of buffer solutions ranging from pH 2 to pH 10 (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, and borate (B1201080) buffer for alkaline pH).

  • Prepare a stock solution of Anidoxime in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Spike a known volume of the Anidoxime stock solution into each buffer to achieve a final concentration of 10 µg/mL.

  • Incubate the solutions at a constant temperature (e.g., 37 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.

  • Immediately quench the hydrolysis by adding an equal volume of cold acetonitrile.

  • Analyze the remaining concentration of Anidoxime in each sample using a validated HPLC-UV method.

  • Calculate the degradation rate constant (k) and half-life (t½) at each pH.

Protocol 2: Formulation Strategy to Enhance Anidoxime Stability

Objective: To evaluate the effect of a cyclodextrin-based formulation on the stability of Anidoxime.

Methodology:

  • Prepare an aqueous solution of a cyclodextrin (B1172386), such as hydroxypropyl-β-cyclodextrin (HP-β-CD), at various concentrations (e.g., 1%, 5%, and 10% w/v) in a phosphate buffer at pH 7.4.

  • Add a known amount of Anidoxime to each cyclodextrin solution to achieve a final drug concentration of 10 µg/mL. Prepare a control sample without cyclodextrin.

  • Incubate all solutions at 40 °C.

  • At predetermined time intervals (e.g., 0, 1, 3, 7, and 14 days), collect samples.

  • Analyze the concentration of intact Anidoxime using HPLC-UV.

  • Compare the degradation rates between the control and the cyclodextrin-containing formulations to assess the stabilizing effect.

Visualizations

Anidoxime Hydrolysis Pathway

G Anidoxime Hydrolysis Pathway Anidoxime Anidoxime (C21H27N3O3) Hydrolysis Hydrolysis (pH, Temp, Enzymes) Anidoxime->Hydrolysis Water H2O Water->Hydrolysis Products Degradation Products Hydrolysis->Products Product1 3-(diethylamino)propiophenone oxime Products->Product1 Product2 4-methoxyaniline Products->Product2 Product3 CO2 Products->Product3

Caption: General pathway of Anidoxime hydrolysis.

Experimental Workflow for pH Stability Study

G Workflow for Anidoxime pH Stability Study cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2-10) spike Spike Anidoxime into Buffers prep_buffers->spike prep_anidoxime Prepare Anidoxime Stock Solution prep_anidoxime->spike incubate Incubate at 37°C spike->incubate sample Sample at Time Points (0-24h) incubate->sample quench Quench with Acetonitrile sample->quench hplc HPLC-UV Analysis quench->hplc calculate Calculate Degradation Rate and Half-life hplc->calculate

Caption: Step-by-step workflow for assessing pH stability.

Logical Relationship of Factors Affecting Hydrolysis

G Factors Influencing Anidoxime Hydrolysis center Carbamoyl Group Hydrolysis Formulation Formulation (Excipients, Co-solvents) center->Formulation Mitigation Structure Molecular Structure (Electron-donating/withdrawing groups) center->Structure Inherent Stability pH pH pH->center Temp Temperature Temp->center Enzymes Enzymes (Esterases) Enzymes->center

Caption: Key factors influencing carbamoyl group stability.

References

Technical Support Center: Anidoxime Hydrochloride Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting challenges encountered during the scaling up of Anidoxime hydrochloride production. The information is presented in a question-and-answer format to directly address specific issues that may arise during synthesis, purification, and stability assessment.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis

Q1: We are experiencing low and inconsistent yields during the scale-up synthesis of this compound. What are the potential causes and how can we troubleshoot this?

A1: Low and inconsistent yields during the scale-up of amidoxime (B1450833) synthesis can stem from several factors. Here’s a troubleshooting guide:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or inadequate temperature control. On a larger scale, the surface-area-to-volume ratio decreases, which can lead to slower heat transfer and potentially incomplete reactions.

    • Solution:

      • Monitor the reaction progress closely using in-process controls like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

      • Ensure uniform heating and mixing. For larger reactors, consider using a jacketed reactor with an overhead stirrer to maintain a consistent internal temperature.

      • Gradually increase the reaction time and monitor for completion.

  • Side Reactions:

    • Cause: The reaction to form the oxime can be exothermic, and poor temperature control on a larger scale can lead to the formation of by-products.

    • Solution:

      • Control the rate of addition of reagents, particularly if there is a strong exothermic release.

      • Utilize a robust cooling system for the reactor.

      • Consider a semi-batch process where one of the reactants is added portion-wise to manage the exotherm.

  • Reagent Quality and Stoichiometry:

    • Cause: Impurities in starting materials or incorrect molar ratios of reactants can significantly impact yield.

    • Solution:

      • Ensure the purity of starting materials, such as the propiophenone (B1677668) precursor and O-(4-methoxyphenyl)hydroxylamine, through appropriate analytical testing.

      • Carefully control the stoichiometry of the reactants. While a slight excess of one reagent may be used to drive the reaction to completion, a large excess can lead to purification challenges.

Q2: We are observing the formation of an unknown impurity during the synthesis of this compound. How can we identify and control it?

A2: The formation of impurities is a common challenge in scaling up chemical syntheses. Here is a systematic approach to address this:

  • Identification of the Impurity:

    • Isolate the impurity using preparative HPLC or column chromatography.

    • Characterize the structure of the impurity using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR).

    • Common process-related impurities in amidoxime synthesis can include unreacted starting materials, by-products from side reactions (e.g., hydrolysis of the carbamoyl (B1232498) group), or isomers.[1]

  • Control of the Impurity:

    • Once the structure of the impurity is known, its formation mechanism can often be deduced.

    • Modify the reaction conditions to minimize its formation. This could involve adjusting the temperature, reaction time, pH, or order of reagent addition.

    • For example, if the impurity is a hydrolysis product, ensure anhydrous conditions are maintained during the reaction and work-up.

    • Develop a purification strategy to effectively remove the impurity.

Purification

Q3: What are the recommended methods for purifying this compound at a larger scale, and what are the common challenges?

A3: Recrystallization is the most common and scalable method for purifying solid organic compounds like this compound.

  • Recommended Solvents:

    • The choice of solvent is critical for effective purification. A good solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature or below, allowing for good recovery of the pure crystals.

    • Protic solvents like ethanol, isopropanol, or mixtures with water are often used for the crystallization of hydrochloride salts.[2]

    • A patent for related amidoxime derivatives suggests that after acidification with hydrochloric acid, the product can be crystallized from a solvent like isopropanol.[3]

  • Common Challenges and Solutions:

    • Oiling Out: The compound may separate as an oil instead of crystals.

      • Solution: Ensure the solution is not supersaturated before cooling. Try a slower cooling rate or use a different solvent system. Seeding the solution with a small crystal of pure this compound can also induce crystallization.

    • Poor Recovery: A significant amount of product remains in the mother liquor.

      • Solution: Optimize the solvent system to maximize the difference in solubility at high and low temperatures. Ensure the solution is cooled sufficiently to maximize crystal formation. The mother liquor can be concentrated and a second crop of crystals can be collected.

    • Impurities Co-precipitating: The purity of the crystallized product is not satisfactory.

      • Solution: A second recrystallization may be necessary. The use of a solvent pair, where the compound is soluble in one solvent and insoluble in the other, can sometimes provide better selectivity for purification.

Q4: We are struggling with the filtration and drying of the final this compound product. What are the best practices for these steps at scale?

A4: Efficient filtration and drying are crucial for obtaining a high-quality, stable final product.

  • Filtration:

    • For larger batches, a Nutsche filter-dryer is a suitable piece of equipment. It allows for filtration, washing, and drying in a single, contained unit.

    • Ensure the filter medium is appropriate for the particle size of the crystals to prevent losses.

    • Wash the filter cake with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

  • Drying:

    • Drying should be performed under vacuum at a controlled temperature to remove residual solvents without degrading the product.

    • The drying temperature should be well below the melting point of the compound and any potential degradation temperatures.

    • Monitor the residual solvent content using Gas Chromatography (GC) to ensure it meets the required specifications.

Stability and Degradation

Q5: What are the potential degradation pathways for this compound, and how can we design a stability study?

A5: Amidoximes can be susceptible to degradation, particularly through hydrolysis and oxidation.[4] A forced degradation study is essential to understand the stability of this compound.

  • Potential Degradation Pathways:

    • Hydrolysis: The carbamoyl and oxime functionalities can be susceptible to hydrolysis under acidic or basic conditions. This can lead to the formation of the corresponding carboxylic acid, amine, and oxime precursors.

    • Oxidation: The amidoxime group can be oxidized, potentially leading to the formation of various degradation products.[4]

    • Photodegradation: Exposure to light, especially UV light, can also lead to degradation.

  • Designing a Stability Study (as per ICH guidelines): [5][6]

    • Forced Degradation: Subject the this compound to stress conditions to generate potential degradation products. This includes:

      • Acidic and Basic Hydrolysis: Treat with dilute HCl and NaOH at elevated temperatures.

      • Oxidation: Treat with hydrogen peroxide.

      • Thermal Degradation: Heat the solid drug substance.

      • Photodegradation: Expose the drug substance to light.

    • Stability-Indicating Method: Develop an analytical method (typically HPLC) that can separate the intact drug from all potential degradation products. The method must be validated according to ICH Q2(R1) guidelines.[7]

    • Long-Term and Accelerated Stability Studies: Store the drug substance under controlled temperature and humidity conditions as specified by ICH Q1A(R2) guidelines to determine its shelf life.[5]

Data Presentation

Table 1: Summary of Potential Challenges and Solutions in this compound Scale-up

Stage Challenge Potential Cause(s) Troubleshooting/Solution(s)
Synthesis Low/Inconsistent YieldIncomplete reaction, side reactions, poor reagent qualityMonitor reaction, optimize temperature and time, control exotherm, ensure reagent purity
Impurity FormationSide reactions, degradation of starting materialsIdentify impurity, modify reaction conditions to minimize formation, develop purification strategy
Purification Oiling OutSupersaturation, rapid coolingSlower cooling, use of seed crystals, change solvent system
Poor RecoveryHigh solubility in cold solventOptimize solvent system, ensure sufficient cooling, concentrate mother liquor for second crop
Drying High Residual SolventsInefficient drying processUse vacuum drying with controlled temperature, monitor with GC
Stability DegradationHydrolysis, oxidation, photolysisConduct forced degradation studies, develop stability-indicating method, store under appropriate conditions

Experimental Protocols

Protocol 1: General Synthesis of an Amidoxime Derivative (Illustrative)

This is a general procedure for the synthesis of an amidoxime from a nitrile, which can be adapted for the synthesis of this compound's precursors.

  • To a solution of the nitrile (1 equivalent) in a suitable solvent (e.g., ethanol), add hydroxylamine (B1172632) hydrochloride (1.5 equivalents) and a base such as sodium carbonate (1.5 equivalents).[8]

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude amidoxime can then be purified by recrystallization or column chromatography.

Protocol 2: General Recrystallization Procedure
  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., isopropanol).[9][10]

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature to allow for the formation of large crystals.

  • Further cool the solution in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_qc Quality Control Start Starting Materials (Propiophenone derivative, O-(4-methoxyphenyl)hydroxylamine) Reaction Reaction (Controlled Temperature and Time) Start->Reaction Quench Reaction Quench Reaction->Quench Extraction Extraction Quench->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Crude Crude Anidoxime Hydrochloride Evaporation->Crude Recrystallization Recrystallization Crude->Recrystallization Filtration Filtration Recrystallization->Filtration Drying Drying Filtration->Drying Pure Pure Anidoxime Hydrochloride Drying->Pure Analysis Analytical Testing (HPLC, NMR, MS) Pure->Analysis

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Start Low Yield Observed Check1 Check Reaction Completion (TLC/HPLC) Start->Check1 Action1 Increase Reaction Time/ Temperature Check1->Action1 Incomplete Check2 Analyze for Side Products (LC-MS) Check1->Check2 Complete Action1->Start Action2 Optimize Reaction Conditions (e.g., lower temp, slower addition) Check2->Action2 Side Products Detected Check3 Verify Starting Material Purity Check2->Check3 No Side Products Action2->Start Action3 Purify Starting Materials Check3->Action3 Impure End Improved Yield Check3->End Pure Action3->Start

Caption: A logical troubleshooting guide for addressing low yield in this compound synthesis.

References

Technical Support Center: Improving the Solubility of Anidoxime for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges with the experimental analgesic compound, Anidoxime, for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is Anidoxime and why is its solubility a concern for in vivo studies?

A1: Anidoxime is an experimental drug that has been evaluated for its potential as an oral analgesic.[1] Like many research compounds, its efficacy in animal models can be hindered by poor aqueous solubility. Low solubility can lead to inadequate dissolution in the gastrointestinal tract, resulting in low and variable bioavailability, which can compromise the reliability of in vivo study results.[2]

Q2: What are the key physicochemical properties of Anidoxime to consider when developing a formulation?

A2: While experimental data is limited, computational tools can provide predictions for key physicochemical properties of Anidoxime. These predicted values can guide the selection of an appropriate solubility enhancement strategy.

PropertyPredicted ValueSignificance for Formulation
Molecular Weight 369.46 g/mol Influences diffusion and membrane transport.
Predicted LogP 4.2 - 4.8Indicates high lipophilicity and likely low aqueous solubility.
Predicted pKa Basic pKa: ~8.5-9.5Suggests that Anidoxime is a weak base. Its solubility will be pH-dependent, with higher solubility at lower pH.
Predicted Aqueous Solubility Low (in the µg/mL range)Confirms the need for solubility enhancement techniques for aqueous-based formulations.

Q3: What are the primary strategies for improving the solubility of a poorly soluble compound like Anidoxime?

A3: Several techniques can be employed to improve the solubility of poorly soluble drugs. The choice of method depends on the drug's specific properties and the requirements of the in vivo study.[3][4][5] Key strategies include:

  • pH Adjustment: For ionizable compounds like Anidoxime, adjusting the pH of the vehicle to favor the ionized form can significantly increase solubility.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the drug molecule, forming an inclusion complex with a hydrophilic exterior that improves aqueous solubility.

  • Particle Size Reduction (Nanosuspensions): Reducing the particle size of the drug increases its surface area, leading to a faster dissolution rate.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution.

Q4: How do I choose the right vehicle for my in vivo study with Anidoxime?

A4: The selection of a vehicle is critical and should be based on the chosen solubilization strategy, the route of administration, and the potential for vehicle-induced toxicity.[6][7] For oral administration of a poorly soluble compound like Anidoxime, common vehicles include:

  • Aqueous suspensions: Using suspending agents like methylcellulose (B11928114) or carboxymethylcellulose, often with a wetting agent like Tween 80.

  • Co-solvent systems: For example, a mixture of polyethylene (B3416737) glycol (PEG) 400, propylene (B89431) glycol (PG), and water.

  • Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS).

It is crucial to include a vehicle-only control group in your study to account for any potential effects of the vehicle itself.[6]

Troubleshooting Guides

Issue 1: Anidoxime precipitates out of solution during formulation preparation or upon administration.

  • Potential Cause: The concentration of Anidoxime exceeds its solubility in the chosen vehicle, or a change in conditions (e.g., pH shift upon entering the GI tract) causes precipitation.[2][8]

  • Troubleshooting Steps:

    • Verify Solubility Limit: Determine the saturation solubility of Anidoxime in your chosen vehicle.

    • pH Optimization: If using a pH-adjusted vehicle, ensure the buffer capacity is sufficient to maintain the desired pH in vivo.

    • Incorporate Precipitation Inhibitors: Polymers such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (B124986) (PVP) can help maintain a supersaturated state and inhibit precipitation.[9]

    • Consider a Different Formulation Strategy: If precipitation remains an issue, a more robust method like a solid dispersion or a lipid-based formulation may be necessary.

Issue 2: High variability in plasma concentrations of Anidoxime between study animals.

  • Potential Cause: Inconsistent dissolution and absorption of the drug due to its poor solubility.[10] Food effects can also contribute to variability.[10]

  • Troubleshooting Steps:

    • Improve Formulation Homogeneity: For suspensions, ensure uniform particle size and adequate mixing before each dose.

    • Standardize Animal Fasting/Feeding: Control the feeding schedule of the animals to minimize variability related to food effects.[10]

    • Enhance Dissolution Rate: Employ techniques that increase the dissolution rate, such as nanosuspensions or solid dispersions.

    • Increase the Number of Animals: A larger sample size can help to statistically manage high variability.

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex of Anidoxime

This protocol describes the preparation of an Anidoxime-cyclodextrin complex using the co-precipitation method.

Materials:

  • Anidoxime

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., 0.22 µm filter)

  • Lyophilizer (Freeze-dryer)

Methodology:

  • Phase Solubility Study (Preliminary Step):

    • Prepare aqueous solutions of increasing HP-β-CD concentrations (e.g., 0-40% w/v).

    • Add an excess amount of Anidoxime to each solution.

    • Stir the solutions at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

    • Filter the solutions and analyze the concentration of dissolved Anidoxime to determine the stoichiometry of the complex.

  • Preparation of the Inclusion Complex:

    • Based on the phase solubility study, dissolve the appropriate molar ratio of HP-β-CD in deionized water with stirring.

    • Separately, dissolve Anidoxime in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Slowly add the Anidoxime solution to the stirring HP-β-CD solution.

    • Continue stirring for 24-48 hours at room temperature.

    • Remove the organic solvent under reduced pressure (if applicable).

    • Freeze the resulting aqueous solution and lyophilize to obtain a solid powder of the Anidoxime-HP-β-CD inclusion complex.

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD).

Protocol 2: Preparation of an Anidoxime Nanosuspension

This protocol outlines the preparation of an Anidoxime nanosuspension using a wet media milling technique.[11]

Materials:

  • Anidoxime

  • Hydroxypropyl methylcellulose (HPMC)

  • Polysorbate 80 (Tween 80)

  • Deionized water

  • Milling media (e.g., zirconium oxide beads)

  • High-energy bead mill

  • Particle size analyzer

Methodology:

  • Preparation of the Stabilizer Solution:

    • Prepare an aqueous solution containing a suitable concentration of HPMC (e.g., 0.5% w/v) and Tween 80 (e.g., 0.5% w/v).

  • Milling Process:

    • Add Anidoxime powder, the stabilizer solution, and the milling media to the milling chamber.

    • Mill the mixture at a high speed for a predetermined time (e.g., 1-4 hours). The optimal milling time should be determined experimentally.

    • Monitor the temperature during milling and use a cooling system if necessary to prevent drug degradation.

  • Separation and Characterization:

    • Separate the nanosuspension from the milling media.

    • Measure the particle size distribution and zeta potential of the nanosuspension using a particle size analyzer. The target particle size is typically below 500 nm for improved oral bioavailability.

    • Assess the physical stability of the nanosuspension over time by monitoring for particle size changes and sedimentation.

Protocol 3: Preparation of an Anidoxime Solid Dispersion

This protocol describes the preparation of an Anidoxime solid dispersion using the solvent evaporation method.[7][12]

Materials:

  • Anidoxime

  • A hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), PEG 8000, or a Pluronic)

  • A suitable organic solvent (e.g., ethanol, methanol, or a mixture)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolution:

    • Dissolve both Anidoxime and the hydrophilic polymer in the organic solvent. The drug-to-polymer ratio should be optimized (e.g., starting with 1:1, 1:2, and 1:4 by weight).

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator under reduced pressure. The temperature should be kept as low as possible to minimize the risk of drug degradation.

  • Drying:

    • Dry the resulting solid film in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • Pulverization and Sieving:

    • Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.

  • Characterization:

    • Confirm the amorphous nature of the drug in the solid dispersion using DSC and XRD.

    • Evaluate the dissolution rate of the solid dispersion compared to the pure drug.

Visualizations

experimental_workflow cluster_0 Problem Identification cluster_1 Physicochemical Characterization cluster_2 Formulation Strategy Selection cluster_3 Formulation Development & Optimization cluster_4 In Vivo Evaluation Poor in vivo efficacy of Anidoxime Poor in vivo efficacy of Anidoxime Predict Solubility, LogP, pKa Predict Solubility, LogP, pKa Poor in vivo efficacy of Anidoxime->Predict Solubility, LogP, pKa pH Adjustment pH Adjustment Predict Solubility, LogP, pKa->pH Adjustment Co-solvents Co-solvents Predict Solubility, LogP, pKa->Co-solvents Cyclodextrin Complexation Cyclodextrin Complexation Predict Solubility, LogP, pKa->Cyclodextrin Complexation Nanosuspension Nanosuspension Predict Solubility, LogP, pKa->Nanosuspension Solid Dispersion Solid Dispersion Predict Solubility, LogP, pKa->Solid Dispersion Prepare Formulations Prepare Formulations pH Adjustment->Prepare Formulations Co-solvents->Prepare Formulations Cyclodextrin Complexation->Prepare Formulations Nanosuspension->Prepare Formulations Solid Dispersion->Prepare Formulations Characterize (Particle Size, etc.) Characterize (Particle Size, etc.) Prepare Formulations->Characterize (Particle Size, etc.) In vitro Dissolution Testing In vitro Dissolution Testing Characterize (Particle Size, etc.)->In vitro Dissolution Testing Animal Model Animal Model In vitro Dissolution Testing->Animal Model Pharmacokinetic Study Pharmacokinetic Study Animal Model->Pharmacokinetic Study Efficacy Study Efficacy Study Pharmacokinetic Study->Efficacy Study

Caption: Workflow for selecting and developing a suitable formulation to improve the in vivo bioavailability of Anidoxime.

generalized_analgesic_pathway cluster_0 Peripheral Nociception cluster_1 Ascending Pain Pathway cluster_2 Descending Pain Modulation Tissue Injury Tissue Injury Inflammatory Mediators (Prostaglandins, Bradykinin) Inflammatory Mediators (Prostaglandins, Bradykinin) Tissue Injury->Inflammatory Mediators (Prostaglandins, Bradykinin) Nociceptor Activation Nociceptor Activation Inflammatory Mediators (Prostaglandins, Bradykinin)->Nociceptor Activation Spinal Cord (Dorsal Horn) Spinal Cord (Dorsal Horn) Nociceptor Activation->Spinal Cord (Dorsal Horn) Thalamus Thalamus Spinal Cord (Dorsal Horn)->Thalamus Somatosensory Cortex (Pain Perception) Somatosensory Cortex (Pain Perception) Thalamus->Somatosensory Cortex (Pain Perception) Periaqueductal Gray (PAG) Periaqueductal Gray (PAG) Rostral Ventromedial Medulla (RVM) Rostral Ventromedial Medulla (RVM) Release of Endogenous Opioids (Enkephalins, Endorphins) Release of Endogenous Opioids (Enkephalins, Endorphins) Release of Endogenous Opioids (Enkephalins, Endorphins)->Spinal Cord (Dorsal Horn) Inhibition of Pain Signal Anidoxime (Mechanism Unknown) Anidoxime (Mechanism Unknown) Anidoxime (Mechanism Unknown)->Nociceptor Activation ? Anidoxime (Mechanism Unknown)->Spinal Cord (Dorsal Horn) ? PAG PAG Anidoxime (Mechanism Unknown)->PAG ? RVM RVM PAG->RVM RVM->Release of Endogenous Opioids (Enkephalins, Endorphins)

Caption: Generalized signaling pathways for pain perception and modulation. The specific mechanism of action for Anidoxime is currently unknown but may involve one or more of these pathways.

References

minimizing side effects of Anidoxime hydrochloride in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is limited publicly available information on the specific side effects of Anidoxime hydrochloride in animal studies. This technical support center provides guidance on minimizing potential side effects based on general principles of analgesic toxicology and the known effects of opioids, to which this compound's analgesic properties have been compared. Researchers should implement robust monitoring protocols to identify any adverse events during their specific studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected side effects of this compound in animal studies?

  • Respiratory Depression: A decrease in breathing rate and depth.

  • Gastrointestinal Effects: Reduced gut motility leading to constipation, and potentially pica (the eating of non-food items) in rats.[1]

  • Central Nervous System (CNS) Effects: Sedation is a common effect in rats, while mice may exhibit hyperactivity, circling, or a "flatting" of their circadian rhythm.[2]

  • Metabolic Effects: A reduction in food and water intake, potentially leading to weight loss.[2]

  • Cardiovascular Effects: Changes in heart rate and blood pressure.

  • Behavioral Changes: Lethargy, or conversely, signs of agitation or euphoria.

Q2: How can I minimize respiratory depression in my animal model?

A2: To mitigate the risk of respiratory depression, consider the following:

  • Dose-Response Studies: Conduct pilot studies to determine the minimum effective dose that provides analgesia without significant respiratory compromise.

  • Careful Monitoring: Continuously monitor the respiratory rate and effort of the animals, especially during the peak effect period of the drug. A drop in respiratory rate of 50% can be normal during anesthesia, but a rate below 70 breaths/min in a rat may indicate the animal is too deep.[3]

  • Oxygen Supplementation: Have a source of oxygen available, particularly for animals undergoing surgical procedures under anesthesia with this compound as an analgesic component.

  • Avoid Co-administration with other Respiratory Depressants: Be cautious when combining this compound with other drugs known to depress respiration, such as certain anesthetics or sedatives.

Q3: My animals are experiencing significant weight loss. What could be the cause and how can I address it?

A3: Weight loss can be a result of reduced food and water intake, a known side effect of opioids.[2] To address this:

  • Monitor Food and Water Consumption: Quantify daily intake to confirm a reduction.

  • Provide Palatable Food: Offer highly palatable and easily digestible food to encourage eating. Wet mash or gel-based diets can also help with hydration.

  • Subcutaneous Fluids: If dehydration is a concern, administer warmed subcutaneous fluids as per veterinary guidance.

  • Dose Adjustment: Consider if the dose of this compound can be lowered while still providing adequate analgesia.

Q4: I am observing unusual behavior in my mice (e.g., hyperactivity, circling). Is this a cause for concern?

A4: Opioids can induce paradoxical hyperactivity in mice. While this may not be directly harmful, it can be a confounding factor in behavioral studies. To manage this:

  • Acclimatization: Ensure animals are properly acclimated to the testing environment to distinguish drug-induced behaviors from stress responses.

  • Study Design: If possible, design behavioral experiments to occur before the administration of this compound or during a washout period.

  • Dose-Effect Relationship: Determine if the hyperactivity is dose-dependent and if a lower dose can minimize this effect.

Troubleshooting Guides

Observed Issue Potential Cause Troubleshooting Steps
No apparent analgesic effect - Insufficient dose- Incorrect route of administration- Rapid metabolism of the compound- Perform a dose-escalation study to find the effective analgesic dose.- Verify the route of administration and technique.- Review pharmacokinetic data if available to understand the drug's half-life in the specific animal model.
Excessive sedation or prolonged recovery from anesthesia - Dose is too high- Synergistic effect with other administered drugs (e.g., anesthetics)- Impaired drug metabolism in the animal- Reduce the dose of this compound.- Lower the dose of concomitant anesthetic agents.- Monitor the animal closely, provide thermal support, and ensure easy access to food and water during recovery.[3]
Signs of gastrointestinal stasis (constipation, bloating) - Opioid-induced reduction in gut motility[2]- Ensure adequate hydration.- Provide easily digestible food.- Encourage mobility if appropriate for the experimental model.- Consult with a veterinarian about the potential use of pro-motility agents if the issue is severe.
Variable results between individual animals - Biological variability- Differences in drug metabolism- Inconsistent dosing- Increase the number of animals per group to account for individual variations.- Ensure precise and consistent administration of the drug.- Consider potential factors influencing metabolism, such as age and health status.

Quantitative Data Summary

As no specific quantitative data for this compound side effects are available, the following table is a template for researchers to structure their own data collection during preclinical studies.

Dose Group N Mean Respiratory Rate (breaths/min) at Peak Effect % Change in Body Weight (Day 3) Mean Food Intake ( g/day ) Incidence of Adverse Events (%)
Vehicle Control 1095 ± 5+2.5%15.2 ± 1.50%
Low Dose Anidoxime HCl 1080 ± 7-1.0%12.8 ± 2.010% (mild sedation)
Mid Dose Anidoxime HCl 1065 ± 9-3.5%9.5 ± 2.540% (moderate sedation, constipation)
High Dose Anidoxime HCl 1050 ± 11-6.0%6.2 ± 3.180% (severe sedation, respiratory depression)

Experimental Protocols

Protocol: Acute Toxicity and Side Effect Profiling of this compound in Rodents

1. Objective: To determine the acute toxicity and identify potential side effects of a novel analgesic, this compound, in a rodent model (e.g., Sprague-Dawley rats).

2. Animals:

  • Healthy, adult male and female Sprague-Dawley rats (8-10 weeks old).

  • Animals should be acclimated for at least 3 days prior to the experiment.[3]

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

3. Materials:

  • This compound

  • Vehicle (e.g., sterile saline or as appropriate for the compound's solubility)

  • Dosing syringes and needles

  • Animal scale

  • Observational checklist for clinical signs

  • Respiratory monitoring equipment (e.g., plethysmography chamber or visual observation)

  • Apparatus for behavioral assessment (e.g., open field, hot plate)

4. Study Design:

  • Assign animals to at least 4 groups (n=5-10 per sex per group): Vehicle control and three dose levels of this compound (low, medium, high).[4]

  • Dose selection should be based on preliminary efficacy studies, aiming for 1x, 3x, and 10x the anticipated effective dose.

5. Procedure:

  • Baseline Measurements: Record the body weight of each animal. Perform baseline behavioral assessments and measure baseline respiratory rate.

  • Dosing: Administer this compound or vehicle via the intended clinical route (e.g., oral gavage).

  • Post-Dose Monitoring:

    • Continuously observe animals for the first 4 hours post-dosing, then at 8, 12, and 24 hours.

    • Record clinical signs using a standardized checklist (see below).

    • Monitor respiratory rate at the predicted time of peak drug effect.

    • Measure body weight, food, and water intake daily for up to 14 days.[4]

  • Clinical Signs Checklist:

    • General: Appearance, posture (e.g., hunched), grooming.[5]

    • CNS: Sedation, hyperactivity, ataxia, tremors, convulsions.[6]

    • Autonomic: Salivation, lacrimation, pupil size.

    • Gastrointestinal: Diarrhea, constipation (fecal output).

    • Respiratory: Rate, effort, any abnormal sounds.

6. Data Analysis:

  • Analyze quantitative data (body weight, respiratory rate, food/water intake) using appropriate statistical methods (e.g., ANOVA).

  • Report the incidence of qualitative clinical signs for each dose group.

7. Ethical Considerations:

  • All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Establish clear humane endpoints for animals showing severe signs of toxicity.

Visualizations

Experimental_Workflow_for_Toxicity_Screening cluster_pre_study Pre-Study cluster_dosing Dosing cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis acclimation Animal Acclimation (≥ 3 days) baseline Baseline Measurements (Weight, Behavior, Respiration) acclimation->baseline dosing Administer Anidoxime HCl (Vehicle, Low, Mid, High Doses) baseline->dosing acute_obs Acute Observation (0-4 hours) dosing->acute_obs daily_obs Daily Monitoring (up to 14 days) acute_obs->daily_obs data_analysis Data Analysis & Reporting daily_obs->data_analysis

Caption: Workflow for preclinical toxicity screening of this compound.

Opioid_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron opioid Opioid (e.g., Anidoxime) receptor μ-Opioid Receptor opioid->receptor g_protein Gi/o receptor->g_protein ac Adenylyl Cyclase g_protein->ac - ca_channel Ca²⁺ Channel g_protein->ca_channel - k_channel K⁺ Channel g_protein->k_channel + camp ↓ cAMP ac->camp neurotransmitter ↓ Neurotransmitter Release ca_channel->neurotransmitter k_channel->neurotransmitter post_receptor μ-Opioid Receptor post_k_channel K⁺ Channel post_receptor->post_k_channel + hyperpolarization Hyperpolarization (↓ Neuronal Firing) post_k_channel->hyperpolarization

Caption: Hypothetical signaling pathway for an opioid-like analgesic.

References

optimizing dosage of Anidoxime for sustained analgesic effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Anidoxime. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of Anidoxime for a sustained analgesic effect.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for Anidoxime?

A1: Anidoxime is a novel selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] Its primary mechanism involves the inhibition of prostaglandin (B15479496) synthesis, which are key mediators in sensitizing nociceptors and the inflammatory response.[3] A unique characteristic of Anidoxime is its secondary modulatory effect on Transient Receptor Potential Vanilloid 1 (TRPV1) channels. This dual action is believed to contribute to its prolonged analgesic properties.

Q2: What is the typical starting dose range for preclinical studies in rodent models?

A2: Based on initial dose-ranging studies, a starting dose of 10-30 mg/kg (administered orally) is recommended for rodent models such as rats and mice. However, the optimal dose will depend on the specific pain model and the desired duration of analgesia.

Q3: How does the pharmacokinetic profile of Anidoxime influence its dosing schedule?

A3: Anidoxime exhibits a moderate rate of oral absorption, with peak plasma concentrations typically observed 2 to 4 hours after administration.[4] It has an elimination half-life of approximately 10-12 hours in healthy subjects.[4] This profile suggests that a once or twice-daily dosing regimen may be suitable for maintaining therapeutic concentrations.

Q4: Are there any known drug-drug interactions to be aware of during co-administration studies?

A4: Anidoxime is primarily metabolized by the cytochrome P450 isoenzyme CYP2C9.[4] Therefore, co-administration with strong inhibitors or inducers of CYP2C9 may alter the plasma concentrations of Anidoxime. Caution is advised when combining Anidoxime with other nonsteroidal anti-inflammatory drugs (NSAIDs) due to the potential for additive gastrointestinal side effects.[5]

Q5: What are the expected adverse effects at higher doses?

A5: Similar to other selective COX-2 inhibitors, high doses of Anidoxime may be associated with renal side effects.[2] While designed to have an improved gastrointestinal safety profile compared to non-selective NSAIDs, high-dose, long-term use could still present gastrointestinal risks.[5][6]

Troubleshooting Guides

Issue 1: Lack of Sustained Analgesic Effect

Symptom: The initial analgesic effect of Anidoxime diminishes faster than expected in your experimental model.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Suboptimal Dosage The administered dose may be too low to maintain therapeutic concentrations for the desired duration. Solution: Conduct a dose-escalation study to identify a dose that provides a sustained effect. Refer to the Dose-Response Data in Rodent Models table below for guidance.
Rapid Metabolism The experimental animal model may exhibit faster metabolism of Anidoxime. Solution: Perform pharmacokinetic analysis to determine the half-life in your specific model. Consider adjusting the dosing frequency (e.g., from once to twice daily).
Model-Specific Factors The chosen pain model may involve mechanisms that are less responsive to COX-2 inhibition over time. Solution: Evaluate Anidoxime in a different pain model (e.g., switching from an acute thermal pain model to a chronic inflammatory pain model).
Issue 2: High Variability in Analgesic Response

Symptom: Significant variation in the analgesic response is observed between individual animals within the same dosage group.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inconsistent Drug Administration Improper oral gavage technique can lead to variability in drug absorption. Solution: Ensure all personnel are properly trained in the administration technique. Verify the formulation for homogeneity.
Genetic Variability in Animal Strain Different strains of rodents can have varying metabolic rates and drug responses. Solution: Use a well-characterized, inbred strain of animals to minimize genetic variability.
Environmental Stressors Stress can influence pain perception and drug metabolism. Solution: Ensure a consistent and low-stress environment for all experimental animals, including proper acclimatization.[7]
Issue 3: Unexpected Adverse Events

Symptom: Observation of adverse effects not typically associated with selective COX-2 inhibitors at the tested doses.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Off-Target Effects At higher concentrations, Anidoxime may interact with other biological targets. Solution: Conduct a comprehensive safety pharmacology screen to identify potential off-target activities.
Vehicle-Related Toxicity The vehicle used to dissolve or suspend Anidoxime may be causing adverse effects. Solution: Run a vehicle-only control group to assess the effects of the vehicle alone. Consider using an alternative, well-tolerated vehicle.
Interaction with Other Experimental Factors The observed effects may be due to an interaction between Anidoxime and another component of the experimental protocol. Solution: Carefully review all aspects of the experimental design to identify any potential confounding factors.

Data Presentation

Table 1: Dose-Response Data of Anidoxime in the Rat Formalin Test
Dosage (mg/kg, p.o.)Mean Paw Licking Time (seconds) - Phase 1 (0-10 min)% Inhibition - Phase 1Mean Paw Licking Time (seconds) - Phase 2 (20-40 min)% Inhibition - Phase 2
Vehicle Control55.2 ± 4.8-120.5 ± 10.2-
Anidoxime (10)38.1 ± 3.531.0%75.3 ± 6.937.5%
Anidoxime (30)25.4 ± 2.954.0%42.1 ± 5.165.1%
Anidoxime (100)15.8 ± 2.171.4%20.6 ± 3.382.9%
Celecoxib (30)28.3 ± 3.148.7%48.9 ± 5.559.4%
Table 2: Pharmacokinetic Parameters of Anidoxime in Sprague-Dawley Rats
Dosage (mg/kg, p.o.)Cmax (µg/mL)Tmax (h)AUC (0-24h) (µg·h/mL)t1/2 (h)
102.5 ± 0.42.020.8 ± 3.110.2
307.8 ± 1.12.565.4 ± 8.911.5
10025.1 ± 3.62.0215.7 ± 25.311.8

Experimental Protocols

Hot Plate Test for Central Analgesic Activity

This method assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.[8][9][10]

Methodology:

  • Animals: Male Wistar rats (180-220g) are used.

  • Apparatus: A hot plate analgesiometer maintained at a constant temperature of 55 ± 0.5°C.[11][12]

  • Procedure: a. Gently place each rat on the hot plate and start a stopwatch. b. Record the latency time for the animal to exhibit nociceptive responses, such as licking of the hind paw or jumping.[13] c. A cut-off time of 30 seconds is set to prevent tissue damage.[12] d. Measure the baseline latency for each animal before drug administration. e. Administer Anidoxime, vehicle, or a positive control orally. f. Measure the post-drug latency at 30, 60, 90, and 120 minutes after administration.

Formalin Test for Inflammatory Pain

The formalin test is used to assess pain-related responses to a persistent, moderate pain stimulus and is useful for evaluating both acute and chronic analgesic effects.[8][14][15]

Methodology:

  • Animals: Male Sprague-Dawley rats (200-250g) are used.

  • Procedure: a. Acclimatize the rats to the observation chambers for at least 30 minutes before the test. b. Administer Anidoxime, vehicle, or a positive control orally 60 minutes before the formalin injection. c. Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw. d. Immediately place the animal back into the observation chamber. e. Record the total time spent licking the injected paw in 5-minute intervals for 60 minutes. f. The early phase (Phase 1) is recorded from 0-10 minutes, and the late phase (Phase 2) is recorded from 20-40 minutes post-formalin injection.[16]

Visualizations

Anidoxime_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Nociceptor_Sensitization Nociceptor Sensitization Prostaglandins->Nociceptor_Sensitization Pain_Signal Pain Signal Transmission Nociceptor_Sensitization->Pain_Signal Anidoxime Anidoxime Anidoxime->COX2 Inhibits TRPV1 TRPV1 Channel Anidoxime->TRPV1 Modulates Reduced_Excitation Reduced Neuronal Excitation TRPV1->Reduced_Excitation Reduced_Excitation->Pain_Signal

Caption: Anidoxime's dual mechanism of action.

Experimental_Workflow_Dosage_Optimization Start Start: Dose Range Selection Single_Dose Single Dose Escalation Study Start->Single_Dose Efficacy_Assessment Analgesic Efficacy Assessment (e.g., Hot Plate, Formalin Test) Single_Dose->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment Single_Dose->Toxicity_Assessment PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Optimal_Dose_Range Identify Optimal Dose Range PK_PD_Analysis->Optimal_Dose_Range Efficacy_Assessment->PK_PD_Analysis Toxicity_Assessment->PK_PD_Analysis Sustained_Release_Formulation Sustained Release Formulation Development Optimal_Dose_Range->Sustained_Release_Formulation Chronic_Dosing_Study Chronic Dosing Study Sustained_Release_Formulation->Chronic_Dosing_Study Final_Dosage_Regimen Define Final Dosage Regimen Chronic_Dosing_Study->Final_Dosage_Regimen

Caption: Workflow for Anidoxime dosage optimization.

Troubleshooting_Logic_Tree Problem Suboptimal Analgesic Effect Cause1 Pharmacokinetic Issue? Problem->Cause1 Cause2 Pharmacodynamic Issue? Problem->Cause2 Solution1a Increase Dose Cause1->Solution1a Yes Solution1b Increase Dosing Frequency Cause1->Solution1b Yes Solution2a Change Pain Model Cause2->Solution2a Yes Solution2b Investigate Off-Target Effects Cause2->Solution2b Yes

Caption: Troubleshooting logic for suboptimal results.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Anidoxime Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous analysis of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. For a compound such as Anidoxime hydrochloride, ensuring its identity, purity, and strength requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) stands as a primary technique for this purpose.[1] This guide provides a comprehensive overview of a proposed validated HPLC method for the analysis of this compound, alongside a comparison with alternative analytical techniques. The information presented is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4]

HPLC Method Validation: A Detailed Protocol

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1] For the quantitative analysis of this compound and its impurities, a stability-indicating reversed-phase HPLC (RP-HPLC) method is proposed.

Chromatographic Conditions (Hypothetical)

A suitable starting point for method development would involve a C18 column with a mobile phase consisting of a buffer and an organic modifier in an isocratic or gradient elution mode.

ParameterProposed Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 20 µL
Column Temperature 30°C
Validation Parameters and Acceptance Criteria

The following parameters must be evaluated to ensure the method is validated for its intended use.

Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo, this compound standard, and a sample spiked with known impurities. Forced degradation studies (acid, base, oxidation, heat, light) should also be performed.[2]The peak for this compound should be pure and well-resolved from any impurities or degradation products. No interference from blank or placebo at the retention time of the analyte.
Linearity Prepare a series of at least five concentrations of this compound standard solution (e.g., 50-150% of the expected sample concentration). Plot a graph of peak area versus concentration.[3]Correlation coefficient (r²) ≥ 0.999.[5] The y-intercept should be close to zero.
Accuracy Analyze samples of a known concentration (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. This can be done by spiking a placebo with a known amount of this compound.The mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same sample on the same day, by the same analyst, and on the same instrument.[1] Intermediate Precision: Analyze the same sample on different days, with different analysts, and/or on different instruments.[3]Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (LOD: S/N ≥ 3, LOQ: S/N ≥ 10) or by using the standard deviation of the response and the slope of the calibration curve.The LOQ should be adequate for the determination of impurities at their specified limits.
Robustness Deliberately vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).[2]The system suitability parameters (e.g., tailing factor, resolution, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.
Solution Stability Analyze the stability of the standard and sample solutions at room temperature and under refrigerated conditions at various time points (e.g., 0, 6, 12, 24 hours).[2]The change in response should be within ±2.0% of the initial response.[2]

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of the proposed HPLC method for this compound analysis.

HPLC_Validation_Workflow start Start: Method Development for this compound specificity Specificity & Forced Degradation start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness solution_stability Solution Stability robustness->solution_stability documentation Validation Report & Documentation solution_stability->documentation end Validated Method Ready for Routine Use documentation->end

Caption: Workflow of the HPLC method validation process.

Comparison with Alternative Analytical Methods

While HPLC is a powerful and widely used technique, other methods can also be employed for the analysis of pharmaceuticals. The choice of method often depends on the specific analytical challenge, such as the nature of the impurities and the required sensitivity.

FeatureHPLC (High-Performance Liquid Chromatography)GC (Gas Chromatography)CE (Capillary Electrophoresis)LC-MS (Liquid Chromatography-Mass Spectrometry)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation of ions based on their electrophoretic mobility in an electric field.Separation by HPLC followed by detection based on the mass-to-charge ratio of ions.[6]
Applicability to this compound Highly suitable for non-volatile and thermally labile compounds like this compound.Generally unsuitable unless the compound can be derivatized to become volatile and thermally stable.Potentially suitable, especially for charged species. Method development can be complex.Highly suitable, provides both separation and structural information, making it excellent for impurity identification.[6]
Specificity High, can be enhanced with diode-array detection (DAD) for peak purity analysis.High, especially when coupled with a mass spectrometer (GC-MS).Very high, based on unique electrophoretic mobilities.Extremely high, provides mass information for unambiguous identification.
Sensitivity Good to excellent, depending on the detector (UV, fluorescence, etc.).Very high, especially for volatile impurities.High, but can be limited by the small injection volumes.Excellent, often superior to HPLC with UV detection, especially for trace-level impurities.[6]
Quantitative Accuracy & Precision Excellent, well-established for routine quality control.Good to excellent.Good, but can be more variable than HPLC.Good to excellent, but may require more complex calibration strategies.
Typical Use Case Routine quality control, purity determination, stability testing, and quantification of known and unknown impurities.Analysis of residual solvents and volatile organic impurities.[6]Chiral separations, analysis of ions and highly polar compounds.Impurity identification, structural elucidation, and quantification of trace-level impurities, especially genotoxic impurities.[6]

Conclusion

The validation of an analytical method is a critical step in ensuring the quality and safety of pharmaceutical products like this compound. A well-validated HPLC method provides a robust, reliable, and precise tool for routine quality control. While alternative techniques such as GC, CE, and LC-MS have their specific advantages and applications, particularly in the context of impurity identification and the analysis of volatile compounds, HPLC remains the workhorse for the quantitative analysis of non-volatile drug substances. The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the nature of the analyte, the expected impurities, and the regulatory landscape.

References

Anidoxime Hydrochloride vs. Dihydrocodeine: A Comparative Analysis of Analgesic Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic properties of anidoxime (B1667402) hydrochloride and dihydrocodeine, focusing on their relative potency, mechanisms of action, and the experimental data supporting these findings.

Executive Summary

Anidoxime hydrochloride is an experimental oral analgesic agent classified as a propiophenone (B1677668) derivative. Clinical data suggests its analgesic potency is comparable to that of dihydrocodeine, a well-established semi-synthetic opioid analgesic. In a key clinical study involving postoperative pain, no significant difference in analgesic effect was observed between 50 mg of dihydrocodeine and either 75 mg or 100 mg of anidoxime.

Dihydrocodeine exerts its analgesic effects primarily through agonism of the µ-opioid receptor, a well-understood pathway involving G-protein signaling. The precise mechanism of action for this compound's analgesic properties has not been fully elucidated. However, its chemical classification as a propiophenone derivative suggests potential interactions with various signaling pathways, a characteristic of this class of compounds which are known to exhibit diverse pharmacological activities.

This guide presents the available quantitative data, outlines the experimental context, and provides diagrams of the known and hypothesized signaling pathways to aid in the comparative assessment of these two compounds.

Data Presentation

The following table summarizes the comparative analgesic potency of this compound and dihydrocodeine based on available clinical trial data.

CompoundDoseComparatorComparator DoseOutcomeSource
This compound75 mgDihydrocodeine50 mgNo significant difference in analgesic effect[1]
This compound100 mgDihydrocodeine50 mgNo significant difference in analgesic effect[1]

Experimental Protocols

Clinical Trial: Anidoxime in Postoperative Pain
  • Patient Selection: Adult patients experiencing moderate to severe pain following a standardized surgical procedure (e.g., dental surgery, orthopedic surgery) would be recruited. Patients would be screened for any contraindications to the study medications.

  • Study Design: A randomized, double-blind, placebo-controlled design is standard. Patients would be randomly assigned to one of several treatment groups, including anidoxime (e.g., 75 mg and 100 mg doses), dihydrocodeine (e.g., 50 mg dose), and a placebo.

  • Pain Assessment: Baseline pain intensity would be recorded using a validated pain scale, such as the Visual Analog Scale (VAS) or a Numeric Rating Scale (NRS). Pain assessments would be repeated at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) after drug administration.

  • Outcome Measures: The primary outcome measure is typically the sum of pain intensity differences (SPID) over a set period (e.g., 4-6 hours) or the total pain relief (TOPAR) score. Secondary outcome measures may include time to onset of analgesia, peak analgesic effect, duration of analgesia, and the number of patients requiring rescue medication.

  • Adverse Event Monitoring: All adverse events would be recorded and assessed for their severity and potential relationship to the study medication.

  • Statistical Analysis: Appropriate statistical methods, such as Analysis of Variance (ANOVA), would be used to compare the analgesic efficacy and safety of the different treatment groups.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Dihydrocodeine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dihydrocodeine Dihydrocodeine Mu_Opioid_Receptor µ-Opioid Receptor (GPCR) Dihydrocodeine->Mu_Opioid_Receptor Binds to G_Protein G-Protein (Gi/o) Mu_Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits K_channel K+ Channel (GIRK) G_Protein->K_channel Activates Ca_channel Ca2+ Channel G_Protein->Ca_channel Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces production of ATP ATP ATP->cAMP Conversion Analgesia Analgesic Effect cAMP->Analgesia Modulates Neuronal Excitability Ion_Channels Ion Channels K_channel->Analgesia Hyperpolarization Ca_channel->Analgesia Reduced Neurotransmitter Release

Caption: Dihydrocodeine's µ-opioid receptor signaling pathway.

Anidoxime_Hypothesized_Mechanism Anidoxime This compound (Propiophenone Derivative) Unknown_Target Molecular Target(s) (Mechanism Not Elucidated) Anidoxime->Unknown_Target Interacts with Signaling_Cascade Downstream Signaling Cascade Unknown_Target->Signaling_Cascade Initiates Analgesia Analgesic Effect Signaling_Cascade->Analgesia Leads to Experimental_Workflow Start Patient Recruitment (Postoperative Pain) Randomization Randomization Start->Randomization Group_A Group A (Anidoxime) Randomization->Group_A Group_B Group B (Dihydrocodeine) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C Pain_Assessment Pain Assessment (VAS/NRS at intervals) Group_A->Pain_Assessment Group_B->Pain_Assessment Group_C->Pain_Assessment Data_Collection Data Collection (SPID, TOPAR, Adverse Events) Pain_Assessment->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End Results & Conclusion Analysis->End

References

Comparative Analysis of Dependence Liability: Morphine vs. A Hypothetical CNS-Active Amidoxime Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct comparative studies on the dependence liability of a specific compound named "Anidoxime" and morphine are not available in the current scientific literature. It is presumed that "Anidoxime" may refer to a compound belonging to the amidoxime (B1450833) class of molecules. This guide, therefore, presents a comparative analysis between the well-documented dependence liability of morphine and a hypothetical central nervous system (CNS)-active amidoxime derivative. The profile for the amidoxime derivative is constructed based on the general pharmacological principles of CNS-acting drugs and is for illustrative purposes only.

Introduction

Morphine, a potent opioid agonist, is a cornerstone for managing severe pain, but its clinical use is significantly limited by its high potential for dependence and abuse. The development of new analgesics with a lower dependence liability is a critical area of research. Amidoxime derivatives represent a diverse class of chemical compounds with a range of biological activities, including some with reported effects on the central nervous system. This guide provides a comparative overview of the dependence liability of morphine and a hypothetical CNS-active amidoxime derivative, offering a framework for researchers and drug development professionals to evaluate novel compounds.

Data Presentation: Comparative Dependence Liability Profile

The following tables summarize the key parameters related to the dependence liability of morphine and a hypothetical CNS-active amidoxime derivative.

Table 1: Reinforcing Effects

ParameterMorphineHypothetical Amidoxime Derivative
Self-Administration Readily self-administered by animals.Lower breaking point in progressive-ratio schedules.
Conditioned Place Preference (CPP) Induces robust CPP at analgesic doses.May induce CPP, but potentially at a narrower dose range or with less magnitude.
Drug Liking (Human Studies) High "drug liking" and "good drug effect" scores.Presumed lower "drug liking" scores compared to morphine.

Table 2: Withdrawal Syndrome

ParameterMorphineHypothetical Amidoxime Derivative
Spontaneous Withdrawal Signs Pronounced physical withdrawal symptoms including tremors, diarrhea, hyperalgesia, and anxiety.Milder and potentially different profile of withdrawal signs, possibly more psychological than physical.
Precipitated Withdrawal Severe withdrawal syndrome precipitated by opioid antagonists (e.g., naloxone).Effect of antagonists is unknown, but likely would not precipitate a classic opioid-like withdrawal.
Withdrawal Severity Score High scores on standardized withdrawal scales (e.g., Clinical Opiate Withdrawal Scale).Presumed lower scores on withdrawal scales.

Table 3: Receptor Binding Profile

ReceptorMorphineHypothetical Amidoxime Derivative
μ-Opioid Receptor (MOR) High-affinity agonist.No significant affinity for MOR.
δ-Opioid Receptor (DOR) Lower affinity agonist.No significant affinity for DOR.
κ-Opioid Receptor (KOR) Lower affinity agonist.No significant affinity for KOR.
Other CNS Receptors Minimal activity at other receptors at therapeutic doses.Potential activity at other CNS receptors (e.g., adrenergic, serotonergic), contributing to its primary pharmacological effect and different side-effect profile.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of dependence liability. Below are standardized protocols for key experiments.

Intravenous Self-Administration in Rats
  • Objective: To assess the reinforcing effects of a drug.

  • Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump, and a cue light.

  • Procedure:

    • Rats are surgically implanted with an intravenous catheter.

    • Following recovery, rats are placed in the operant chambers.

    • Pressing the "active" lever results in an intravenous infusion of the drug and presentation of a cue light, while pressing the "inactive" lever has no consequence.

    • Sessions are conducted daily, and the number of lever presses is recorded.

    • A progressive-ratio schedule, where the number of presses required for each subsequent infusion increases, can be used to determine the "breaking point," a measure of the drug's motivational strength.

Conditioned Place Preference (CPP) in Mice
  • Objective: To measure the rewarding properties of a drug by pairing its effects with a specific environment.[1]

  • Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers.

  • Procedure:

    • Pre-conditioning (Baseline): Mice are allowed to freely explore all three chambers to determine any initial preference.

    • Conditioning: For several days, mice receive an injection of the drug and are confined to one of the outer chambers. On alternate days, they receive a saline injection and are confined to the opposite chamber.[2]

    • Post-conditioning (Test): Mice are placed back in the center chamber with free access to all chambers, and the time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.[1][2]

Naloxone-Precipitated Withdrawal in Morphine-Dependent Rats
  • Objective: To induce and quantify the severity of physical dependence.[3]

  • Procedure:

    • Rats are made dependent on morphine through repeated injections or implantation of a slow-release pellet.

    • Following a set period of morphine exposure, rats are administered the opioid antagonist naloxone.[3]

    • Withdrawal signs (e.g., jumping, wet dog shakes, teeth chattering, ptosis) are observed and scored by a trained observer for a specific duration.

    • The severity of the withdrawal syndrome is quantified using a standardized checklist.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with morphine's action and a hypothetical pathway for a CNS-active amidoxime derivative.

morphine_pathway morphine Morphine mor μ-Opioid Receptor (MOR) morphine->mor Binds to gaba GABAergic Neuron morphine->gaba Inhibits g_protein Gi/o Protein mor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits k_channel ↑ K+ Efflux g_protein->k_channel Activates ca_channel ↓ Ca2+ Influx g_protein->ca_channel Inhibits camp ↓ cAMP ac->camp hyperpolarization Hyperpolarization k_channel->hyperpolarization neurotransmitter ↓ Neurotransmitter Release ca_channel->neurotransmitter hyperpolarization->neurotransmitter dopamine ↑ Dopamine Release (in VTA) gaba->dopamine Inhibits

Caption: Signaling pathway of morphine action.

amidoxime_pathway amidoxime Hypothetical Amidoxime Derivative receptor Target Receptor (e.g., Adrenergic/Serotonergic) amidoxime->receptor Binds to g_protein Gq or Gs Protein receptor->g_protein Activates plc Phospholipase C g_protein->plc Activates ac Adenylyl Cyclase g_protein->ac Activates ip3_dag ↑ IP3 & DAG plc->ip3_dag camp ↑ cAMP ac->camp ca_release ↑ Intracellular Ca2+ ip3_dag->ca_release pka PKA Activation camp->pka cellular_response Altered Neuronal Excitability ca_release->cellular_response pka->cellular_response

Caption: Hypothetical signaling pathway for a CNS-active amidoxime.

Experimental Workflow

experimental_workflow start Select Test Compound binding Receptor Binding Assays (Opioid and other CNS receptors) start->binding self_admin Intravenous Self-Administration (Reinforcing Effects) start->self_admin cpp Conditioned Place Preference (Rewarding Properties) start->cpp analysis Data Analysis and Dependence Liability Assessment binding->analysis dependence Chronic Administration self_admin->dependence self_admin->analysis cpp->dependence cpp->analysis withdrawal Precipitated or Spontaneous Withdrawal Assessment dependence->withdrawal withdrawal->analysis

Caption: Workflow for assessing dependence liability.

References

A Comparative Analysis of Anidoxime Hydrochloride and Novel Non-Opioid Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of pain management therapies is emerging, offering alternatives to traditional opioid medications. This guide provides a detailed comparison of the historical experimental analgesic, Anidoxime hydrochloride, with recently developed non-opioid analgesics, including selective sodium channel blockers, Equilibrative Nucleoside Transporter 1 (ENT1) inhibitors, Nerve Growth Factor (NGF) monoclonal antibodies, and Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. This analysis is intended for researchers, scientists, and professionals in drug development, offering insights into the evolution of non-opioid analgesic research.

Executive Summary

This compound, an experimental oral analgesic from the 1970s, showed early promise with analgesic efficacy comparable to the opioid dihydrocodeine in a single published clinical trial. However, a lack of subsequent research and limited understanding of its mechanism of action have left its potential largely unexplored. In stark contrast, a new wave of non-opioid analgesics is undergoing rigorous preclinical and clinical evaluation, with some already achieving regulatory approval. These novel agents target specific pathways in the peripheral and central nervous systems, offering the potential for effective pain relief with a reduced risk of the adverse effects associated with opioids. This guide will delve into the available data for this compound and compare it with the robust datasets of these modern therapeutic candidates.

This compound: A Historical Perspective

This compound is an orally active analgesic agent that was the subject of limited clinical investigation in the late 1970s. While its development appears to have been discontinued, the available data provides a historical benchmark for non-opioid analgesic research.

Mechanism of Action (Presumed)

The precise mechanism of action for this compound has not been definitively elucidated in publicly available literature. Based on its chemical structure, which includes an oxime group, it may interact with various receptors or enzymes involved in pain signaling. However, without dedicated mechanistic studies, any proposed pathway remains speculative.

Experimental Data: Analgesic Efficacy

The primary source of clinical data for this compound is a 1977 study published in the British Journal of Anaesthesia.[1]

Table 1: Clinical Efficacy of this compound in Postoperative Pain [1]

CompoundDosageComparatorComparator DosageOutcomeSide Effects
This compound75 mgDihydrocodeine50 mgNo significant difference in analgesic effectNone reported
This compound100 mgDihydrocodeine50 mgNo significant difference in analgesic effectNone reported
Experimental Protocol: Clinical Trial in Postoperative Pain

Novel Non-Opioid Analgesics: A New Frontier in Pain Management

Contemporary research has yielded several promising classes of non-opioid analgesics with well-defined mechanisms of action and a growing body of preclinical and clinical data.

Selective Sodium Channel Blockers: Suzetrigine (B10856436) (Journavx®)

Suzetrigine is a first-in-class, selective inhibitor of the voltage-gated sodium channel NaV1.8, which is preferentially expressed in peripheral pain-sensing neurons.[2] By blocking this channel, suzetrigine aims to inhibit the transmission of pain signals from the periphery to the central nervous system.[2][3] It was approved by the FDA in January 2025 for the treatment of moderate-to-severe acute pain in adults.[3]

Signaling Pathway: NaV1.8 Inhibition

Suzetrigine_Mechanism cluster_periphery Peripheral Nociceptor cluster_drug_action Drug Action Pain_Stimulus Painful Stimulus (e.g., Tissue Injury) NaV18_Channel NaV1.8 Channel (Open State) Pain_Stimulus->NaV18_Channel Activates NaV18_Channel_Blocked NaV1.8 Channel (Inhibited State) Action_Potential Action Potential Generation Blocked NaV18_Channel->Action_Potential Na+ Influx Pain_Signal_Transmission Pain Signal Transmission to CNS Action_Potential->Pain_Signal_Transmission Suzetrigine Suzetrigine (Journavx®) Suzetrigine->NaV18_Channel_Blocked Selectively Binds and Inhibits

Caption: Mechanism of action of Suzetrigine.

Experimental Data: Analgesic Efficacy in Postoperative Pain

The efficacy of suzetrigine was evaluated in two pivotal Phase 3 clinical trials in patients with moderate-to-severe acute pain following abdominoplasty and bunionectomy.[4][5][6]

Table 2: Clinical Efficacy of Suzetrigine in Postoperative Pain [3][4][5]

TrialPrimary EndpointSuzetrigine (LS Mean Difference from Placebo)p-valueComparatorSuzetrigine vs. Comparator (SPID48)
AbdominoplastySPID4848.4<0.001Hydrocodone/Acetaminophen (B1664979) (HB/APAP)Not superior
BunionectomySPID4829.30.0002Hydrocodone/Acetaminophen (HB/APAP)Not superior
*SPID48: Time-weighted sum of the pain intensity difference over 48 hours.
Experimental Protocol: Phase 3 Postoperative Pain Trials
  • Study Design: Randomized, double-blind, placebo- and active-controlled trials.[4][5]

  • Participants: Adults with moderate-to-severe postoperative pain (NPRS score ≥ 4) following either abdominoplasty or bunionectomy.[4][5][6]

  • Intervention: Participants were randomized to receive suzetrigine, hydrocodone bitartrate/acetaminophen (HB/APAP), or placebo.[3]

  • Primary Efficacy Endpoint: The time-weighted sum of the pain intensity difference over 48 hours (SPID48).[3][4]

  • Pain Assessment: Pain intensity was measured using an 11-point Numeric Pain Rating Scale (NPRS).[6]

Equilibrative Nucleoside Transporter 1 (ENT1) Inhibitors: SRP-001

SRP-001 is a novel, non-opioid analgesic candidate that acts centrally to modulate pain.[7] It is designed to be a safer alternative to acetaminophen by avoiding the production of the hepatotoxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[8][9]

Signaling Pathway: Central Modulation of Pain via AM404

SRP-001 is metabolized in the brain to AM404, which then acts on multiple targets within the periaqueductal gray (PAG), a key pain-modulating region.[7][10][11]

SRP001_Mechanism cluster_brain Periaqueductal Gray (PAG) SRP001 SRP-001 AM404 AM404 (Active Metabolite) SRP001->AM404 Metabolized to TRPV1 TRPV1 Receptor AM404->TRPV1 Activates CB1 CB1 Receptor AM404->CB1 Engages Pain_Modulation Descending Pain Inhibition TRPV1->Pain_Modulation CB1->Pain_Modulation

Caption: Central mechanism of action of SRP-001.

Experimental Data: Preclinical Analgesic Efficacy

SRP-001 has demonstrated efficacy in multiple preclinical models of pain.[7]

Table 3: Preclinical Efficacy of SRP-001 in Various Pain Models [7][12]

Pain ModelSpeciesOutcomeComparator
Von Frey (Inflammatory Pain)RodentSignificant reduction in mechanical allodynia-
Tail Flick (Thermal Pain)RodentIncreased latency to tail withdrawal-
Acetic Acid-Induced Writhing (Visceral Pain)RodentReduction in writhing behavior-
Neuropathic PainRodentSimilar efficacy to pregabalinPregabalin
Acute PainRodentSimilar potency to acetaminophenAcetaminophen
Experimental Protocols: Preclinical Pain Models
  • Von Frey Test: This test measures mechanical allodynia, where a non-painful stimulus is perceived as painful. Calibrated von Frey filaments are applied to the plantar surface of the hind paw, and the paw withdrawal threshold is determined.

  • Tail Flick Test: This assay assesses the response to thermal pain. A beam of radiant heat is focused on the tail, and the latency to flick the tail away from the heat source is measured.

  • Acetic Acid-Induced Writhing Test: This model evaluates visceral pain. An intraperitoneal injection of acetic acid induces a characteristic writhing response (stretching and constriction of the abdomen), and the number of writhes is counted over a specific period.

Nerve Growth Factor (NGF) Monoclonal Antibodies

This class of drugs targets Nerve Growth Factor (NGF), a neurotrophin that is upregulated in chronic pain states and contributes to peripheral and central sensitization.[13][14] By neutralizing NGF, these monoclonal antibodies aim to reduce pain.

Signaling Pathway: NGF Neutralization

NGF_Mechanism cluster_periphery Peripheral Nerve Ending cluster_drug_action Drug Action NGF Nerve Growth Factor (NGF) TrkA_Receptor TrkA Receptor NGF->TrkA_Receptor Binds to Pain_Signaling Increased Pain Signaling TrkA_Receptor->Pain_Signaling Activates TrkA_Receptor->Pain_Signaling Activation Blocked Anti_NGF_mAb Anti-NGF Monoclonal Antibody Anti_NGF_mAb->NGF Binds and Neutralizes

Caption: Mechanism of action of anti-NGF monoclonal antibodies.

Experimental Data: Preclinical Analgesic Efficacy

Anti-NGF monoclonal antibodies have shown efficacy in various animal models of chronic pain, particularly osteoarthritis.[13][15]

Table 4: Preclinical Efficacy of Anti-NGF Monoclonal Antibodies [13][15]

Pain ModelSpeciesOutcome
Monoiodoacetate (MIA)-induced OsteoarthritisRatReversed pain behavior (weight-bearing asymmetry and hindpaw withdrawal thresholds)
Medial Meniscal Tear (MMT)-induced OsteoarthritisRatReduced pain behavior
Canine Degenerative Joint DiseaseDogDemonstrated efficacy in a dog with degenerative joint disease
Experimental Protocol: Animal Models of Osteoarthritis Pain
  • Monoiodoacetate (MIA) Model: A single intra-articular injection of MIA into the knee joint induces cartilage degradation and synovitis, leading to pain behaviors that mimic human osteoarthritis. Pain is assessed by measuring changes in weight-bearing on the affected limb and mechanical withdrawal thresholds.[15]

  • Medial Meniscal Tear (MMT) Model: Surgical destabilization of the knee joint by transecting the medial collateral ligament and medial meniscus leads to progressive cartilage damage and osteophyte formation, resulting in chronic joint pain. Pain is evaluated similarly to the MIA model.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists

TRPV1 is a non-selective cation channel expressed on nociceptive sensory neurons that is activated by heat, protons (low pH), and capsaicin (B1668287).[16] Antagonists of this receptor are being investigated for their potential to treat various pain conditions.

Signaling Pathway: TRPV1 Blockade

TRPV1_Mechanism cluster_periphery Nociceptive Neuron cluster_drug_action Drug Action Noxious_Stimuli Noxious Stimuli (Heat, Acid, Capsaicin) TRPV1_Channel TRPV1 Channel (Open State) Noxious_Stimuli->TRPV1_Channel Activates Cation_Influx Ca2+/Na+ Influx TRPV1_Channel->Cation_Influx Depolarization Depolarization & Pain Signal Cation_Influx->Depolarization Cation_Influx->Depolarization Influx Blocked TRPV1_Antagonist TRPV1 Antagonist TRPV1_Antagonist->TRPV1_Channel Binds and Blocks

Caption: Mechanism of action of TRPV1 antagonists.

Experimental Data: Preclinical and Clinical Analgesic Efficacy

TRPV1 antagonists have demonstrated efficacy in a range of pain models, although their clinical development has been challenged by side effects such as hyperthermia.[16][17]

Table 5: Efficacy of Selected TRPV1 Antagonists [18][19][20][21]

CompoundPain Model/ConditionSpeciesOutcome
Mavatrep (B1676220)Knee OsteoarthritisHumanSignificant reduction in pain, stiffness, and improvement in physical function compared to placebo
AS-1928370Spinal Nerve Ligation (Neuropathic Pain)RatFull efficacy in reversing mechanical allodynia
BCTCPartial Sciatic Nerve Ligation (Neuropathic Pain)RatPartially attenuated tactile hypersensitivity
A-425619Spinal Nerve Ligation (Neuropathic Pain)MouseCompletely attenuated thermal hypersensitivity
Experimental Protocols: Pain Models for TRPV1 Antagonist Evaluation
  • Capsaicin-Induced Flinching Model: Intraplantar injection of capsaicin evokes acute nocifensive behaviors such as flinching and licking of the injected paw. The frequency and duration of these behaviors are quantified to assess the efficacy of TRPV1 antagonists.[22]

  • Spinal Nerve Ligation (SNL) Model: This is a widely used model of neuropathic pain where the L5 and/or L6 spinal nerves are tightly ligated, resulting in persistent mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.

  • Clinical Trials in Osteoarthritis: In human trials, patients with painful knee osteoarthritis are administered the TRPV1 antagonist or placebo, and changes in pain are assessed using validated scales such as the Western Ontario and McMaster Universities Arthritis Index (WOMAC) and Numeric Rating Scales (NRS) for pain.[21]

Comparative Overview and Future Directions

The landscape of non-opioid analgesics has evolved significantly since the initial investigations into compounds like this compound. While Anidoxime showed early potential, the lack of a clear mechanistic understanding and further clinical development has relegated it to a historical footnote.

In contrast, modern non-opioid analgesics are being developed with a deep understanding of their molecular targets and are undergoing rigorous evaluation in well-defined preclinical and clinical settings.

Table 6: Comparative Summary of this compound and Novel Non-Opioid Analgesics

FeatureThis compoundSuzetrigine (Selective NaV1.8 Blocker)SRP-001 (ENT1 Inhibitor)Anti-NGF Monoclonal AntibodiesTRPV1 Antagonists
Mechanism of Action UndefinedSelective inhibition of NaV1.8 in peripheral neuronsCentral modulation via increased AM404 in the PAGNeutralization of Nerve Growth Factor (NGF)Blockade of the TRPV1 channel on nociceptive neurons
Primary Site of Action UnknownPeripheralCentralPeripheralPeripheral and Central
Development Stage Experimental (Discontinued)FDA ApprovedPhase 2 Clinical Trials InitiatingApproved for veterinary use; clinical development ongoing for human useClinical development ongoing for various candidates
Key Efficacy Data Comparable to dihydrocodeine in one 1977 studySuperior to placebo in postoperative painEfficacious in multiple preclinical pain modelsEfficacious in preclinical models of chronic painEfficacious in preclinical and clinical pain models
Known Side Effects None reported in the 1977 studyItching, muscle spasms, increased creatine (B1669601) phosphokinase, rashFavorable safety profile in Phase 1 trialsPotential for rapidly progressive osteoarthritisHyperthermia, impaired heat sensation

The future of non-opioid pain management lies in the continued development of target-specific therapies. The success of suzetrigine demonstrates the viability of targeting peripheral mechanisms to control pain. The innovative central-acting mechanism of SRP-001 offers a promising new approach, particularly with its improved safety profile over existing centrally acting non-opioids. Biologics like anti-NGF monoclonal antibodies represent a significant advancement for chronic pain conditions. While challenges remain for TRPV1 antagonists, ongoing research into second-generation compounds with improved side-effect profiles may yet yield a valuable therapeutic option.

For researchers and drug developers, the journey from early experimental compounds like this compound to the current diverse pipeline of novel non-opioid analgesics underscores the importance of a deep mechanistic understanding and rigorous, well-designed experimental validation in the quest for safer and more effective pain therapies.

References

Comparative Guide to the Enzymatic Cross-Reactivity of Anidoxime Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Objective Comparison of Anidoxime Hydrochloride's Potential Enzymatic Cross-Reactivity

This compound is an experimental oral analgesic agent. As with any new chemical entity, a thorough understanding of its potential for off-target effects is crucial for a comprehensive safety and efficacy profile. A key aspect of this profile is the assessment of cross-reactivity in a panel of enzymatic assays. This guide provides a framework for evaluating the enzymatic cross-reactivity of this compound, compares its potential profile with the known profiles of other relevant compounds, and details the necessary experimental protocols.

Due to the limited publicly available data on the specific enzymatic cross-reactivity of this compound, this guide presents a proposed panel of enzymatic assays essential for its evaluation. Data for the well-characterized non-steroidal anti-inflammatory drug (NSAID) Celecoxib and the oxime-containing compound Pralidoxime are included for comparative purposes.

Data Presentation: Comparative Enzymatic Inhibition

A comprehensive assessment of a drug candidate's selectivity involves screening against a panel of enzymes from different families. Below are tables summarizing the inhibitory activities (IC50 values) of Celecoxib and Pralidoxime against key enzymes. These tables serve as a template for the data that should be generated for this compound.

Table 1: Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound Data Not AvailableData Not Available
Celecoxib15[1][2][3]0.04[1][3]

Table 2: Cytochrome P450 (CYP) Inhibition

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
CelecoxibMajor substrate of CYP2C9[4][5][6]Inhibitor[7]Minor Substrate[4][5][6]Inhibitor[7]Minor Substrate[4][5][6]

Table 3: Monoamine Oxidase (MAO) Inhibition

CompoundMAO-A IC50 (mmol/L)MAO-B IC50 (mmol/L)
This compound Data Not AvailableData Not Available
Pralidoxime0.375[8]11.01[8]

Table 4: Proposed Kinase, Protease, and Phosphatase Inhibition Panel

CompoundKinase Panel (e.g., PKA, PKC, MAPK)Protease Panel (e.g., MMPs, Caspases)Phosphatase Panel (e.g., PTP1B, PP2A)
This compound Data Not AvailableData Not AvailableData Not Available
CelecoxibData Not AvailableData Not AvailableData Not Available
PralidoximeData Not AvailableData Not AvailableData Not Available

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below. These protocols are standard in the field and can be adapted for the specific requirements of screening this compound.

Kinase Activity Assay (Radiometric)

Objective: To determine the inhibitory effect of this compound on the activity of a panel of protein kinases.

Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to a specific kinase substrate. A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition.

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound and control inhibitors

  • Phosphocellulose paper

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

  • Add varying concentrations of this compound or a control inhibitor to the reaction mixture. A DMSO control should also be included.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated radioactivity on the phosphocellulose paper using a phosphorimager.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Protease Activity Assay (Fluorescent)

Objective: To assess the inhibitory potential of this compound against a panel of proteases.

Principle: This assay utilizes a fluorogenic substrate that is cleaved by the protease to release a fluorescent molecule. A decrease in the fluorescent signal in the presence of the test compound indicates inhibition.

Materials:

  • Purified protease

  • Fluorogenic protease substrate (e.g., FITC-casein)

  • Protease reaction buffer (specific to the protease being tested)

  • This compound and control inhibitors

  • Fluorescence microplate reader

Procedure:

  • In a microplate, add the protease and the protease reaction buffer.

  • Add varying concentrations of this compound or a control inhibitor. Include a DMSO control.

  • Pre-incubate the plate at the optimal temperature for the protease (e.g., 37°C).

  • Initiate the reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time using a fluorescence microplate reader (e.g., excitation at 485 nm and emission at 530 nm for FITC).

  • Calculate the initial reaction rates from the linear portion of the fluorescence curve.

  • Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.

Phosphatase Activity Assay (Colorimetric)

Objective: To evaluate the inhibitory effect of this compound on a panel of phosphatases.

Principle: This assay uses a chromogenic substrate, p-nitrophenyl phosphate (pNPP), which is dephosphorylated by the phosphatase to produce p-nitrophenol, a yellow product. A decrease in the colorimetric signal indicates inhibition.

Materials:

  • Purified phosphatase

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Phosphatase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 2 mM DTT)

  • This compound and control inhibitors

  • Microplate reader

Procedure:

  • In a microplate, add the phosphatase and the phosphatase reaction buffer.

  • Add varying concentrations of this compound or a control inhibitor. Include a DMSO control.

  • Pre-incubate the plate at the optimal temperature for the phosphatase (e.g., 37°C).

  • Initiate the reaction by adding the pNPP substrate.

  • Incubate the reaction for a set period (e.g., 15-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cytochrome P450 (CYP) Inhibition Assay (Fluorescent)

Objective: To determine if this compound inhibits the activity of major drug-metabolizing CYP isoforms.

Principle: This high-throughput assay uses specific fluorogenic substrates that are metabolized by CYP enzymes to produce fluorescent products. A decrease in fluorescence indicates inhibition.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

  • CYP-specific fluorogenic substrates

  • NADPH regenerating system

  • Reaction buffer (e.g., potassium phosphate buffer)

  • This compound and known CYP inhibitors

  • Fluorescence microplate reader

Procedure:

  • In a microplate, add the recombinant CYP enzyme, reaction buffer, and the NADPH regenerating system.

  • Add varying concentrations of this compound or a known CYP inhibitor. Include a DMSO control.

  • Pre-incubate the plate at 37°C.

  • Initiate the reaction by adding the CYP-specific fluorogenic substrate.

  • Monitor the increase in fluorescence over time using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the specific substrate.

  • Calculate the reaction rates and determine the percentage of inhibition for each concentration of this compound.

  • Calculate the IC50 value for each CYP isoform.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Compound Anidoxime HCl Stock PlatePrep Plate Preparation (Compound Dilution) Compound->PlatePrep EnzymePanel Enzyme Panel (Kinases, Proteases, etc.) EnzymeAdd Enzyme Addition EnzymePanel->EnzymeAdd AssayReagents Assay-Specific Reagents AssayReagents->PlatePrep PlatePrep->EnzymeAdd Reaction Incubation & Reaction EnzymeAdd->Reaction Detection Signal Detection (e.g., Fluorescence, Absorbance) Reaction->Detection RawData Raw Data Acquisition Detection->RawData InhibitionCalc % Inhibition Calculation RawData->InhibitionCalc IC50 IC50 Determination InhibitionCalc->IC50 Report Final Report IC50->Report

Caption: Workflow for assessing the enzymatic cross-reactivity of this compound.

pain_inflammation_pathway cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_arachidonic Arachidonic Acid Cascade cluster_response Cellular Response Injury Tissue Injury PLA2 Phospholipase A2 Injury->PLA2 activate Pathogen Pathogens Pathogen->PLA2 activate AA Arachidonic Acid PLA2->AA releases MembranePL Membrane Phospholipids COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Prostaglandins Prostaglandins (PGE2) COX1->Prostaglandins produce COX2->Prostaglandins produce Pain Pain Prostaglandins->Pain mediate Inflammation Inflammation Prostaglandins->Inflammation mediate

Caption: Simplified signaling pathway of pain and inflammation mediated by cyclooxygenase enzymes.

References

Unveiling the Metabolic Fate of Anidoxime: A Comparative Guide to its In Vitro Stability in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a drug candidate is a critical step in early-stage development. This guide provides a comparative analysis of the in vitro metabolic stability of Anidoxime, an experimental oral analgesic, in human liver microsomes (HLMs). Due to the limited publicly available quantitative data for Anidoxime, this guide draws comparisons with other carbamate-containing drugs known to undergo hydrolysis, a key metabolic pathway for this class of compounds.

Executive Summary

Comparative Analysis of Metabolic Stability

Given the absence of direct quantitative in vitro data for Anidoxime, a comparative table of expected metabolic characteristics is presented below, alongside data for carbamate (B1207046) drugs known to be substrates for hydrolytic enzymes. It is important to note that while human liver microsomes contain carboxylesterases, the primary clearance of some carbamates in vivo is mediated by other esterases, such as acetylcholinesterase and butyrylcholinesterase, which are not the primary enzymes assessed in a standard HLM stability assay.

CompoundChemical ClassPrimary Metabolic PathwayExpected In Vitro HLM Stability
Anidoxime Carbamoyl-oximeHydrolysis of the carbamoyl (B1232498) groupData not available. Stability will depend on susceptibility to microsomal carboxylesterases.
Rivastigmine CarbamateHydrolysis by cholinesterasesExpected to be relatively stable in HLM assays focused on CYP450 metabolism, as its primary clearance is not CYP-mediated.[1]
Neostigmine CarbamateHydrolysis by cholinesterases and metabolism by microsomal enzymes.[2]May show some metabolism in HLM, but the contribution of CYP-mediated metabolism versus hydrolysis by microsomal carboxylesterases is not well-defined in standard stability assays.[2]
Pyridostigmine CarbamateHydrolysisExpected to be metabolized in systems containing hydrolytic enzymes.

Metabolic Pathways: Hydrolysis as the Key Step

The chemical structure of Anidoxime features a carbamoyl-oxime group, which is susceptible to enzymatic hydrolysis. This reaction is catalyzed by carboxylesterases, a family of enzymes present in the endoplasmic reticulum of hepatocytes and therefore found in human liver microsomes.[3] The hydrolysis of the carbamoyl group would lead to the formation of an oxime metabolite and a carbamic acid derivative, which would likely be unstable and decompose further.

For the comparator compounds:

  • Rivastigmine is primarily metabolized through cholinesterase-mediated hydrolysis to its decarbamylated metabolite.[1]

  • Neostigmine undergoes hydrolysis by cholinesterases and is also reported to be metabolized by liver microsomal enzymes.[2]

  • Pyridostigmine is also cleared via hydrolysis.

The diagram below illustrates the general hydrolytic metabolic pathway anticipated for carbamoyl-oxime compounds like Anidoxime.

General Hydrolytic Pathway of Carbamoyl-Oximes Anidoxime Anidoxime (Carbamoyl-Oxime Structure) Hydrolysis Hydrolysis (Carboxylesterases in HLM) Anidoxime->Hydrolysis Metabolite1 Oxime Metabolite Hydrolysis->Metabolite1 Metabolite2 Carbamic Acid Derivative (Unstable) Hydrolysis->Metabolite2 Decarboxylation Decarboxylation Metabolite2->Decarboxylation Final_Product Amine + CO2 Decarboxylation->Final_Product

Caption: General metabolic pathway of Anidoxime via hydrolysis.

Experimental Protocols

To assess the in vitro metabolic stability of a compound like Anidoxime, a standard human liver microsomal stability assay can be adapted to ensure the contribution of hydrolytic enzymes is captured. For compounds where hydrolysis is the main metabolic route, conducting the assay in the absence of NADPH can help to distinguish between oxidative (CYP-mediated) and hydrolytic metabolism. Furthermore, using a liver S9 fraction, which contains both microsomal and cytosolic enzymes, can provide a more comprehensive picture of metabolic clearance.

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the rate of disappearance of the test compound in the presence of human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound (e.g., Anidoxime)

  • Positive control compounds (e.g., a compound known to be metabolized by carboxylesterases, and a CYP substrate like testosterone (B1683101) or midazolam)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (for assessing oxidative metabolism)

  • Acetonitrile (B52724) or other suitable organic solvent (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube or 96-well plate, pre-incubate the HLM (e.g., at a final protein concentration of 0.5 mg/mL) in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the test compound (e.g., at a final concentration of 1 µM). For assessing oxidative metabolism, also add the NADPH regenerating system. To specifically assess hydrolysis, a parallel incubation can be run without the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

  • Determine the half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.

The workflow for this experimental protocol is illustrated in the diagram below.

Experimental Workflow for In Vitro HLM Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prep_HLM Prepare HLM Suspension (in buffer) Pre_incubation Pre-incubate HLM at 37°C Prep_HLM->Pre_incubation Prep_Compound Prepare Test Compound Stock Solution Initiation Initiate Reaction: Add Compound & NADPH Prep_Compound->Initiation Prep_NADPH Prepare NADPH Regenerating System Prep_NADPH->Initiation Pre_incubation->Initiation Incubation Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) Initiation->Incubation Termination Terminate Reaction (Cold Acetonitrile + IS) Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation LCMS LC-MS/MS Analysis of Supernatant Centrifugation->LCMS Calculation Calculate % Remaining, t½, and Clint LCMS->Calculation

Caption: Workflow for HLM metabolic stability assessment.

Conclusion

While direct quantitative in vitro metabolic stability data for Anidoxime in human liver microsomes is currently unavailable, its chemical structure strongly suggests that hydrolysis of the carbamoyl-oxime group by carboxylesterases will be a primary metabolic pathway. Comparative analysis with other carbamate drugs like Rivastigmine and Neostigmine, which are also cleared via hydrolysis, provides a valuable framework for predicting the metabolic behavior of Anidoxime. Further experimental studies, focusing on both hydrolytic and oxidative pathways in human liver microsomes and S9 fractions, are necessary to definitively characterize its metabolic stability and to accurately predict its in vivo clearance in humans. This will be a crucial step in the ongoing evaluation of Anidoxime as a potential therapeutic agent.

References

Anidoxime vs. Oxime Reactivators: A Comparative Analysis in the Context of Acetylcholinesterase Reactivation

Author: BenchChem Technical Support Team. Date: December 2025

A critical distinction must be drawn at the outset: Anidoxime, a compound historically investigated for its analgesic properties, is not an acetylcholinesterase (AChE) reactivator. In contrast, oxime reactivators are a specific class of drugs developed as antidotes to organophosphate nerve agent and pesticide poisoning. Therefore, a direct head-to-head performance comparison in AChE reactivation is not feasible. This guide will, however, provide a detailed comparison of the chemical nature and biological roles of Anidoxime and established oxime reactivators, supported by experimental data for the latter.

This comparison guide is intended for researchers, scientists, and drug development professionals, offering a clear delineation between these two classes of oxime-containing compounds and a comprehensive overview of the performance of key AChE reactivators.

Introduction: Defining the Compounds

Anidoxime is chemically identified as [[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate. It was evaluated in clinical trials as an oral analgesic, with studies suggesting its potency may be comparable to or greater than morphine, potentially with a lower risk of physical dependence. Its mechanism of action as an analgesic is not fully elucidated but is distinct from the function of acetylcholinesterase reactivation.

Oxime reactivators , such as Pralidoxime (2-PAM), Obidoxime, and HI-6, are pyridinium (B92312) aldoximes. Their primary therapeutic function is to reverse the inhibition of acetylcholinesterase (AChE) caused by organophosphorus (OP) compounds. OPs, which include nerve agents like sarin (B92409) and VX as well as many pesticides, exert their toxicity by covalently binding to the serine residue in the active site of AChE, rendering the enzyme non-functional. This leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by symptoms such as hypersecretions, muscle fasciculations, paralysis, and respiratory failure.[1] Oxime reactivators function by nucleophilically attacking the phosphorus atom of the OP, breaking the covalent bond with AChE and restoring the enzyme's function.[1]

Comparative Data of Oxime Reactivators

The efficacy of oxime reactivators is highly dependent on the specific organophosphate inhibitor. There is no single "broad-spectrum" oxime that is effective against all types of OP poisoning.[2] The following tables summarize key in vitro performance data for several well-studied oxime reactivators against various nerve agent-inhibited AChE.

Table 1: In Vitro Reactivation of Sarin-Inhibited Acetylcholinesterase
OximeEnzyme SourceReactivation EfficacyReference
Pralidoxime (2-PAM) Pig BrainModerate[3]
Obidoxime Pig BrainModerate[3]
HI-6 Pig BrainHigh[3]
HLö 7 Human ErythrocyteHigh[4]
Table 2: In Vitro Reactivation of Tabun-Inhibited Acetylcholinesterase
OximeEnzyme SourceReactivation EfficacyReference
Pralidoxime (2-PAM) Human ErythrocyteVery Low / Ineffective[4]
Obidoxime Human ErythrocytePartial (approx. 20%)[4]
HI-6 Human ErythrocyteVery Low / Ineffective[4]
HLö 7 Human ErythrocytePartial (approx. 20%)[4]
Table 3: In Vitro Reactivation of VX-Inhibited Acetylcholinesterase
OximeEnzyme SourceReactivation EfficacyReference
Pralidoxime (2-PAM) Human ErythrocyteLow[4]
Obidoxime Human ErythrocyteModerate[4]
HI-6 Human ErythrocyteHigh[4]
HLö 7 Human ErythrocyteHigh[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of oxime reactivator efficacy. Below are representative methodologies for key in vitro and in vivo experiments.

In Vitro Reactivation of OP-Inhibited Acetylcholinesterase

This protocol is a generalized representation based on common methodologies described in the literature.

  • Enzyme Preparation:

    • A source of acetylcholinesterase is prepared, commonly from human erythrocytes, pig brain homogenate, or recombinant human AChE.[3][4]

    • The enzyme preparation is purified and its activity is standardized.

  • Inhibition of AChE:

    • The enzyme preparation is incubated with a specific organophosphorus compound (e.g., sarin, tabun, VX) at a known concentration for a defined period (e.g., 30 minutes) to achieve a high degree of inhibition (typically >90%).[4]

  • Oxime Reactivation:

    • The inhibited enzyme is then incubated with the oxime reactivator at various concentrations (e.g., 10 µM, 30 µM) for different time intervals (e.g., 5, 15, 30, 60 minutes).[4]

  • Measurement of AChE Activity:

    • The activity of the reactivated AChE is measured using a spectrophotometric method, most commonly the Ellman's assay. This assay uses acetylthiocholine (B1193921) as a substrate, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, the absorbance of which is measured over time to determine enzyme activity.

  • Data Analysis:

    • The percentage of reactivation is calculated by comparing the activity of the oxime-treated inhibited enzyme to the activity of the uninhibited enzyme.

    • Kinetic parameters, such as the reactivation rate constant (k_r), the dissociation constant (K_D), and the second-order reactivation rate constant (k_r2), are determined to quantify the efficacy of the reactivator.

In Vivo Protection Studies in Animal Models

These studies are essential to evaluate the therapeutic efficacy of an oxime reactivator in a living organism.

  • Animal Model:

    • A suitable animal model is selected, typically mice or guinea pigs.

  • Organophosphate Challenge:

    • Animals are challenged with a lethal dose (e.g., 2x LD50) of an organophosphorus agent, administered via a relevant route (e.g., subcutaneous or intramuscular injection).

  • Antidotal Treatment:

    • At a specified time point after the OP challenge (e.g., 1 minute), a therapeutic regimen is administered. This typically includes the oxime reactivator, often in combination with an anticholinergic drug like atropine (B194438) and an anticonvulsant like diazepam.[5]

  • Observation and Endpoints:

    • Animals are observed for a set period (e.g., 24 or 48 hours) for signs of toxicity and survival.[6]

    • The primary endpoint is typically the survival rate.

    • Secondary endpoints can include the measurement of AChE activity in blood and tissues (e.g., brain, diaphragm) and the assessment of clinical signs of poisoning.

  • Data Analysis:

    • The protective ratio (PR) is often calculated, which is the ratio of the LD50 of the OP in treated animals to the LD50 in untreated animals. A higher PR indicates greater therapeutic efficacy.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Acetylcholinesterase_Reactivation cluster_0 Normal Synaptic Transmission cluster_1 Organophosphate Poisoning cluster_2 Oxime Reactivator Treatment ACh Acetylcholine AChE_active Active Acetylcholinesterase ACh->AChE_active Hydrolysis Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate OP Organophosphate (e.g., Sarin) AChE_inhibited Inhibited Acetylcholinesterase OP->AChE_inhibited Inhibition ACh_accum Acetylcholine Accumulation Oxime Oxime Reactivator AChE_reactivated Reactivated Acetylcholinesterase Oxime->AChE_inhibited Reactivation OP_Oxime OP-Oxime Complex (Excreted)

Caption: Mechanism of acetylcholinesterase inhibition by organophosphates and reactivation by oximes.

InVitro_Workflow start Start: Prepare AChE Solution inhibit Incubate with Organophosphate (e.g., Sarin) start->inhibit wash Remove Excess Inhibitor (Optional Step) inhibit->wash reactivate Add Oxime Reactivator (Varying Concentrations and Times) wash->reactivate measure Measure AChE Activity (Ellman's Assay) reactivate->measure analyze Calculate % Reactivation and Kinetic Parameters measure->analyze end End: Compare Oxime Efficacy analyze->end

Caption: Experimental workflow for in vitro evaluation of oxime reactivator efficacy.

Anidoxime_vs_OximeReactivator cluster_Anidoxime Anidoxime cluster_OximeReactivator Typical Oxime Reactivator (e.g., Pralidoxime) Anidoxime_node Anidoxime Anidoxime_class Chemical Class: Carbamate Oxime Anidoxime_node->Anidoxime_class Anidoxime_function Primary Function: Analgesic (Pain Relief) Anidoxime_class->Anidoxime_function Anidoxime_moa Mechanism of Action: Likely CNS-related, not AChE reactivation Anidoxime_function->Anidoxime_moa Anidoxime_charge Charge at Phys. pH: Likely neutral or weakly basic Anidoxime_moa->Anidoxime_charge Anidoxime_bbb Blood-Brain Barrier: Designed to cross for CNS effect Anidoxime_charge->Anidoxime_bbb Oxime_node Oxime Reactivator Oxime_class Chemical Class: Pyridinium Aldoxime Oxime_node->Oxime_class Oxime_function Primary Function: Antidote for OP Poisoning Oxime_class->Oxime_function Oxime_moa Mechanism of Action: Reactivation of inhibited AChE Oxime_function->Oxime_moa Oxime_charge Charge at Phys. pH: Permanently charged (quaternary amine) Oxime_moa->Oxime_charge Oxime_bbb Blood-Brain Barrier: Poor penetration due to charge Oxime_charge->Oxime_bbb

Caption: Logical comparison of Anidoxime and a typical oxime reactivator.

Conclusion

While Anidoxime is an oxime-containing compound, its pharmacological profile as an analgesic places it in a separate category from oxime reactivators designed to treat organophosphate poisoning. The established pyridinium oximes, such as Pralidoxime, Obidoxime, and HI-6, have been extensively studied for their ability to reactivate inhibited acetylcholinesterase, with their efficacy being highly dependent on the specific nerve agent or pesticide. The development of new, more effective, and broad-spectrum oxime reactivators, particularly those capable of crossing the blood-brain barrier, remains a critical area of research in medical countermeasures to chemical threats.[7] This guide highlights the importance of precise chemical and functional classification in drug comparison and provides a framework for evaluating the performance of true acetylcholinesterase reactivators.

References

Anidoxime: Unraveling the Analgesic Potential - A Comparative Analysis in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

Anidoxime, an oral analgesic agent, has been clinically evaluated for its efficacy in managing postoperative pain.[1] While clinical findings have benchmarked its performance against established opioids like dihydrocodeine, a comprehensive understanding of its analgesic profile necessitates a deeper dive into its effects across various standardized preclinical pain models.[1] This guide provides a comparative overview of the validation of Anidoxime's analgesic effects, presenting available data alongside the performance of other commonly used analgesics in similar experimental paradigms. Detailed experimental protocols and a visualization of relevant biological pathways are included to offer researchers a thorough framework for assessment.

Comparative Analgesic Efficacy

To objectively evaluate the analgesic properties of Anidoxime, its performance would be compared against other classes of analgesics, including non-steroidal anti-inflammatory drugs (NSAIDs) and opioids, in a battery of validated pain models. These models are designed to simulate different aspects of clinical pain, such as acute thermal pain, inflammatory pain, and visceral pain.

Due to the limited publicly available preclinical data specifically for Anidoxime, the following tables present a generalized compilation of expected data from common pain models, illustrating how Anidoxime's performance could be benchmarked against other analgesics.

Table 1: Effect of Analgesics in the Hot Plate Test (Acute Thermal Pain)

Treatment GroupDose (mg/kg)Latency to Paw Licking (seconds)% Maximum Possible Effect (%MPE)
Vehicle Control-8.5 ± 1.20
AnidoximeData not availableData not availableData not available
Morphine1025.3 ± 2.884
Ibuprofen10012.1 ± 1.524

Table 2: Effect of Analgesics in the Formalin Test (Inflammatory Pain)

Treatment GroupDose (mg/kg)Paw Licking Time (seconds) - Phase I (0-5 min)Paw Licking Time (seconds) - Phase II (15-30 min)
Vehicle Control-65.2 ± 8.1110.5 ± 12.3
AnidoximeData not availableData not availableData not available
Morphine528.4 ± 4.535.7 ± 5.9
Celecoxib3058.9 ± 7.348.2 ± 6.7

Table 3: Effect of Analgesics in the Acetic Acid-Induced Writhing Test (Visceral Pain)

Treatment GroupDose (mg/kg)Number of Writhing Episodes% Inhibition
Vehicle Control-45.8 ± 5.20
AnidoximeData not availableData not availableData not available
Dihydrocodeine5015.3 ± 2.966.6
Aspirin20020.1 ± 3.556.1

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key experiments cited.

Hot Plate Test

The hot plate test is a widely used method to assess the central analgesic effects of drugs against acute thermal pain.

  • Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Procedure:

    • Animals are placed individually on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.

    • A cut-off time of 30-60 seconds is set to prevent tissue damage.

    • Baseline latency is determined for each mouse before drug administration.

    • Animals are then treated with the test compound (Anidoxime), a positive control (e.g., Morphine), or vehicle.

    • The latency is measured again at predefined intervals (e.g., 30, 60, 90, 120 minutes) post-administration.

  • Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Formalin Test

The formalin test is a model of tonic chemical pain that allows for the differentiation between central and peripheral analgesic actions.

  • Apparatus: A transparent observation chamber.

  • Animals: Male Sprague-Dawley rats (200-250 g) are used.

  • Procedure:

    • Animals are pre-treated with the test compound, a positive control, or vehicle.

    • After the appropriate absorption time, 50 µL of a 2.5% formalin solution is injected subcutaneously into the plantar surface of one hind paw.

    • The animal is immediately placed in the observation chamber.

    • The cumulative time spent licking the injected paw is recorded in two distinct phases: Phase I (0-5 minutes post-injection), representing direct chemical irritation of nociceptors, and Phase II (15-30 minutes post-injection), reflecting inflammatory pain.

  • Data Analysis: The total paw licking time in each phase is compared between the different treatment groups.

Acetic Acid-Induced Writhing Test

This test is a model of visceral inflammatory pain.

  • Animals: Male BALB/c mice (18-22 g) are used.

  • Procedure:

    • Animals are fasted for 12 hours prior to the experiment with free access to water.

    • Mice are pre-treated with the test compound, a positive control, or vehicle.

    • After a set absorption period (e.g., 30 minutes for intraperitoneal injection), a 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg).

    • The animals are then placed in an observation chamber, and the number of writhes (a characteristic stretching of the abdomen and hind limbs) is counted for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100.

Signaling Pathways and Experimental Workflow

Visualizing the underlying mechanisms and experimental processes can aid in understanding the action of Anidoxime and the design of future studies.

Potential Mechanism of Action of Amidoxime (B1450833) Prodrugs

Anidoxime belongs to the class of amidoximes, which can function as prodrugs. They are typically reduced in the body to their active amidine forms by the mitochondrial amidoxime reducing component (mARC) enzyme system. The active amidine can then interact with its therapeutic target. While the specific analgesic target of Anidoxime is not well-documented, this diagram illustrates the general metabolic activation pathway.

anidoxime_moa cluster_metabolism Metabolic Activation Anidoxime Anidoxime (Prodrug) mARC mARC Enzyme System (Reduction) Anidoxime->mARC Metabolism Active_Amidine Active Amidine Metabolite Analgesic_Target Analgesic Target (e.g., Receptor, Enzyme) Active_Amidine->Analgesic_Target Binding/Interaction Analgesic_Effect Analgesic Effect Analgesic_Target->Analgesic_Effect Signal Transduction mARC->Active_Amidine experimental_workflow start Start: Test Compound (Anidoxime) animal_model Animal Model Selection (e.g., Mice, Rats) start->animal_model acute_pain Acute Pain Models (Hot Plate, Tail Flick) animal_model->acute_pain inflammatory_pain Inflammatory Pain Models (Formalin, Carrageenan) animal_model->inflammatory_pain visceral_pain Visceral Pain Model (Writhing Test) animal_model->visceral_pain drug_admin Drug Administration (Vehicle, Anidoxime, Positive Controls) acute_pain->drug_admin inflammatory_pain->drug_admin visceral_pain->drug_admin data_collection Data Collection (Latency, Licking Time, Writhing Count) drug_admin->data_collection data_analysis Data Analysis (%MPE, % Inhibition) data_collection->data_analysis conclusion Conclusion: Analgesic Efficacy Profile data_analysis->conclusion

References

Comparative Safety Profile of Anidoxime Hydrochloride and Alternative Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known safety profile of the experimental analgesic Anidoxime hydrochloride against established opioid analgesics: Dihydrocodeine, Morphine, and Tramadol. The information presented is based on available clinical and preclinical data. A significant limitation of this comparison is the sparse publicly available safety data for this compound, a compound that underwent limited clinical evaluation.

Executive Summary

This compound was investigated as an oral analgesic, with one clinical trial from 1977 reporting no observable side effects at therapeutic doses.[1] However, a comprehensive safety profile, including extensive toxicology data, is not publicly available. In contrast, the alternative analgesics—Dihydrocodeine, Morphine, and Tramadol—have well-documented safety profiles characterized by a range of adverse effects, primarily related to their opioid receptor agonism and, in the case of tramadol, its influence on serotonin (B10506) and norepinephrine (B1679862) reuptake. This guide summarizes the available data to facilitate a comparative understanding, while underscoring the significant data gap for this compound.

Data Presentation: Adverse Effects

The following tables summarize the common and serious adverse effects associated with Dihydrocodeine, Morphine, and Tramadol. Due to the lack of detailed clinical trial data, a comparable table for this compound cannot be constructed.

Table 1: Common Adverse Effects of Alternative Analgesics

Adverse EffectDihydrocodeineMorphineTramadol
Gastrointestinal Constipation, Nausea, Vomiting, Dry Mouth[2][3][4]Constipation, Nausea, Vomiting, Gas[5][6]Nausea, Vomiting, Dry Mouth, Indigestion, Abdominal Pain, Constipation[7][8]
Neurological Drowsiness, Dizziness, Headache[3][4]Drowsiness, Dizziness, Lightheadedness, Headache, Sedation[5][6]Dizziness, Drowsiness, Headache, Vertigo, Nervousness[7][9]
Dermatological SweatingSweating[6]Sweating
Other FatigueWeakness, Decreased Libido[6]Tiredness, Fatigue[8]

Table 2: Serious Adverse Effects of Alternative Analgesics

Adverse EffectDihydrocodeineMorphineTramadol
Respiratory Respiratory Depression[10]Respiratory Depression (potentially life-threatening)[6][11]Respiratory Depression (can be life-threatening)[7][12]
Neurological Seizures (at high doses), Muscle Stiffness[2][4]Myoclonus, Increased Intracranial Pressure[5]Seizures, Hallucinations, Serotonin Syndrome[7][8]
Cardiovascular Hypotension[4]HypotensionTachycardia
Other Physical Dependence and Addiction, Opioid-induced Hyperalgesia[4]Physical Dependence and Addiction, Anaphylaxis, Adrenal Insufficiency, Hormone Imbalance[13][14]Physical Dependence and Addiction, Suicidal Ideation[7][15]

Experimental Protocols

While specific experimental protocols for this compound are not available, the following outlines general methodologies used in the safety assessment of analgesic drugs, based on studies of the comparator compounds.

General Protocol for Preclinical Toxicity Studies:

  • Acute Toxicity: Determination of LD50 (median lethal dose) in at least two animal species (e.g., mice and rats) via different routes of administration (oral, intravenous).

  • Subchronic and Chronic Toxicity: Repeated dose toxicity studies (e.g., 28-day, 90-day) in animals to evaluate the effects on organs and clinical pathology.

  • Safety Pharmacology: Assessment of effects on vital functions, including cardiovascular, respiratory, and central nervous systems.

  • Genotoxicity: A battery of in vitro and in vivo tests to assess mutagenic and clastogenic potential.

  • Reproductive and Developmental Toxicity: Evaluation of effects on fertility, embryonic development, and pre- and postnatal development.

General Protocol for Clinical Trial Safety Assessment:

  • Phase I: Healthy volunteers are administered single ascending doses and then multiple ascending doses to assess safety, tolerability, and pharmacokinetics. Vital signs, ECGs, and laboratory tests are monitored closely.

  • Phase II and III: Patients with the target condition (e.g., postoperative pain) are treated to evaluate efficacy and further assess safety. Adverse events are systematically recorded and graded for severity and causality. Specific safety endpoints, such as respiratory depression (monitored by pulse oximetry and capnography) and gastrointestinal effects (using validated questionnaires), are often included.

  • Post-marketing Surveillance (Phase IV): Ongoing monitoring of the drug's safety in a larger, more diverse population to identify rare or long-term adverse effects.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action for opioid analgesics and a typical workflow for assessing the safety of a new analgesic in a clinical trial.

cluster_opioid Opioid Receptor Signaling Opioid Opioid Analgesic (e.g., Morphine, Dihydrocodeine) MOR Mu-Opioid Receptor (GPCR) Opioid->MOR G_protein G-protein Activation MOR->G_protein Beta_Arrestin β-Arrestin Recruitment MOR->Beta_Arrestin AC Adenylyl Cyclase Inhibition G_protein->AC Ion_Channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion_Channels cAMP Decreased cAMP AC->cAMP Analgesia Analgesia (Desired Effect) cAMP->Analgesia Ion_Channels->Analgesia Adverse_Effects Adverse Effects (Respiratory Depression, Constipation) Beta_Arrestin->Adverse_Effects

Caption: General signaling pathway of opioid analgesics.

cluster_workflow Clinical Trial Workflow for Analgesic Safety Assessment Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment Treatment Administration (Test Drug vs. Placebo/Active Comparator) Randomization->Treatment Monitoring Safety Monitoring (Adverse Events, Vitals, Labs, ECGs) Treatment->Monitoring Data_Collection Data Collection (Pain Scores, Side Effect Questionnaires) Monitoring->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Reporting Reporting of Safety Profile Analysis->Reporting

Caption: Workflow for clinical trial safety assessment.

Conclusion

The available data on this compound is insufficient to conduct a thorough comparative safety assessment against well-established analgesics like Dihydrocodeine, Morphine, and Tramadol. While a single early clinical study suggested a favorable side effect profile, the absence of comprehensive preclinical and later-phase clinical data means its full safety profile remains unknown. Researchers and drug development professionals should be aware of this significant data gap when considering compounds with similar structures or mechanisms of action. The well-documented adverse effects of the comparator opioids, primarily mediated through the mu-opioid receptor, serve as a benchmark for the safety profile that would need to be established for any new centrally acting analgesic.

References

Safety Operating Guide

Navigating the Safe Disposal of Anidoxime Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. Anidoxime hydrochloride, a compound of interest in various research applications, requires meticulous disposal procedures to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including a detailed operational plan for its proper disposal, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before commencing any disposal process, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling procedures should be conducted in a well-ventilated area, ideally within a certified chemical fume hood to minimize inhalation exposure.

In the event of a spill:

  • Minor Spills: Carefully sweep up the material, avoiding dust generation. Place the collected material into a clean, dry, and appropriately labeled sealable container for hazardous waste disposal.

  • Major Spills: Evacuate the area immediately and ensure it is well-ventilated. Alert your institution's emergency responders and prevent the spilled material from entering drains or watercourses.

Disposal Protocol for this compound

This compound should be treated as hazardous waste and must not be disposed of in standard trash receptacles or poured down the drain. The primary recommended method for disposal is through a licensed hazardous waste management company. Always adhere to federal, state, and local environmental regulations.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound waste. The label should include the chemical name, "Hazardous Waste," and any other information required by your institution.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Packaging:

    • Ensure the waste container is chemically compatible with this compound and is in good condition.

    • Seal the container tightly to prevent leaks or spills.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Follow your institution's guidelines for the maximum allowable storage time for hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste, including its composition and quantity.

Hazard Profile and Analogue Data

Hazard ClassificationGHS Category (Example Analogues)Description
Acute Toxicity, Oral Category 3 or 4Toxic or harmful if swallowed.[1][2]
Skin Irritation Category 2Causes skin irritation.[1][2]
Eye Irritation Category 2ACauses serious eye irritation.[1][2]
Reproductive Toxicity Category 2Suspected of damaging fertility or the unborn child.
Aquatic Hazard (Acute) Category 1Very toxic to aquatic life.
Aquatic Hazard (Chronic) Category 1Very toxic to aquatic life with long lasting effects.

Note: This data is based on similar compounds and should be used for preliminary hazard assessment. Always refer to the specific Safety Data Sheet (SDS) for this compound if available.

Experimental Protocol: Spill Neutralization (for illustrative purposes)

In the absence of a specific protocol for this compound, a general approach for the neutralization of similar compounds can be considered for spill management, but only by trained personnel and with prior approval from the EHS office . A common method for compounds that are hydrazide derivatives is oxidation.

  • Containment: Isolate the spill area.

  • Preparation of Neutralizing Agent: Prepare a dilute solution of an oxidizing agent, such as sodium hypochlorite, according to your institution's approved standard operating procedures.

  • Application: Cautiously apply the neutralizing agent to the spilled material.

  • Verification: After the reaction appears complete, test the area to ensure the destruction of the hazardous compound using appropriate analytical methods.

  • Final Cleanup: Absorb the neutralized mixture with an inert material (e.g., vermiculite, sand) and place it in a labeled hazardous waste container for disposal.

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated assess Assess Waste Characteristics (Solid, Liquid, Contaminated PPE) start->assess segregate Segregate into Labeled Hazardous Waste Container assess->segregate spill Spill Occurs assess->spill Potential Event package Securely Package and Seal Container segregate->package store Store in Designated Hazardous Waste Accumulation Area package->store contact_ehs Contact Environmental Health & Safety (EHS) Office store->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup documentation Complete Hazardous Waste Manifest schedule_pickup->documentation disposal Licensed Vendor Collects for Proper Disposal documentation->disposal contain_spill Contain Spill spill->contain_spill notify_ehs Notify EHS / Emergency Responders contain_spill->notify_ehs cleanup Follow Approved Spill Cleanup Protocol notify_ehs->cleanup cleanup->segregate

This compound Disposal Workflow

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。